molecular formula C9H16Cl2N2S B1388272 1-Thiophen-2-ylmethyl-piperazine dihydrochloride CAS No. 6803-90-3

1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Cat. No.: B1388272
CAS No.: 6803-90-3
M. Wt: 255.21 g/mol
InChI Key: ZZUFFOQIEWLWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2S and its molecular weight is 255.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Thiophen-2-ylmethyl-piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thiophen-2-ylmethyl-piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;;/h1-2,7,10H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFFOQIEWLWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662972
Record name 1-[(Thiophen-2-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6803-90-3
Record name 1-[(Thiophen-2-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6803-90-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a synthetic compound featuring a piperazine ring linked to a thiophene group. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are prevalent in a wide range of centrally active therapeutic agents. Piperazine derivatives are well-established as modulators of monoaminergic systems, and the bioisosteric replacement of a phenyl ring with a thiophene ring is a known strategy in medicinal chemistry to enhance potency at monoamine transporters.[1][2] This guide posits a hypothesized mechanism of action for 1-Thiophen-2-ylmethyl-piperazine as a monoamine reuptake inhibitor. We will delineate this proposed mechanism, grounded in the established pharmacology of its core structures, and provide a comprehensive, actionable framework of experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

Introduction and Structural Rationale for the Hypothesized Mechanism

1-Thiophen-2-ylmethyl-piperazine is a small molecule built upon two key pharmacophoric elements: the piperazine ring and a thiophene moiety.[3] The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs that act on the central nervous system (CNS).[2] Its derivatives are known to interact with a variety of neurotransmitter receptors and transporters, particularly those involved in monoamine signaling (serotonin, norepinephrine, and dopamine).[4][5]

The compound's structure, specifically a benzylpiperazine-like framework where the phenyl group is replaced by thiophene, strongly suggests a potential interaction with the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[6][7][8] These transporters are critical for terminating synaptic neurotransmission by re-clearing their respective neurotransmitters from the synaptic cleft.[9][10][11] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and psychostimulants.[12][13]

Furthermore, structure-activity relationship (SAR) studies have demonstrated that the bioisosteric replacement of a phenyl ring with a thiophene moiety can significantly influence potency and selectivity for monoamine transporters. Notably, in some compound series, this substitution has led to highly potent dopamine transporter (DAT) ligands.[1] Based on this strong structural precedent, we hypothesize that 1-Thiophen-2-ylmethyl-piperazine dihydrochloride functions as a monoamine reuptake inhibitor , with a potential selectivity profile for one or more of the DAT, SERT, and NET.

Hypothesized Molecular Mechanism: Inhibition of Monoamine Transporters

We propose that 1-Thiophen-2-ylmethyl-piperazine binds to the substrate-binding site (S1) or an allosteric site on one or more of the monoamine transporters.[14][15] This binding event would competitively or non-competitively inhibit the reuptake of the endogenous neurotransmitter (dopamine, norepinephrine, or serotonin) into the presynaptic neuron.

The key interactions stabilizing this binding are likely to be:

  • Ionic/Hydrogen Bonding: The protonated nitrogen atom within the piperazine ring is expected to form a crucial ionic bond with a conserved aspartate residue (e.g., Asp79 in human DAT, Asp75 in human NET) present in the binding pocket of all monoamine transporters.[16][17] This interaction anchors the ligand in the active site.

  • Hydrophobic and Aromatic Interactions: The thiophene ring is predicted to engage in hydrophobic and potentially π-π stacking interactions with aromatic residues, such as tyrosine and phenylalanine, that line the transporter's binding pocket.[17][18] These interactions are critical for defining the ligand's affinity and selectivity.

The functional consequence of this binding is the blockade of neurotransmitter translocation, leading to an accumulation of monoamines in the synaptic cleft. This enhanced synaptic concentration results in increased activation of postsynaptic receptors, thereby potentiating downstream signaling cascades.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism at a dopaminergic synapse. The same principle applies to serotonergic and noradrenergic synapses.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal presynaptic Dopaminergic Neuron vesicle Vesicles (Dopamine) da_synapse Dopamine (DA) vesicle->da_synapse Release dat Dopamine Transporter (DAT) dat->presynaptic Recycling da_synapse->dat Reuptake da_receptor Dopamine Receptors (e.g., D1, D2) da_synapse->da_receptor Binds compound 1-Thiophen-2-ylmethyl-piperazine (Hypothesized Inhibitor) compound->dat Blocks postsynaptic Postsynaptic Neuron signal Increased Postsynaptic Signaling da_receptor->signal Activates

Caption: Hypothesized blockade of the Dopamine Transporter (DAT) by 1-Thiophen-2-ylmethyl-piperazine.

Proposed Experimental Plan for Mechanism Validation

To rigorously test the hypothesis that 1-Thiophen-2-ylmethyl-piperazine is a monoamine reuptake inhibitor, a tiered experimental approach is necessary. This section provides detailed protocols for the essential in vitro assays.

Phase 1: In Vitro Target Engagement and Functional Inhibition

The primary objective of this phase is to determine if the compound binds to monoamine transporters and functionally inhibits their activity.

3.1.1. Experimental Protocol: Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET by measuring its ability to displace a known radioligand.

  • Objective: Quantify binding affinity (Kᵢ) at human DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

    • Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

    • Test Compound: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, dissolved in appropriate buffer.

    • Scintillation vials and cocktail; 96-well filter plates; cell harvester.

  • Step-by-Step Methodology:

    • Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).

    • Assay Setup (in triplicate):

      • Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kₑ), and assay buffer.

      • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a saturating concentration of the respective non-specific binding inhibitor.

      • Displacement Wells: Add cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

      • Convert CPM in displacement wells to a percentage of specific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

      • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its equilibrium dissociation constant.

Hypothetical Data Summary Table:

TransporterRadioligandKᵢ (nM) of Test Compound
hDAT[³H]WIN 35,42815.2
hSERT[³H]Citalopram250.8
hNET[³H]Nisoxetine85.4

Workflow Diagram: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (hDAT, hSERT, hNET) - Radioligands - Test Compound Dilutions start->prep plate Plate Assay Components: - Total Binding - Non-Specific Binding - Compound Displacement prep->plate incubate Incubate to Equilibrium plate->incubate harvest Harvest & Wash via Filtration incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis: - Calculate IC₅₀ - Convert to Kᵢ (Cheng-Prusoff) count->analyze end End: Determine Binding Affinity analyze->end

Caption: Standard workflow for a competitive radioligand binding assay.

3.1.2. Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the functional ability of the test compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

  • Objective: Determine the functional inhibitory potency (IC₅₀) of the compound on dopamine, serotonin, and norepinephrine uptake.

  • Materials:

    • Freshly prepared synaptosomes from specific rodent brain regions (striatum for DA, hippocampus/cortex for 5-HT and NE).

    • Radioactive neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

    • Selective uptake inhibitors for control wells (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

    • Test Compound: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

  • Step-by-Step Methodology:

    • Preparation: Prepare synaptosomes and serial dilutions of the test compound.

    • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either buffer, a known inhibitor (for non-specific uptake), or varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiation of Uptake: Add the respective [³H]neurotransmitter to each tube to initiate the uptake reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

    • Termination of Uptake: Stop the reaction by rapid filtration through filter paper, followed immediately by washing with ice-cold buffer to remove extracellular [³H]neurotransmitter.

    • Quantification: Measure the radioactivity retained on the filters (representing neurotransmitter taken up by synaptosomes) using a scintillation counter.

    • Data Analysis:

      • Determine specific uptake by subtracting non-specific uptake (measured in the presence of a known selective inhibitor) from total uptake.

      • Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

      • Plot the percentage inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Hypothetical Data Summary Table:

Uptake TargetBrain RegionIC₅₀ (nM) of Test Compound
[³H]DopamineRat Striatum22.5
[³H]SerotoninRat Hippocampus310.2
[³H]NorepinephrineRat Cortex112.9
Phase 2: In Vivo Target Occupancy and Neurochemical Effects

If in vitro results confirm potent activity, subsequent in vivo studies are warranted. A brief overview includes:

  • Microdialysis: In freely moving rodents, a microdialysis probe is implanted into a target brain region (e.g., nucleus accumbens). Following systemic administration of the test compound, changes in the extracellular levels of dopamine, serotonin, and norepinephrine are measured, providing direct evidence of reuptake inhibition in a living system.

  • Behavioral Pharmacology: Assess the compound's effects on behaviors known to be modulated by monoamines, such as locomotor activity (dopamine/norepinephrine) or performance in models of depression like the forced swim test (serotonin/norepinephrine).

Potential Pharmacological Profile and Therapeutic Implications

Based on the hypothetical data presented, 1-Thiophen-2-ylmethyl-piperazine would be classified as a dopamine-preferring monoamine reuptake inhibitor , with approximately 5-fold selectivity for DAT over NET and over 10-fold selectivity for DAT over SERT.

  • Potential Pharmacological Effects: Such a profile suggests the compound would likely have psychostimulant properties, increasing alertness, motivation, and locomotor activity.

  • Potential Therapeutic Applications:

    • Attention-Deficit/Hyperactivity Disorder (ADHD): The profile is similar to that of methylphenidate, suggesting potential efficacy in treating ADHD.

    • Depression: While not a classic antidepressant profile, compounds with significant DAT inhibition are being explored for subsets of depression characterized by anhedonia and lack of motivation.

    • Narcolepsy: Its potential wakefulness-promoting effects could be beneficial.

    • Substance Use Disorders: DAT inhibitors have been investigated as potential treatments for cocaine addiction, although this is a complex area of research.[19]

Conclusion

While definitive data on the mechanism of action of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is sparse, a robust hypothesis can be formulated based on its chemical structure. The presence of a piperazine core and a thiophene moiety strongly suggests activity as a monoamine reuptake inhibitor . The outlined experimental plan, beginning with in vitro binding and uptake assays, provides a clear and scientifically rigorous path to validating this hypothesis and precisely characterizing its pharmacological profile. Elucidating the selectivity and potency of this compound at the dopamine, serotonin, and norepinephrine transporters will be the critical first step in understanding its potential as a novel CNS-active agent.

References

  • Grokipedia. Monoamine reuptake inhibitor.
  • Wikipedia. Monoamine reuptake inhibitor.
  • Wikipedia. Tenocyclidine.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Patsnap Synapse. What are Monoamine reuptake inhibitor and how do they work?. (2024-06-21).
  • ResearchGate. Monoamine reuptake inhibitors: Highlights of recent research developments. (2025-08-10).
  • PubMed Central.
  • PubMed.
  • Wikipedia. Piperazine.
  • YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024-09-30).
  • Pharmacognosy Journal.
  • ACS Publications. Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues.
  • PubMed. Dopamine transporter ligand binding domains. Structural and functional properties revealed by limited proteolysis. (1996-08-30).
  • Journal of Neuroscience. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. (2005-02-23).
  • Adani Pharmachem Private Limited.
  • PubMed Central.
  • PubMed Central. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • PubMed Central. Norepinephrine transporter inhibitors and their therapeutic potential.
  • Frontiers. Overview of the structure and function of the dopamine transporter and its protein interactions.
  • PubMed Central. Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy.
  • PMC. Overview of the structure and function of the dopamine transporter and its protein interactions. (2023-03-03).
  • ACS Publications. Coordination of Na+ by Monoamine Ligands in Dopamine, Norepinephrine, and Serotonin Transporters.
  • Vulcanchem. 1-Methyl-4-(thiophen-2-yl)piperazine - 151657-62-4.
  • Drugs.com. TCP (Tenocyclidine) Drug: Effects & Extent of Use.
  • Cayman Chemical. Tenocyclidine (hydrochloride) (TCP, CAS Number: 1867-65-8).
  • Self-Realiz
  • ACS Publications. Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. (2024-08-29).
  • Wikipedia. Phencyclidine.
  • Proteopedia. Serotonin Transporter.
  • MDPI. Structure Modeling of the Norepinephrine Transporter.
  • PubChem. 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.
  • EvitaChem. Buy 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride (EVT-3037938).
  • PubChem. 1-(Thiophen-2-ylmethyl)piperazine-1,4-diium.
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine.
  • PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.
  • PubChem. 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride. (2025-12-20).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a disubstituted piperazine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic profiling, and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While direct experimental data is limited in publicly accessible literature, this guide synthesizes information from computed data, analogous compounds, and established analytical methodologies to provide a robust framework for its scientific evaluation. We present detailed, field-proven protocols for the experimental determination of key parameters such as solubility, melting point, and pKa, alongside an analysis of its expected spectral characteristics.

Chemical Identity and Structure

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is the hydrochloride salt of the parent compound 1-(Thiophen-2-ylmethyl)piperazine. The presence of the thiophene moiety, a heterocyclic aromatic ring, and the basic piperazine core imparts specific chemical characteristics to the molecule. The dihydrochloride salt form is often utilized to enhance solubility and stability.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(thiophen-2-ylmethyl)piperazine;dihydrochloridePubChem[1]
CAS Number 6803-90-3Santa Cruz Biotechnology[2]
Molecular Formula C₉H₁₆Cl₂N₂SPubChem[1]
Molecular Weight 255.21 g/mol PubChem[1], Santa Cruz Biotechnology[2]
Canonical SMILES C1CN(CCN1)CC2=CC=CS2.Cl.ClPubChem[1]
InChIKey ZZUFFOQIEWLWAY-UHFFFAOYSA-NPubChem[1]

Computed Physicochemical Properties

Computational models provide initial estimates of a compound's properties, which are valuable for preliminary assessment. The following data has been computed by PubChem.[1]

Table 2: Computed Properties

PropertyValueSource
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 254.0411251PubChem[1]
Monoisotopic Mass 254.0411251PubChem[1]
Topological Polar Surface Area 15.3 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
Complexity 134PubChem[1]

Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. As a dihydrochloride salt, 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is expected to be freely soluble in water.[3] The parent compound, piperazine, is also known to be freely soluble in water.[4]

Expected Solubility Profile
  • Water: High solubility is anticipated due to the ionic nature of the dihydrochloride salt.

  • Methanol: Good solubility is expected.

  • Ethanol: Moderate to good solubility is likely.

  • Non-polar solvents (e.g., diethyl ether, hexanes): Poor solubility is expected.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in various solvents.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, methanol, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to permit the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant. It is crucial to avoid disturbing the solid residue.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Maintain constant temperature (e.g., 25°C) equil1->equil2 equil3 Shake for 24-48 hours equil2->equil3 analysis1 Allow solid to settle (centrifuge if needed) equil3->analysis1 analysis2 Withdraw aliquot of supernatant analysis1->analysis2 analysis3 Quantify concentration via HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for solubility determination.

Melting Point

The melting point is a key indicator of a crystalline solid's purity. For 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a sharp melting range is expected for a pure sample. The melting point of the parent piperazine dihydrochloride is reported to be in the range of 318-320°C with decomposition.[5] The introduction of the thiophen-2-ylmethyl substituent will likely alter this value.

Experimental Protocol for Melting Point Determination (Capillary Method)

This method adheres to the standards set by major pharmacopeias.[5]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point.

  • Measurement: Decrease the heating rate to approximately 1-2°C per minute.

  • Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting range is the interval between these two temperatures.

G start Start prep Prepare and load sample into capillary tube start->prep setup Place capillary in melting point apparatus prep->setup rapid_heat Rapidly heat to ~10°C below expected M.P. setup->rapid_heat slow_heat Heat at 1-2°C per minute rapid_heat->slow_heat record_onset Record onset of melting slow_heat->record_onset record_clear Record clear point record_onset->record_clear end End record_clear->end

Caption: Workflow for melting point determination.

Acidity Constant (pKa)

The pKa values of the two nitrogen atoms in the piperazine ring are critical for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The pKa values for the parent piperazine are approximately 5.35 and 9.73 at 25°C.[6] The electron-donating nature of the thiophen-2-ylmethyl substituent is expected to slightly increase the basicity (and thus the pKa) of the adjacent nitrogen atom compared to piperazine itself.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values.[7][8]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the compound in water or a water-cosolvent mixture (e.g., methanol-water) at a known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve. The first and second derivatives of the curve can be used to accurately locate the equivalence points.

G start Start prep Prepare solution of known concentration start->prep setup Calibrate pH meter and set up titration vessel prep->setup titrate Titrate with standardized base solution setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot analyze Determine pKa from titration curve plot->analyze end End analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Spectral Properties

Spectroscopic analysis is essential for structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene, piperazine, and methylene bridge protons. The use of a deuterated solvent such as D₂O is appropriate for the dihydrochloride salt.

    • Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.9-7.5 ppm).

    • Methylene Bridge (-CH₂-): A singlet or a pair of doublets adjacent to the thiophene ring.

    • Piperazine Protons: A complex pattern of multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Thiophene Carbons: Signals in the aromatic region (typically δ 120-145 ppm).

    • Methylene Bridge Carbon: A signal in the aliphatic region.

    • Piperazine Carbons: Two or more signals in the aliphatic region (typically δ 40-55 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method can be used.[9]

  • N-H Stretch: Broad absorption bands in the region of 2400-2800 cm⁻¹ are characteristic of amine hydrochlorides.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands in the region of 2800-3000 cm⁻¹.

  • C=C Stretch (Thiophene): Absorption bands in the region of 1500-1600 cm⁻¹.

  • C-N Stretch: Absorption bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the parent compound (the free base), Electrospray Ionization (ESI) is a suitable technique.

  • Molecular Ion Peak: The protonated molecule [M+H]⁺ is expected at m/z 183.09.

  • Major Fragmentation Pathways: Cleavage of the bond between the methylene bridge and the piperazine ring is a likely fragmentation pathway, leading to the formation of a tropylium-like ion from the thiophene-methylene fragment. Fragmentation of the piperazine ring is also expected.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, grounded in established scientific principles and analytical methodologies. While experimental data for this specific molecule is not widely published, the provided protocols and expected data ranges, based on analogous compounds, offer a solid foundation for researchers and drug development professionals. The experimental determination of these properties is crucial for advancing the scientific understanding and potential applications of this compound.

References

  • PubChem. 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. pKa values of common substituted piperazines. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Gunasekaran, S., & Uthra, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46(11), 779-784. [Link]

  • PubChem. Piperazine, 1-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:?). National Center for Biotechnology Information. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 95(11), 2375-2392. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • University of Calgary. Melting point determination. [Link]

  • NIST. 1-Benzylpiperazine. National Institute of Standards and Technology. [Link]

  • NIST. Piperazine dihydrochloride. National Institute of Standards and Technology. [Link]

  • SpectraBase. 1-(m-Chlorophenyl)piperazine, dihydrochloride. [Link]

  • Wikipedia. Piperazine. [Link]

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • Moorpark College. EXPERIMENT 13 – Properties of Amines and Amides. [Link]

  • Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48b0a5a3a7b4e9f3b7b3c6a4e3b7b0e4e1a4e1e1]([Link]

  • University of California, Davis. Use-of-FT-IR.pdf. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SSERC. Melting point determination. [Link]

  • Dickson, A. J., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(8), 633-639. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • NIST. 1-Benzylpiperazine. National Institute of Standards and Technology. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

  • CAS Common Chemistry. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1). [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

CAS 6803-90-3 structure elucidation and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride (CAS 6803-90-3)

Foreword: Clarification of Chemical Identity

It is imperative to begin this guide by clarifying a potential point of confusion. The initial topic request included the chemical name "N-(2-aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]-1,2-ethanediamine". It is important to note that this name does not correspond to CAS number 6803-90-3. The correct chemical identity for CAS 6803-90-3 is 1-Thiophen-2-ylmethyl-piperazine dihydrochloride .

The chemical "N-(2-aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]-1,2-ethanediamine", also known as tetraethylenepentamine (TEPA), is a different compound with the CAS number 112-57-2 [1][2]. This guide will focus exclusively on the structure, properties, and synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Part 1: Molecular Structure and Elucidation

Chemical Identity
  • CAS Number: 6803-90-3

  • IUPAC Name: 1-(thiophen-2-ylmethyl)piperazine;dihydrochloride[3]

  • Molecular Formula: C₉H₁₄N₂S·2HCl[4]

  • Molecular Weight: 255.21 g/mol [3][4]

  • Synonyms: 1-(2-Thienylmethyl)piperazine dihydrochloride, Piperazine, 1-(2-thienylmethyl)-, hydrochloride (1:2)[3]

Structural Representation

The molecular structure of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One of the nitrogen atoms is substituted with a thiophen-2-ylmethyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

Caption: 2D Structure of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Spectral Data for Structural Elucidation
1.3.1. ¹H NMR Spectroscopy

A proton NMR spectrum for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is available on PubChem. The expected signals would be consistent with the proposed structure:

  • Thiophene Protons: Three distinct signals in the aromatic region (typically ~6.9-7.4 ppm) corresponding to the protons on the thiophene ring. The coupling patterns would be indicative of their relative positions.

  • Methylene Bridge Protons: A singlet at a downfield position (likely ~3.5-4.5 ppm) corresponding to the two protons of the CH₂ group linking the thiophene and piperazine rings.

  • Piperazine Protons: Broad signals in the aliphatic region (typically ~2.5-3.5 ppm) corresponding to the eight protons of the piperazine ring. The broadness is due to the conformational flexibility of the ring and the influence of the protonated nitrogen atoms.

  • N-H Protons: Very broad signals that may be difficult to observe, corresponding to the protons on the positively charged nitrogen atoms of the piperazine ring.

1.3.2. Infrared (IR) Spectroscopy
  • N-H Stretching: Broad bands in the region of 2400-2800 cm⁻¹ are characteristic of the N-H stretching vibrations in amine hydrochlorides.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine and methylene bridge, and weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds of the thiophene ring.

  • C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring would appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: These vibrations for the piperazine ring would be expected in the 1000-1200 cm⁻¹ region.

  • C-S Stretching: A weaker band corresponding to the C-S bond in the thiophene ring would be present in the fingerprint region.

1.3.3. Mass Spectrometry

In a mass spectrum, the parent ion would correspond to the free base, 1-(Thiophen-2-ylmethyl)piperazine, with a molecular weight of 182.29 g/mol . The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the piperazine ring, leading to a prominent fragment ion for the thiophen-2-ylmethyl cation (m/z = 97) and a fragment for the piperazine ring.

Part 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆Cl₂N₂S[3]
Molecular Weight 255.21 g/mol [3][4]
Appearance White to cream-colored crystalline powder[5][6]
Melting Point 318-320 °C (with decomposition) for piperazine dihydrochloride[5]
Boiling Point Not available
Solubility Freely soluble in water; slightly soluble in methanol and ethanol[6]
pKa For piperazine: pKa1 = 5.35, pKa2 = 9.73[7]

The pKa values of the parent piperazine indicate that it is a weak base. The substitution with the thiophen-2-ylmethyl group is not expected to drastically alter these values. As a dihydrochloride salt, the compound is expected to be readily soluble in water and other polar protic solvents.

Part 3: Synthesis Methodology

The synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride can be achieved through a nucleophilic substitution reaction, a common method for the N-alkylation of piperazines[8]. A plausible synthetic route involves the reaction of piperazine with 2-(chloromethyl)thiophene, followed by the formation of the dihydrochloride salt.

Proposed Synthesis Workflow

Reactant1 Piperazine Intermediate 1-(Thiophen-2-ylmethyl)piperazine (Free Base) Reactant1->Intermediate Nucleophilic Substitution Reactant2 2-(Chloromethyl)thiophene Reactant2->Intermediate Product 1-Thiophen-2-ylmethyl-piperazine dihydrochloride Intermediate->Product Salt Formation HCl HCl (in ether or isopropanol) HCl->Product

Caption: Proposed synthesis workflow for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-(Thiophen-2-ylmethyl)piperazine (Free Base)

  • To a solution of excess piperazine (e.g., 5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add 2-(chloromethyl)thiophene (1 equivalent) dropwise at room temperature with stirring. The use of excess piperazine acts as both a reactant and a base to neutralize the HCl formed during the reaction.

  • After the addition is complete, heat the reaction mixture to reflux for several hours (e.g., 4-6 hours) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the piperazine hydrochloride salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining piperazine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(Thiophen-2-ylmethyl)piperazine as an oil or solid.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified 1-(Thiophen-2-ylmethyl)piperazine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring until the precipitation of the dihydrochloride salt is complete.

  • Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Part 4: Potential Applications and Biological Profile

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, found in a wide array of drugs with diverse pharmacological activities[8][9]. The incorporation of a thiophene ring can further modulate the biological activity of the molecule.

Rationale for Pharmacological Interest

Derivatives of piperazine are known to interact with a variety of biological targets, including neurotransmitter receptors in the central nervous system (CNS)[10]. The thiophene ring is a bioisostere of the benzene ring and is often used in drug design to improve potency, selectivity, or pharmacokinetic properties. Therefore, 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and its analogs are of interest as potential therapeutic agents.

Potential Therapeutic Areas

Based on the known activities of related compounds, 1-Thiophen-2-ylmethyl-piperazine dihydrochloride could be investigated for its potential in the following areas:

  • CNS Disorders: Many piperazine derivatives exhibit activity at serotonin, dopamine, and adrenergic receptors, making them candidates for the treatment of depression, anxiety, and psychosis.

  • Antimicrobial Agents: Some piperazine-containing compounds have shown antibacterial and antifungal properties[11].

  • Anticancer Activity: The piperazine scaffold is present in several kinase inhibitors used in cancer therapy[8].

Illustrative Signaling Pathway

Ligand Thiophene-Piperazine Derivative Receptor GPCR (e.g., Serotonin or Dopamine Receptor) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a thiophene-piperazine derivative.

Part 5: Safety and Handling

GHS Hazard Statements

According to available safety data, 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is classified with the following hazards[3]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Part 6: Conclusion

1-Thiophen-2-ylmethyl-piperazine dihydrochloride (CAS 6803-90-3) is a chemical compound with a structure that suggests potential applications in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques. While specific biological activity data for this compound is limited in the public domain, the well-established pharmacological importance of the piperazine and thiophene moieties makes it an interesting candidate for further investigation. Future research could focus on screening this compound for activity against various biological targets, particularly those in the central nervous system, as well as its potential as an antimicrobial or anticancer agent.

References

  • U.S. Environmental Protection Agency. (n.d.). 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-. Substance Registry Services. Retrieved from [Link]

  • LookChem. (n.d.). 1,2-Ethanediamine, n-(2-aminoethyl)-n'-[2-[(2-aminoethyl)amino]ethyl]-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Ethanediamine, N-(2-aminoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N1,N1-Bis(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-1,2-ethanediamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. PubChem. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2003). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 41(10), 782-787.
  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Devínsky, F., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. International Scholarly Research Notices, 2015, 852780.
  • Musso, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5808.
  • Zhang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3749.
  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Thiophen-2-yl)piperidine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Tomar, A., et al. (2011). Piperazine: the molecule of diverse pharmacological importance. International Journal of Research in Ayurveda & Pharmacy, 2(5), 1547-1548.
  • Henni, A., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(1), 59-79.
  • ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

Sources

1-(thiophen-2-ylmethyl)piperazine dihydrochloride pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride

Abstract: 1-(thiophen-2-ylmethyl)piperazine dihydrochloride is a heterocyclic organic compound featuring a thiophene moiety linked to a piperazine ring. While direct and extensive pharmacological data for this specific molecule are not widely published, its structural components are prevalent in a multitude of clinically significant drugs. This guide synthesizes the current understanding of the pharmacology of piperazine and thiophene derivatives to construct a predictive pharmacological profile for 1-(thiophen-2-ylmethyl)piperazine dihydrochloride. The analysis strongly suggests potential activity within the central nervous system (CNS), with a primary hypothesized mechanism of N-methyl-D-aspartate (NMDA) receptor antagonism. This document provides a comprehensive exploration of its inferred mechanism of action, pharmacokinetics, and safety profile, supplemented with detailed experimental protocols for its empirical validation.

Introduction and Molecular Profile

1-(thiophen-2-ylmethyl)piperazine dihydrochloride is a salt form of the parent compound 1-(thiophen-2-ylmethyl)piperazine. The structure combines two key pharmacophores: the piperazine ring, a "privileged scaffold" known for conferring favorable pharmacokinetic properties and interacting with various CNS targets, and the thiophene ring, a common bioisostere of benzene found in numerous FDA-approved pharmaceuticals.[1][2][3] The lack of dedicated research on this specific molecule necessitates a structure-activity relationship (SAR) analysis based on its constituent parts and structurally analogous compounds.

PropertyDataSource
IUPAC Name 1-(thiophen-2-ylmethyl)piperazine;dihydrochloride[4]
Molecular Formula C₉H₁₆Cl₂N₂S[4]
Molecular Weight 255.21 g/mol [4]
Parent Compound CID 566208[4]
CAS Number 6803-90-3[4]

Analysis of Core Pharmacological Scaffolds

The pharmacological identity of 1-(thiophen-2-ylmethyl)piperazine can be inferred from the well-documented roles of its two core structures in medicinal chemistry.

The Piperazine Moiety: A Gateway to the CNS

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This structure is a cornerstone of modern drug design, particularly for CNS-active agents.[5][6] Its prevalence is due to several key attributes:

  • Physicochemical Properties: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, often increasing aqueous solubility and aiding formulation.[1]

  • Pharmacokinetic Advantages: The piperazine scaffold frequently improves oral bioavailability and metabolic stability.[1]

  • Target Versatility: Piperazine derivatives are known to interact with a wide range of biological targets, especially neurotransmitter receptors. Many act on monoamine pathways, modulating dopamine and serotonin receptors, which has led to their use as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[2][6]

The Thiophene Ring: A Privileged Bioisostere

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. In drug design, it is often used as a bioisosteric replacement for a phenyl ring. This substitution can significantly modulate a molecule's potency, selectivity, and metabolic profile while maintaining key binding interactions.[3] Thiophene is a component of numerous approved drugs with diverse activities, including the antipsychotic olanzapine, the antiplatelet agent clopidogrel, and various NMDA receptor antagonists.[3][7] Its inclusion in a molecule suggests a high potential for biological activity.

Inferred Mechanism of Action: NMDA Receptor Antagonism

The most compelling hypothesis for the mechanism of action of 1-(thiophen-2-ylmethyl)piperazine is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This is based on substantial evidence from structurally related compounds where a thiophene ring serves as a bioisostere for the phenyl group in potent NMDA receptor antagonists.[7][8]

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[8] However, its overactivation leads to excessive calcium influx and excitotoxicity, a process implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as stroke and traumatic brain injury.[8] Consequently, NMDA receptor antagonists are of significant therapeutic interest.

Studies have shown that replacing the benzene rings in known GluN2B-selective NMDA receptor antagonists with a thiophene ring is well-tolerated and can result in high-affinity ligands.[7][8] The general structure of 1-(thiophen-2-ylmethyl)piperazine aligns with the pharmacophoric requirements for interaction with the ifenprodil binding site on the GluN2B subunit of the NMDA receptor.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism. In a state of overactivation, excessive glutamate and glycine binding opens the NMDA receptor channel, leading to a massive influx of Ca²⁺ and subsequent excitotoxicity. 1-(thiophen-2-ylmethyl)piperazine is predicted to act as a non-competitive antagonist, binding to a site within the receptor complex (likely the GluN2B-specific ifenprodil site) to allosterically inhibit channel opening, thereby preventing the damaging Ca²⁺ influx.

NMDA_Antagonism cluster_0 Excitotoxic Condition cluster_1 Therapeutic Intervention Glutamate Glutamate NMDAR_open NMDA Receptor (Open) Glutamate->NMDAR_open Binds Glycine Glycine Glycine->NMDAR_open Binds Ca_influx High Ca²⁺ Influx NMDAR_open->Ca_influx Allows Drug 1-(thiophen-2-ylmethyl) piperazine Excitotoxicity Neuronal Damage / Excitotoxicity Ca_influx->Excitotoxicity Leads to NMDAR_closed NMDA Receptor (Blocked) Drug->NMDAR_closed Binds & Blocks Ca_normal Normal Ca²⁺ Levels NMDAR_closed->Ca_normal Prevents Influx Neuroprotection Neuroprotection Ca_normal->Neuroprotection Promotes

Caption: Hypothesized NMDA receptor antagonism pathway.

Predicted Pharmacokinetic (ADME) Profile

The physicochemical properties endowed by the piperazine and thiophene moieties allow for a predictive assessment of the compound's ADME profile.

ADME ParameterPredictionRationale
Absorption Good oral bioavailability is expected.The piperazine ring generally improves aqueous solubility and absorption from the gastrointestinal tract.[1]
Distribution Likely to cross the blood-brain barrier (BBB) and distribute into the CNS.The combination of lipophilic (thiophene) and hydrophilic (piperazine) elements is common in CNS-penetrant drugs.[1]
Metabolism Expected to undergo hepatic metabolism, primarily through Phase I oxidation.Potential metabolic pathways include oxidation of the thiophene sulfur atom or N-dealkylation/oxidation of the piperazine ring.[3]
Excretion Primarily renal excretion of metabolites and parent compound.Most small molecule piperazine-based pharmaceuticals are cleared via the urine.[3]

Safety and Toxicology

While specific toxicological studies on 1-(thiophen-2-ylmethyl)piperazine dihydrochloride are unavailable, a preliminary hazard assessment can be made from database entries and class-related effects.

  • GHS Hazard Classification: According to PubChem, the compound is classified with the following hazards:

    • H302: Harmful if swallowed[4]

    • H312: Harmful in contact with skin[4]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H332: Harmful if inhaled[4]

    • H335: May cause respiratory irritation[4]

  • Class-Related Effects: As a potential NMDA receptor antagonist, high doses could theoretically induce psychotomimetic or dissociative effects, similar to other drugs in this class. Standard safety pharmacology studies would be required to assess effects on cardiovascular, respiratory, and central nervous systems.[9]

Experimental Protocols for Pharmacological Validation

To empirically determine the pharmacological profile of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride, a series of standard, validated assays are necessary.

Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the phencyclidine (PCP) site on the NMDA receptor complex using a competitive binding assay with a radiolabeled ligand like [³H]MK-801.

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of [³H]MK-801 (e.g., 1-5 nM).

    • Increasing concentrations of the test compound (1-(thiophen-2-ylmethyl)piperazine dihydrochloride) or a known displacer for the standard curve (e.g., unlabeled MK-801).

    • Prepared brain membranes (50-100 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Rat Brain Membranes prep_reagents 2. Prepare Reagents (Radioligand, Buffers, Test Compound) incubation 3. Incubate Membranes with Radioligand & Test Compound prep_reagents->incubation filtration 4. Filter to Separate Bound vs. Unbound incubation->filtration counting 5. Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 6. Calculate IC₅₀ from Concentration-Response Curve counting->calc_ic50 calc_ki 7. Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Protocol: In Vitro Calcium Influx Functional Assay

Objective: To determine if the compound acts as a functional antagonist at the NMDA receptor by measuring its ability to inhibit agonist-induced calcium influx in a relevant cell line.

Methodology:

  • Cell Culture: Culture a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2B) on 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash away excess dye. Add varying concentrations of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Simultaneously add a solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to all wells while measuring fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to controls (wells with no drug = 100% response; wells with a known potent antagonist = 0% response). Plot the normalized response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced calcium influx.

Conclusion

While direct pharmacological data on 1-(thiophen-2-ylmethyl)piperazine dihydrochloride is scarce, a comprehensive analysis of its structural components and related compounds provides a strong, scientifically-grounded basis for predicting its biological activity. The fusion of the CNS-privileged piperazine scaffold with the versatile thiophene pharmacophore strongly suggests CNS activity. The primary hypothesis, supported by extensive literature on thiophene bioisosteres, points towards a mechanism of N-methyl-D-aspartate (NMDA) receptor antagonism, particularly at the GluN2B subunit. This profile suggests potential therapeutic applications in neurological and psychiatric conditions characterized by excitotoxicity or glutamatergic dysregulation. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation required to confirm this inferred profile and fully characterize the therapeutic potential of this promising chemical entity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Online] Available at: [Link]

  • Zaragoza, F. et al. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. PubMed Central, (2019). [Online] Available at: [Link]

  • de Faria, D. et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, (2018). [Online] Available at: [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. [Online] Available at: [Link]

  • Wikipedia. Piperazine. [Online] Available at: [Link]

  • Schepmann, D. et al. Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation of[7]annuleno[b]thiophen-6-amines. PubMed, (2020). [Online] Available at: [Link]

  • Johnson, D. et al. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed, (2009). [Online] Available at: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). [Online] Available at: [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH, (2024). [Online] Available at: [Link]

  • Rossi, F. et al. 3-Carboxy-pyrazolinalanine as a new scaffold for developing potent and selective NMDA receptor antagonists. PubMed, (2018). [Online] Available at: [Link]

  • Mishra, R. et al. Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor, (2021). [Online] Available at: [Link]

  • PubChem. 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. [Online] Available at: [Link]

Sources

A Technical Guide to the Discovery of Novel Thiophene and Piperazine Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Thiophene and Piperazine in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. Among these, the thiophene and piperazine moieties stand out as "privileged scaffolds" due to their remarkable versatility and presence in a multitude of clinically successful drugs.[1][2][3] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, and piperazine, a six-membered saturated heterocycle with two nitrogen atoms at opposite positions, offer unique physicochemical properties that make them ideal building blocks for medicinal chemists.[1][2]

The thiophene ring system is an electron-rich structure and is considered a bioisosteric replacement for the phenyl ring, which can improve metabolic stability and binding affinity.[4] Thiophene derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] Similarly, the piperazine scaffold provides a flexible yet conformationally constrained linker that can be readily functionalized at its nitrogen atoms.[1][9] This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, leading to derivatives with applications as antipsychotics, antidepressants, antihistamines, and anticancer agents.[3][10][11]

The strategic combination of these two pharmacophores into single molecular entities has led to the discovery of novel derivatives with enhanced biological activities and unique mechanisms of action. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel thiophene and piperazine derivatives, offering valuable insights for researchers and drug development professionals.

Part 1: Synthetic Strategies for Thiophene and Piperazine Derivatives

The synthesis of thiophene and piperazine derivatives can be accomplished through a variety of established and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Thiophene Derivatives: The Gewald Reaction

A cornerstone in the synthesis of 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2][12]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

  • Reaction Setup: To a solution of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) in ethanol, add elemental sulfur (0.05 mol).

  • Base Addition: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture while stirring.

  • Reaction Conditions: Stir the reaction mixture at 40-50°C for 4 hours.

  • Work-up: Allow the mixture to stand at room temperature overnight. Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with cold ethanol and recrystallize from a suitable solvent to afford the purified 2-aminothiophene derivative.[12]

Gewald_Reaction Ketone Ketone/Aldehyde Intermediate Thiol Intermediate Ketone->Intermediate + Nitrile Nitrile Active Methylene Nitrile Sulfur Sulfur Sulfur->Intermediate Base Base (e.g., Diethylamine) Base->Intermediate Thiophene 2-Aminothiophene Derivative Intermediate->Thiophene + Sulfur + Base

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves the nucleophilic substitution or reductive amination reactions at the nitrogen atoms of the piperazine ring.

Experimental Protocol: N-Alkylation of Piperazine

  • Reaction Setup: Dissolve piperazine (1.0 mmol) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add bromoacetyl bromide (1.0 mmol) to the solution in the presence of a base (e.g., triethylamine) and stir at room temperature.

  • Intermediate Formation: Monitor the reaction by thin-layer chromatography (TLC) until the formation of the intermediate is complete.

  • Second Substitution: To the intermediate, add an azide-functionalized molecule in a mixture of acetone and water.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction in a DMSO-water solvent system to yield the final piperazine derivative.[13]

Piperazine_Synthesis Piperazine Piperazine Intermediate1 N-Acyl Piperazine Intermediate Piperazine->Intermediate1 + Bromoacetyl Bromide Bromoacetyl Bromoacetyl Bromide Intermediate2 Azide-Piperazine Intermediate Intermediate1->Intermediate2 + Azide Azide Azide-functionalized Molecule Final_Product Triazole-containing Piperazine Derivative Intermediate2->Final_Product + Alkyne (CuAAC) Alkyne Alkyne Alkyne->Final_Product SAR_Thiophene_Piperazine Thiophene Thiophene Ring (Substituent Effects) Biological_Activity Biological Activity (Potency & Selectivity) Thiophene->Biological_Activity Influences Linker Linker (Length & Flexibility) Linker->Biological_Activity Modulates Piperazine Piperazine Ring (N-Substituent Effects) Piperazine->Biological_Activity Impacts

Sources

An In-depth Technical Guide to the In Vitro Effects of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a foundational scaffold in medicinal chemistry, integral to numerous drugs targeting the central nervous system.[1][2] When combined with a thiophene ring, a privileged pharmacophore known for its diverse biological activities, the resulting thiophene-piperazine derivatives represent a promising class of compounds for neurological drug discovery.[3][4] This technical guide outlines a comprehensive in vitro strategy for characterizing the pharmacological profile of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. While specific biological data for this exact molecule is not extensively published, the known activities of structurally related thiophene-piperazine and phenylpiperazine analogs strongly suggest a potential interaction with serotonergic G-protein coupled receptors (GPCRs).[5][6] This document provides researchers, scientists, and drug development professionals with the foundational rationale and detailed experimental protocols necessary to elucidate the compound's mechanism of action, receptor affinity, and functional activity at the cellular level.

Introduction: The Thiophene-Piperazine Scaffold

The convergence of a piperazine ring and a thiophene moiety creates a chemical scaffold with significant therapeutic potential.[3] Piperazine derivatives are well-established modulators of neurotransmitter systems, with many approved drugs targeting dopamine and serotonin receptors.[7][8] The thiophene ring, an aromatic heterocycle containing sulfur, is a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs, contributing to enhanced metabolic stability and receptor interaction.[4][9]

The structural similarity of 1-Thiophen-2-ylmethyl-piperazine to known serotonergic agents, such as the arylpiperazines, provides a strong rationale for investigating its effects on the serotonin system.[6][7] Arylpiperazine derivatives are known to exhibit high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7 receptors.[5][6][10] Therefore, a primary objective in the in vitro characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is to determine its binding profile and functional activity at these key GPCR targets.

Compound Profile: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride
PropertyValueSource
IUPAC Name 1-(thiophen-2-ylmethyl)piperazine;dihydrochloride[11]
CAS Number 6803-90-3[11][12]
Molecular Formula C₉H₁₆Cl₂N₂S[11]
Molecular Weight 255.21 g/mol [11]
Structure

PubChem CID: 45074832

Proposed Mechanism of Action: Modulation of Serotonergic Pathways

Based on the pharmacology of related compounds, it is hypothesized that 1-Thiophen-2-ylmethyl-piperazine dihydrochloride acts as a ligand for serotonin (5-HT) receptors. These receptors are GPCRs that, upon activation, trigger intracellular signaling cascades.[6] The specific downstream effects depend on the G-protein subtype coupled to the receptor (e.g., Gαi, Gαq, Gαs).

A common pathway for 5-HT1A receptors involves coupling to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Conversely, other 5-HT receptors can couple to Gαq, activating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca²⁺). The following diagram illustrates this proposed signaling cascade.

Serotonin_Receptor_Signaling cluster_membrane Plasma Membrane Receptor Serotonin Receptor (e.g., 5-HT1A) G_Protein G-Protein (e.g., Gαi) Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Inhibits cAMP cAMP Effector->cAMP Converts Ligand 1-Thiophen-2-ylmethyl-piperazine Ligand->Receptor Binds ATP ATP ATP->Effector Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Proposed signaling pathway for 1-Thiophen-2-ylmethyl-piperazine.

Comprehensive In Vitro Experimental Workflow

To fully characterize the in vitro effects of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a tiered approach is recommended. This workflow begins with broad screening to identify primary targets and progresses to more detailed functional assays to determine the nature of the interaction (agonist, antagonist, etc.) and its potency.

Experimental_Workflow Start Test Compound: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride Step1 Tier 1: Primary Screening Receptor Binding Assays Start->Step1 Step2 Tier 2: Functional Characterization Second Messenger & Reporter Assays Step1->Step2 Identified Targets (e.g., 5-HT Receptors) Step3 Tier 3: Pathway Analysis Downstream Signaling & Cell Viability Step2->Step3 Confirmed Activity (Agonist/Antagonist Potency) End Pharmacological Profile Step3->End

Caption: Tiered experimental workflow for in vitro characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key in vitro experiments. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Tier 1: Radioligand Binding Assays

Causality: The first step is to determine if the compound physically interacts with the hypothesized receptor targets. Radioligand binding assays provide a direct measure of the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Protocol: Competitive Radioligand Binding for 5-HT1A Receptor

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration via Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (10-20 µg protein).

      • 50 µL of [³H]-8-OH-DPAT (a known 5-HT1A agonist radioligand) at a final concentration near its Kd (e.g., 1 nM).

      • 50 µL of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle.

    • For non-specific binding (NSB), add a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • For total binding, add vehicle instead of the test compound.

    • Incubate at 25°C for 60 minutes.

  • Harvesting & Scintillation Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays - Calcium Mobilization

Causality: If the compound binds to a receptor (e.g., a Gαq-coupled 5-HT receptor), it is crucial to determine if this binding results in a functional response. Calcium mobilization assays measure the increase in intracellular calcium concentration, a key second messenger in Gαq-mediated signaling pathways.

Protocol: FLIPR Calcium 6 Assay

  • Cell Preparation:

    • Plate CHO-K1 or HEK293 cells stably expressing the target Gαq-coupled receptor (e.g., 5-HT2A) in black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare the Calcium 6 dye-loading solution according to the manufacturer's instructions (Molecular Devices).

    • Aspirate the cell culture medium and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Compound Preparation & Assay:

    • Prepare a dilution series of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in assay buffer. Also, prepare a known agonist (e.g., serotonin) as a positive control.

    • Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • The instrument will add the compound to the cells and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) kinetically over time (e.g., every second for 3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over baseline indicates calcium mobilization.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • Use non-linear regression (log(agonist) vs. response) to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximum response (Emax).

    • To test for antagonist activity, pre-incubate cells with the test compound before adding a known agonist at its EC₅₀ concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Safety and Handling

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The thiophene-piperazine scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in developing CNS-active agents. This guide provides a robust framework for the initial in vitro characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. By systematically evaluating its receptor binding affinity and functional activity, researchers can elucidate its pharmacological profile and determine its potential as a novel therapeutic agent. The proposed workflow, grounded in the established pharmacology of related compounds, offers a scientifically rigorous path to understanding the molecular mechanisms underpinning the biological effects of this promising compound.

References

  • Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor. PubMed. Available at: [Link]

  • [5]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. PubMed. Available at: [Link]

  • Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. PubMed Central. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | C9H16Cl2N2S | CID 45074832. PubChem. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

  • (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.
  • Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Institutes of Health. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square. Available at: [Link]

  • Thiophene derivative and use thereof. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to Target Identification Studies for Thiophene-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive framework for elucidating the molecular targets of thiophene-piperazine compounds. This chemical scaffold is a privileged structure in medicinal chemistry, found in a range of approved drugs and clinical candidates with diverse biological activities, from anticancer to antipsychotic effects.[1][2][3] However, the frequent polypharmacology of this class—the ability to interact with multiple targets—necessitates a rigorous and systematic approach to target identification (target deconvolution) to understand therapeutic mechanisms and anticipate off-target effects.[4][5]

This document eschews a rigid template, instead presenting an integrated strategy that combines chemical biology, proteomics, and genetic approaches. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for core techniques, and outline a robust framework for data analysis and hit validation, empowering research teams to confidently navigate the complexities of target discovery.

Section 1: Strategic Planning for Target Identification

The first critical step is to formulate a cohesive strategy. The choice of methodology depends on whether a compound's activity was discovered through a target-based screen or a phenotypic screen.[6][7][8] Phenotypic screening, which identifies molecules that produce a desired effect in a cell or organism without prior knowledge of the target, requires a more extensive deconvolution effort.[7][9]

Three complementary pillars form the foundation of a modern target identification campaign:

  • Affinity-Based (Direct) Approaches: These methods use a modified version of the small molecule (a chemical probe) to physically isolate its binding partners from a complex biological mixture.[9][10][11] This is the most direct way to ask the question: "What does my compound bind to?"

  • Activity-Based (Indirect) Approaches: These label-free methods observe changes across the proteome in the presence of the unmodified compound. They are powerful for identifying targets in their native cellular environment without the need for chemical synthesis.[10][11][12]

  • Genetic Approaches: These techniques identify genes that, when perturbed, alter the cellular response to the compound. This can reveal proteins that are essential for the compound's mechanism of action, even if they don't bind to it directly.[8][13][14]

The following diagram illustrates a typical decision-making workflow for initiating a target identification project.

TargetID_Strategy cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Validation Start Thiophene-Piperazine 'Hit' Compound Decision1 Phenotypic Effect Known? Start->Decision1 Probe Design & Synthesize Chemical Probe Decision1->Probe No / Direct Binding TPP Thermal Proteome Profiling (TPP) Decision1->TPP Yes CRISPR Genetic Screens (e.g., CRISPR) Decision1->CRISPR Yes APMS Affinity Purification- Mass Spectrometry (AP-MS) Probe->APMS CandidateList Generate Candidate Target List APMS->CandidateList TPP->CandidateList CRISPR->CandidateList Validation Orthogonal Validation CandidateList->Validation Final Final Validation->Final Validated Target(s)

Caption: High-level strategic workflow for target identification.

Section 2: The Chemical Toolkit: Probe Design and Synthesis

For affinity-based methods, the design of a high-quality chemical probe is paramount. A probe is a derivative of the active compound modified with a linker and a tag (e.g., biotin) for enrichment.[15][16]

Causality Behind Probe Design:

  • Point of Attachment: The linker must be attached to a position on the thiophene-piperazine scaffold that does not disrupt its binding to the target protein(s). This is determined through Structure-Activity Relationship (SAR) studies. Modifying regions that are sensitive to substitution will likely abolish activity, rendering the probe useless.

  • Linker Choice: The linker should be long enough to minimize steric hindrance between the tag and the target protein but not so long that it introduces excessive hydrophobicity or non-specific binding. A polyethylene glycol (PEG) linker is a common choice.[11]

  • Tag Selection: Biotin is the gold standard due to its incredibly high affinity for streptavidin, which is used for the purification step.[10][17] An alternative is an alkyne handle for "click chemistry," which allows for two-step labeling and can reduce steric hindrance during cell entry.[18][19]

Generalized Protocol for Biotinylated Probe Synthesis:

This protocol outlines a representative synthesis for creating a biotinylated probe from a parent thiophene-piperazine compound that has a suitable functional group (e.g., a secondary amine on the piperazine ring) for modification.[20]

  • Linker Attachment:

    • Dissolve the parent compound (1 eq) in an anhydrous solvent like DMF.

    • Add a commercially available Boc-protected amino-PEG-acid linker (1.1 eq).

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

  • Boc Deprotection:

    • Dissolve the intermediate in a solution of 4M HCl in dioxane or 20% TFA in DCM.

    • Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.

    • Evaporate the solvent in vacuo to yield the amine-linker-compound.

  • Biotin Conjugation:

    • Dissolve the amine intermediate (1 eq) in anhydrous DMF.

    • Add Biotin-NHS ester (1.1 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final biotinylated probe using reverse-phase HPLC to ensure high purity.

  • Validation: The final probe's biological activity must be confirmed to be comparable to the parent compound. A significant loss of potency (>10-fold) indicates that the modification interfered with target binding, and a new attachment point should be considered.[21]

Section 3: In-Depth Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a robust, direct method for identifying protein binding partners.[22][23] The workflow involves using the biotinylated probe to "pull down" its targets from a cell lysate, followed by identification of the captured proteins by mass spectrometry.[22][24][25]

APMS_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs Probe Biotinylated Probe Incubate 1. Incubate Probe with Lysate Probe->Incubate Lysate Cell / Tissue Lysate Lysate->Incubate Capture 2. Capture on Streptavidin Beads Incubate->Capture Wash 3. Wash Away Non-specific Binders Capture->Wash Elute 4. Elute Bound Proteins Wash->Elute Digest 5. On-Bead Tryptic Digest Elute->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data Raw MS Data LCMS->Data Analysis Bioinformatic Analysis (Identify & Quantify Proteins) Data->Analysis Hits Candidate Target List Analysis->Hits

Caption: Step-by-step experimental workflow for AP-MS.

Detailed Step-by-Step AP-MS Protocol:

  • Self-Validation System: This protocol incorporates essential controls for trustworthy results.

    • Negative Control 1: Beads alone (no probe) to identify proteins that bind non-specifically to the streptavidin matrix.

    • Negative Control 2: An inactive or structurally similar but biologically inert version of the probe to distinguish specific binders from non-specific hydrophobic interactions.[15]

    • Competition Control: Co-incubation of the probe and lysate with an excess (e.g., 100x) of the original, unmodified "hit" compound. True targets should show significantly reduced binding to the probe in this condition.

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

    • Determine protein concentration using a BCA assay.

  • Probe Incubation & Capture:

    • For each condition (Probe, Beads-only, Competition), incubate 1-2 mg of cell lysate with the biotinylated probe (final concentration typically 1-5 µM) for 1-2 hours at 4°C with gentle rotation.

    • For the competition sample, pre-incubate the lysate with the excess free compound for 1 hour before adding the probe.

    • Add pre-washed streptavidin-agarose or magnetic beads to each sample and incubate for another 1 hour at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant.

    • Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins. A final wash with buffer lacking detergent can help reduce background.

  • On-Bead Digestion:

    • Resuspend the washed beads in 50 mM Ammonium Bicarbonate.

    • Reduce disulfide bonds with DTT (10 mM) for 30 min at 56°C.

    • Alkylate cysteine residues with iodoacetamide (55 mM) for 20 min at room temperature in the dark.

    • Add mass spectrometry-grade trypsin and incubate overnight at 37°C.

  • Peptide Extraction and LC-MS/MS:

    • Collect the supernatant containing the digested peptides.

    • Acidify the samples with formic acid.

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

Section 4: In-Depth Protocol: Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method that identifies targets by observing changes in their thermal stability upon ligand binding.[12][26] When a drug binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm).[12][27][[“]] This approach is advantageous as it uses the unmodified compound and can be performed in intact, living cells.[12][[“]]

Detailed Step-by-Step TPP Protocol:

  • Cell Treatment:

    • Culture two separate pools of cells. Treat one pool with the thiophene-piperazine compound (vehicle control, e.g., DMSO, for the other).

  • Heating:

    • Aliquot the cell suspensions from each pool into 10 separate PCR tubes.

    • Heat each aliquot to a different temperature for 3 minutes using a thermal cycler with a gradient (e.g., from 37°C to 67°C). A 1-minute hold at 95°C is used for the final aliquot to serve as a complete denaturation control.

  • Lysis and Protein Extraction:

    • Lyse the cells in each tube by freeze-thaw cycles.

    • Separate the soluble protein fraction (un-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.

  • Sample Preparation for MS:

    • Collect the supernatant from each sample.

    • Perform a protein digestion (as described in the AP-MS protocol).

    • Label the peptides from each temperature point with a different isobaric tandem mass tag (TMT), allowing all 10 samples to be combined and analyzed in a single MS run.[26]

  • LC-MS/MS Analysis:

    • Analyze the multiplexed TMT-labeled sample by LC-MS/MS.

Section 5: Data Analysis and Hit Validation

Identifying true hits from the large datasets generated by proteomics requires rigorous statistical analysis.

AP-MS Data Analysis:

  • The raw MS data is processed to identify and quantify proteins.

  • A quantitative comparison is made between the probe sample and the control samples.

  • High-confidence hits are proteins that are significantly enriched in the probe sample compared to both the beads-only and competition controls.

  • Results are typically visualized using a volcano plot, which plots statistical significance (-log10 p-value) against the magnitude of change (log2 fold change).

TPP Data Analysis:

  • For each protein identified, the relative abundance across the different temperatures is used to generate a "melting curve."

  • The melting curve is fitted to a sigmoid function to determine the melting temperature (Tm).

  • A comparison of the Tm for each protein between the drug-treated and vehicle-treated samples is performed.

  • A significant and reproducible shift in Tm upon drug treatment indicates a direct or indirect interaction.[26]

Hit Validation:

The candidate proteins identified through primary screening methods must be validated using orthogonal assays to confirm a direct and functionally relevant interaction.[30][31][32][33]

Validation Technique Principle Information Gained
Western Blot Antibody-based detection of a specific protein.Confirms the presence of the candidate protein in the AP-MS eluate.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.Provides quantitative binding kinetics (kon, koff) and affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
Cellular Thermal Shift Assay (CETSA) A small-scale version of TPP, often analyzed by Western Blot.[30]Confirms target engagement in a cellular context for a specific candidate protein.
Enzyme/Activity Assays Measures the functional activity of the target protein (if it is an enzyme).Determines if the compound binding modulates the protein's biological function (inhibition or activation).

Conclusion

The identification of molecular targets for thiophene-piperazine compounds is a complex but achievable goal that is essential for advancing them through the drug discovery pipeline. A successful campaign does not rely on a single method but rather on the strategic integration of complementary approaches. By combining direct-binding methods like AP-MS with label-free techniques such as TPP and genetic screens, researchers can build a comprehensive and high-confidence profile of a compound's mechanism of action. Rigorous data analysis and orthogonal validation are the final, critical steps that transform a list of candidate proteins into a validated, actionable drug target.

References

  • Singh, S., & Singh, J. (2020). Olanzapine. In StatPearls. StatPearls Publishing. [Link]

  • Guzman, F. (n.d.). Mechanism of Action and Pharmacodynamics of Olanzapine. Psychopharmacology Institute. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Roper, K., et al. (2017). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • Wikipedia. (n.d.). Olanzapine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Olanzapine? [Link]

  • Lin, Y., et al. (2021). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics. [Link]

  • Pediatric Oncall. (n.d.). Olanzapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS Letters. [Link]

  • Fiveable. (n.d.). Target identification and validation. Medicinal Chemistry Class Notes. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Science. [Link]

  • AstraZeneca. (2020). Expert view: CRISPR screening: a powerful approach to drug discovery and development. [Link]

  • Structural Genomics Consortium. (n.d.). Target Identification Using Chemical Probes. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Taylor & Francis. (n.d.). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. [Link]

  • Savitski, M. M., et al. (2014). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification? [Link]

  • Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification? [Link]

  • Am Ende, C. W., et al. (2018). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules. [Link]

  • Workman, P., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Proteomics Class Notes. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Mass Spectrometry Laboratory, University of Illinois. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • Organic Chem Explained. (2017). Drug Discovery - Target Identification in Drug Design and Development. YouTube. [Link]

  • Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review. [Link]

  • Kumar, A., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. [Link]

  • Schumacher, D. (2022). Design and synthesis of tubulin tyrosination probes for chemical proteomics. Ludwig-Maximilians-Universität München. [Link]

  • ResearchGate. (n.d.). Biotinylated Probes for the Analysis of Protein Modification by Electrophiles. [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Screening of Thiophene Compounds on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Serotonin Receptors with Thiophene Scaffolds

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large and complex family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a vast array of physiological and psychological processes.[1] Their critical role in neurotransmission has made them prominent targets for therapeutic intervention in disorders ranging from depression and anxiety to migraines and schizophrenia.[1] In the landscape of medicinal chemistry, the thiophene ring is a "privileged" scaffold. Its structural and electronic properties, including its ability to act as a bioisosteric replacement for a phenyl ring, make it a valuable component in designing novel drug candidates.[2] Thiophene derivatives have shown promise as potent and selective modulators of various CNS targets, including serotonin receptors.[3][4]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on conducting the preliminary screening of novel thiophene compounds against serotonin receptors. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind a tiered screening cascade, ensuring that experimental efforts are both efficient and scientifically rigorous. Our focus is on building a self-validating system of assays to confidently identify and characterize initial "hits" for further development.

The Strategic Framework: A Multi-Tiered Screening Cascade

A successful preliminary screening campaign is not a single experiment but a logical progression of assays designed to systematically filter a library of compounds. The goal is to move from broad, high-throughput methods that identify any molecular interaction to more complex, lower-throughput functional assays that characterize the nature of that interaction. This tiered approach, often called a screening cascade, maximizes efficiency and conserves resources by focusing on the most promising compounds at each stage.

Our proposed cascade consists of two primary stages:

  • Primary Screening (Hit Identification): Employs high-throughput binding assays to rapidly identify compounds that physically interact with the target serotonin receptor. The key question here is: Does the compound bind to the receptor?

  • Secondary Screening (Hit Confirmation & Characterization): Utilizes functional assays to confirm the activity of "hits" from the primary screen and determine their pharmacological profile (e.g., agonist, antagonist, inverse agonist). The key question here is: What is the functional consequence of the binding?

Part I: Primary Screening – The Search for Affinity

The foundational step in our cascade is to determine if the thiophene compounds have an affinity for the target serotonin receptor. The most robust, sensitive, and widely accepted method for this is the radioligand binding assay.[1][5]

Core Principle: Competitive Radioligand Binding

Radioligand binding assays measure the interaction between a compound and a receptor by using a radioactively labeled ligand (the radioligand) that is known to bind to the target with high affinity and specificity.[1] In a competition assay, we measure the ability of our unlabeled test compound (the thiophene derivative) to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration). This value can then be converted to a binding affinity constant (Ki), which reflects the true affinity of the compound for the receptor.[1]

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive binding assay is a multi-step process that demands precision. It is typically performed in a 96-well plate format to facilitate high-throughput screening (HTS).[6][7]

G cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (e.g., from CHO or HEK293 cells expressing the target 5-HT receptor) incubation Incubate: Membranes + Radioligand + Compound (60 min at 30°C with agitation) prep_membranes->incubation prep_radioligand Prepare Radioligand Solution (e.g., [3H]Ketanserin for 5-HT2A) at a fixed concentration (~Kd) prep_radioligand->incubation prep_compounds Prepare Thiophene Compounds (Serial dilutions) prep_compounds->incubation filtration Rapid Filtration (Vacuum filtration onto GF/C filters to separate bound from free radioligand) incubation->filtration washing Wash Filters (Ice-cold buffer to remove non-specifically bound radioligand) filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity (MicroBeta counter) washing->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: High-Throughput Radioligand Binding Assay Workflow.

Detailed Protocol: 5-HT Receptor Competitive Binding Assay

This protocol is a generalized template and must be optimized for the specific receptor subtype and radioligand.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target 5-HT receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).[6]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[6] Store aliquots at -80°C.

  • Assay Plate Setup (96-well format):

    • Total Binding: Add receptor membranes, radioligand solution, and assay buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand solution, and a high concentration of a known, non-radioactive competing ligand (e.g., 10 µM unlabeled serotonin). This determines the amount of radioligand that binds to components other than the receptor.

    • Test Compound Wells: Add receptor membranes, radioligand solution, and varying concentrations of the thiophene test compound.

  • Incubation:

    • Incubate the plate, typically for 60 minutes at 30°C with gentle agitation, to allow the binding to reach equilibrium.[6]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters, place them in scintillation vials or a filter plate, add a scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[6]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the thiophene compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Part II: Secondary Screening – From Binding to Function

Identifying a compound that binds to a receptor is only the first step. A "hit" from the primary screen could be an agonist that activates the receptor, an antagonist that blocks it, or have no functional effect at all. Secondary screening aims to elucidate this functional activity. Since different 5-HT receptor subtypes couple to different G proteins, the choice of functional assay is critical.[8]

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gαi-coupled receptors (e.g., 5-HT1, 5-HT5) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[9]

  • Gαq-coupled receptors (e.g., 5-HT2 family) activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilizes intracellular calcium.[10]

Methodology 1: cAMP Assays for Gs and Gi-Coupled Receptors

For Gs and Gi-coupled receptors, measuring changes in intracellular cAMP is the most direct functional readout.[8] Modern assays often use homogenous, non-radioactive formats like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[11][12]

G cluster_pathway Signaling Cascade Ligand Thiophene Agonist Receptor 5-HT Receptor (Gs or Gi) Ligand->Receptor binds G_Protein G Protein Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits (Gi) G_Protein->AC activates (Gs) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Gs/Gi-coupled Serotonin Receptor Signaling Pathway.

Principle of HTRF cAMP Assay: These assays are competitive immunoassays.[12] Cellular cAMP produced in response to receptor modulation competes with a labeled cAMP tracer (e.g., cAMP-d2) for binding to a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP (Gs activation) displaces the tracer, decreasing the FRET signal. Conversely, a decrease in cellular cAMP (Gi activation) allows more tracer to bind, increasing the FRET signal.[12]

Protocol Outline: HTRF cAMP Functional Assay:

  • Cell Seeding: Seed cells expressing the target receptor (e.g., CHO-h5-HT1A) into 384-well assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of thiophene compounds to the wells.

    • For agonist mode , measure direct changes in cAMP.

    • For antagonist mode , add the test compounds first, then stimulate the cells with a known agonist at its EC80 concentration.

  • Forskolin Stimulation (for Gi-coupled receptors): To measure a decrease in cAMP for Gi-coupled receptors, the basal cAMP level must first be elevated. This is achieved by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.[8]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths to calculate the HTRF ratio.

  • Data Analysis: Plot the HTRF ratio against compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

Methodology 2: Inositol Monophosphate (IP1) Assay for Gq-Coupled Receptors

For Gq-coupled receptors (like the 5-HT2A receptor), measuring the downstream consequences of PLC activation is key. While calcium flux assays are common, they measure a very transient signal.[13] A more robust and HTS-friendly method is to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10][14] Assays like the HTRF IP-One kit are industry standards for this purpose.[15]

G cluster_pathway Signaling Cascade Ligand Thiophene Agonist Receptor 5-HT Receptor (Gq) Ligand->Receptor binds G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers IP1 IP1 (stable metabolite) IP3->IP1 metabolized to LiCl LiCl LiCl->IP1 blocks breakdown

Caption: Gq-coupled Serotonin Receptor Signaling Pathway.

Principle of HTRF IP-One Assay: This is also a competitive immunoassay. The assay protocol includes lithium chloride (LiCl), which blocks the degradation of IP1, causing it to accumulate in stimulated cells.[10] The accumulated cellular IP1 competes with an IP1-d2 tracer for binding to an anti-IP1 antibody labeled with a cryptate donor. A higher concentration of cellular IP1 leads to a lower FRET signal.[14]

Protocol Outline: HTRF IP-One Assay: The protocol is very similar to the cAMP assay, involving cell seeding, compound addition (in agonist or antagonist mode), stimulation, and then lysis with detection reagents containing the IP1-d2 tracer and the antibody-cryptate conjugate. The plate is then read on an HTRF-compatible instrument.

Part III: Data Interpretation and Hit Prioritization

The culmination of the screening cascade is a dataset that provides a preliminary pharmacological profile for each thiophene compound. This data should be organized clearly to facilitate comparison and decision-making.

Summarizing Quantitative Data
Compound IDPrimary ScreenSecondary Screen (Functional)Preliminary Classification
Binding Affinity Ki (nM) Agonist EC50 (nM) Antagonist IC50 (nM)
Thio-00155>10,00078
Thio-0028,500Not ActiveNot Active
Thio-003120250>10,000
Thio-0042,1005,5004,800
Control Agonist1525N/A
Control Antagonist8N/A12

Table depicts hypothetical data for a Gq-coupled 5-HT receptor screen.

From Hits to Leads: The Next Steps

The preliminary screen is the starting point. Compounds identified as potent and efficacious "hits" (e.g., Thio-001 and Thio-003 from the table) are prioritized for further investigation, which typically includes:

  • Selectivity Profiling: Screening prioritized hits against a panel of other 5-HT receptor subtypes and other relevant off-target receptors (e.g., dopamine, adrenergic receptors) to determine their selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand which chemical features are critical for activity and to optimize potency and selectivity.[3][16]

  • In Vitro ADME/Tox: Assessing preliminary absorption, distribution, metabolism, excretion, and toxicity properties to ensure the compounds have drug-like potential.

Conclusion

The preliminary screening of thiophene compounds against serotonin receptors is a systematic process that relies on a strategically designed cascade of assays. By beginning with high-throughput binding assays to identify compounds with affinity and progressing to mechanism-specific functional assays to characterize their activity, researchers can efficiently and confidently identify promising lead candidates. This structured approach, grounded in robust and validated methodologies, forms the critical foundation of the modern drug discovery pipeline for novel serotonergic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
  • Lee, S. P., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. PubMed.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
  • Student, J. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers.
  • Weichilab. (n.d.). HTRF IP-One Gq Detection Kit.
  • Romeo, G., et al. (2019). [1]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. European Journal of Medicinal Chemistry. Retrieved from

  • Zhang, R., et al. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH.
  • Zhang, H., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central.
  • An, F., & Tolliday, N. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC - PubMed Central.
  • Revvity. (n.d.). IP-One.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Coccini, T., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed.
  • Revvity. (n.d.). HTRF IP-One Gq Detection Kit, 1,000 Assay Points.
  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. PubMed.
  • Sata, M., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. PubMed.
  • Dagø, L., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technol. Semantic Scholar.

Sources

Unlocking the Pharmacophore: A Technical Guide to the Structure-Activity Relationship of Thiophene-Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of a thiophene ring and a piperazine moiety has given rise to a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene-piperazine analogs, a class of compounds demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. By dissecting the intricate interplay between chemical structure and biological function, we aim to equip researchers with the foundational knowledge and practical insights necessary to navigate the design and optimization of novel therapeutics based on this potent pharmacophore.

The inherent properties of the thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, contribute to its role as a bioisostere for the phenyl group, offering advantages in terms of metabolic stability and target engagement.[1][2] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of drug design, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3][4][5] Its basic nature allows for the formation of stable salts, crucial for formulation development.[4] The strategic combination of these two rings creates a molecular framework that is both synthetically tractable and capable of interacting with a multitude of biological targets.[5][6] This guide will delve into the SAR of these analogs in key therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiophene-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

Structure-Activity Relationship Insights

The anticancer activity of thiophene-piperazine analogs is profoundly influenced by the nature and position of substituents on both heterocyclic rings.

  • Substituents on the Thiophene Ring: The substitution pattern on the thiophene ring plays a critical role in modulating the cytotoxic potency. For instance, the presence of specific aroyl groups at the 3-position and an amino group at the 2-position of the thiophene ring has been shown to be crucial for activity.

  • The Piperazine Linker: The piperazine ring often acts as a versatile linker, connecting the thiophene core to another pharmacophoric element, such as a substituted phenyl ring.[4] The nature of the substituent on the distal nitrogen of the piperazine is a key determinant of activity.

  • Arylpiperazine Moiety: Modifications to the aryl group attached to the piperazine can fine-tune the compound's potency and selectivity. Electron-withdrawing or electron-donating groups on this aryl ring can significantly impact the molecule's interaction with its biological target.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative thiophene-piperazine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their half-maximal inhibitory concentrations (IC50).

Compound IDThiophene SubstituentsPiperazine SubstituentCancer Cell LineIC50 (µM)Reference
17i 2-amino, 3-carboxamideN'-(aryl)-selenideHCT1164.82 ± 0.80[10]
18i 2-amino, 3-carboxamideN'-(aryl)-selenideA5491.43 ± 0.08[10]
Ve Not SpecifiedNot SpecifiedHCT-116Not Specified[7]
3b Not SpecifiedNot SpecifiedHepG23.105 ± 0.14[7]
3b Not SpecifiedNot SpecifiedPC-32.15 ± 0.12[7]
4c Not SpecifiedNot SpecifiedHepG23.023 ± 0.11[7]
4c Not SpecifiedNot SpecifiedPC-33.12 ± 0.15[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of thiophene-piperazine analogs on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell line (e.g., HCT116, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve fitting software.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Syn Synthesis of Thiophene-Piperazine Analogs Pur Purification & Characterization (NMR, MS) Syn->Pur Screen In Vitro Screening (e.g., MTT Assay) Pur->Screen Test Compounds IC50 Determine IC50 Values Screen->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Activity Data Opt Lead Optimization SAR->Opt Opt->Syn Design New Analogs Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling D2_Receptor->Signaling Activates Thiophene_Piperazine Thiophene-Piperazine Analog Thiophene_Piperazine->D2_Receptor Antagonist

Caption: Antagonism of the D2 receptor by a thiophene-piperazine analog.

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The thiophene-piperazine scaffold has also been explored for the development of novel antimicrobial agents with activity against a range of bacteria and fungi. [3][11][12][13]The emergence of drug-resistant strains of pathogens necessitates the discovery of new chemical entities with unique mechanisms of action, and thiophene-piperazine derivatives represent a promising avenue of research. [14]

Structure-Activity Relationship Insights

The antimicrobial efficacy of these compounds is dependent on their specific structural features.

  • Substitution on the Thiophene Ring: The introduction of various substituents on the thiophene ring can enhance antimicrobial activity. For example, the presence of certain armed thiophene derivatives has shown potent activity against both Gram-positive and Gram-negative bacteria. [15]* Piperazine Moiety: The piperazine ring can contribute to the overall antimicrobial profile, potentially by facilitating cell wall penetration or interacting with intracellular targets.

  • Overall Lipophilicity: The lipophilicity of the molecule, which can be modulated by the substituents on both rings, can influence its ability to cross the bacterial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a standard method for determining the MIC of a compound against a specific bacterial strain.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Synthetic Strategies: Accessing Thiophene-Piperazine Analogs

The synthesis of thiophene-piperazine analogs typically involves the construction of the substituted thiophene core followed by its coupling with a suitable piperazine derivative.

General Synthetic Scheme

A common approach involves the Gewald reaction to synthesize 2-aminothiophenes, which serve as versatile intermediates. [16][17]

  • Gewald Reaction: The condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., diethylamine) affords a 2-aminothiophene derivative. [16][17]2. Functional Group Interconversion: The functional groups on the 2-aminothiophene can be further modified. For example, the amino group can be acylated or the ester group can be hydrolyzed and converted to an amide.

  • Coupling with Piperazine: The modified thiophene intermediate is then coupled with the desired piperazine derivative. This can be achieved through various methods, such as nucleophilic substitution or reductive amination. [18]

Synthetic_Scheme Ketone Ketone/ Aldehyde Gewald Gewald Reaction (S, Base) Ketone->Gewald Nitrile Active Methylene Nitrile Nitrile->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Modification Functional Group Modification Aminothiophene->Modification Modified_Thiophene Modified Thiophene Modification->Modified_Thiophene Coupling Coupling Reaction Modified_Thiophene->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Final_Product Thiophene-Piperazine Analog Coupling->Final_Product

Caption: A general synthetic route to thiophene-piperazine analogs.

V. Conclusion and Future Perspectives

The thiophene-piperazine scaffold is a testament to the power of privileged structures in drug discovery. The insights gleaned from numerous SAR studies have demonstrated that subtle modifications to this core can lead to profound changes in biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold has led to the development of promising candidates in oncology, neuroscience, and infectious disease research.

Future efforts in this field will likely focus on several key areas:

  • Target-Specific Design: Leveraging computational modeling and structural biology to design analogs with enhanced selectivity for specific biological targets, thereby minimizing off-target effects.

  • Exploration of New Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to uncover new biological activities and overcome existing resistance mechanisms.

  • Polypharmacology: Intentionally designing compounds that modulate multiple targets simultaneously to address complex diseases such as cancer and neurodegenerative disorders. [4]* Optimization of ADME Properties: Further refining the pharmacokinetic profiles of these analogs to improve their drug-like properties and clinical translatability.

By building upon the extensive foundation of knowledge surrounding the SAR of thiophene-piperazine analogs, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable pharmacophore and develop the next generation of innovative medicines.

VI. References

  • An evolving role of piperazine moieties in drug design and discovery.

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect.

  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.

  • Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo. PubMed.

  • Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide. Benchchem.

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate.

  • Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. PubMed.

  • Pharmacological action and sar of thiophene derivatives: A review. ResearchGate.

  • Piperazinylalkyl heterocycles as potential antipsychotic agents. PubMed.

  • Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. PubMed.

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

  • Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity.

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate.

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers.

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar.

  • A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs. Benchchem.

  • Biological Activity in Compounds Possessing Thiophen Rings (1959). SciSpace.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PubMed Central.

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI.

  • Studies of Antipsychotic drugs as potential schizophrenia agents. Journal of Chemical and Pharmaceutical Research.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

Sources

1-Thiophen-2-ylmethyl-piperazine dihydrochloride solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride in DMSO and Aqueous Solutions

Introduction: The Critical Role of Solubility in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the solubility of a potential therapeutic agent is a cornerstone of its developability profile. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, poor bioavailability, and difficulties in formulation.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (C₉H₁₆Cl₂N₂S, MW: 255.21 g/mol ), a piperazine derivative of interest in medicinal chemistry.[3]

As a dihydrochloride salt of a basic compound, its solubility characteristics are governed by the interplay between its chemical structure, the properties of the solvent, and the experimental conditions.[4] This document will delve into the theoretical and practical aspects of determining its solubility in both dimethyl sulfoxide (DMSO), the standard for stock solutions, and various aqueous media relevant to physiological conditions.

Understanding the Compound: Physicochemical Context

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is comprised of a central piperazine ring, which is a basic moiety, substituted with a thiophen-2-ylmethyl group.[3] The presence of two nitrogen atoms in the piperazine ring makes it a weak base, readily forming salts with acids like hydrochloric acid.[5][6] This salt formation is a common and effective strategy to enhance the aqueous solubility of basic compounds.[4][7]

The thiophene group, an aromatic heterocycle, adds a degree of lipophilicity to the molecule, which will influence its solubility in both polar and non-polar environments.[8] The dihydrochloride salt form is expected to be freely soluble in water, a characteristic of many simple amine salts.[9][10][11]

Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to In Vitro Screening

DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery for the preparation of high-concentration stock solutions.[12][13]

Conceptual Underpinnings of DMSO Solubility

The high solubility of many organic molecules in DMSO stems from its strong hydrogen bond accepting capability and its large dipole moment. For 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, the charged nature of the dihydrochloride salt and the polar functionalities of the molecule are expected to facilitate strong interactions with DMSO, leading to good solubility.

Experimental Protocol for Determining Maximum DMSO Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in DMSO at ambient temperature.

Materials:

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (solid powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5-10 minutes to create a slurry.

  • Equilibration:

    • Incubate the slurry at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation (e.g., on a shaker or rotator). This allows the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect an aliquot of the clear supernatant.

    • Prepare a serial dilution of the supernatant with a suitable solvent (e.g., methanol or a DMSO/water mixture).

    • Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of the compound.

    • Back-calculate the concentration in the original DMSO supernatant to determine the maximum solubility.

Data Presentation: DMSO Solubility

The results of the DMSO solubility determination should be presented clearly.

Table 1: Example DMSO Solubility Data for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

ParameterValue
SolventAnhydrous DMSO
Temperature25°C
Equilibration Time24 hours
Maximum Solubility >100 mg/mL (Example)
Molar Concentration >392 mM (Example)

Note: The values in this table are illustrative examples. Actual experimental determination is required.

Aqueous Solubility: The Key to Biological Relevance

Aqueous solubility is a critical parameter as it dictates the bioavailability of an orally administered drug and its behavior in physiological fluids. The solubility of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in aqueous solutions is expected to be pH-dependent due to the basic nature of the piperazine ring.

Kinetic vs. Thermodynamic Aqueous Solubility

In early drug discovery, it is important to distinguish between two types of aqueous solubility measurements: kinetic and thermodynamic.[14][15]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[1][2] It reflects the compound's solubility under conditions that mimic many in vitro biological assays but does not represent a true equilibrium state.[16]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in an aqueous buffer.[15] It is determined by allowing an excess of the solid to equilibrate with the buffer over an extended period (the "shake-flask" method) and is crucial for understanding the compound's behavior in formulation and at the site of absorption.[6][16]

Diagram 1: Conceptual Workflow for Solubility Assessment

G cluster_0 Initial Assessment cluster_1 Stock Solution Preparation cluster_2 Aqueous Solubility Screening cluster_3 Data Analysis & Application A Compound Synthesis (1-Thiophen-2-ylmethyl-piperazine dihydrochloride) B Determine Maximum Solubility in DMSO A->B E Thermodynamic Solubility Assay (Shake-Flask) A->E C Prepare High-Concentration DMSO Stock (e.g., 50 mM) B->C D Kinetic Solubility Assay (High-Throughput) C->D F In Vitro Assay Concentration Setting D->F G Pre-formulation & Bioavailability Assessment E->G

Caption: A generalized workflow for assessing the solubility of a drug candidate.

Experimental Protocol for Kinetic Aqueous Solubility (Nephelometry)

This high-throughput method is ideal for early-stage screening.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Nephelometer (light-scattering plate reader)

Step-by-Step Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 200 µM).

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Experimental Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This "gold standard" method provides the true equilibrium solubility.[6]

Materials:

  • Solid 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

  • Aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4)

  • Sealed vials

  • Shaking incubator

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • HPLC-UV or LC-MS system

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of the solid compound to a known volume of each aqueous buffer in separate sealed vials.

  • Incubation: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, visually confirm that excess solid remains. Separate the undissolved solid by filtering the solution through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Diagram 2: Thermodynamic Solubility (Shake-Flask) Workflow

G A Add excess solid compound to aqueous buffer B Equilibrate for 24-48h with constant agitation A->B C Filter to remove undissolved solid B->C D Quantify filtrate concentration (HPLC/LC-MS) C->D E Determine Thermodynamic Solubility (mg/mL or µM) D->E

Caption: The sequential process of the shake-flask method for solubility.

Data Presentation: Aqueous Solubility

Aqueous solubility data should be presented in a way that highlights its pH-dependence.

Table 2: Example Thermodynamic Aqueous Solubility Data for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride at 25°C

Buffer pHSolubility (µg/mL) (Example)Molar Solubility (µM) (Example)Comments
2.0500019592High solubility expected due to full protonation of piperazine nitrogens.
5.025009796Good solubility, likely still fully protonated.
7.48003135Reduced solubility as pH approaches the pKa of the piperazine ring.

Note: The values in this table are illustrative examples based on the expected behavior of a piperazine dihydrochloride salt. Actual experimental determination is required.

Conclusion and Future Directions

For drug development professionals, the next steps would involve performing the described kinetic and thermodynamic solubility assays to generate robust data. This data will be crucial for guiding formulation strategies, interpreting results from biological screens, and ultimately, advancing the compound through the drug discovery pipeline.

References

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • PubMed. (2009). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (2010). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2009). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Biosynce. (2025). What are the chemical properties of piperazine? Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Chem-Supply. (n.d.). CAS 6803-90-3: 1-(thiophen-2-ylmethyl)piperazinediium. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.. Retrieved from [Link]

  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

Sources

Spectroscopic Data for 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

1-Thiophen-2-ylmethyl-piperazine dihydrochloride belongs to the class of piperazine derivatives, a scaffold of significant importance in pharmaceutical development due to its prevalence in a wide range of therapeutic agents.[1] The structure combines a thiophene ring, a common heterocyclic motif in medicinal chemistry, with a piperazine ring, linked by a methylene bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological applications.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[2] This guide will delve into the predicted spectroscopic signatures of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and provide standardized protocols for their acquisition.

Molecular Structure and Predicted Spectroscopic Data

The structural features of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride dictate its spectroscopic properties. The protonation of the two nitrogen atoms in the piperazine ring significantly influences the chemical environment of the neighboring protons and carbons.

M [M]+. m/z 182 F1 Thiophen-2-ylmethyl cation m/z 97 M->F1 - C4H9N2. F2 Piperazine fragment m/z 85 M->F2 - C5H5S

Caption: Predicted major fragmentation pathway in mass spectrometry.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data. These protocols are designed to be self-validating by including necessary calibration and verification steps.

NMR Spectroscopy Protocol

start Start prep Sample Preparation: - Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent (e.g., D₂O). - Add internal standard (e.g., TMS or DSS). start->prep instrument Instrument Setup: - Use a 400 MHz or higher field NMR spectrometer. - Tune and shim the probe. prep->instrument H1 ¹H NMR Acquisition: - Acquire spectrum with appropriate pulse sequence (e.g., zg30). - Set appropriate spectral width, acquisition time, and relaxation delay. instrument->H1 C13 ¹³C NMR Acquisition: - Acquire spectrum with proton decoupling (e.g., zgpg30). - Use a sufficient number of scans for good signal-to-noise. H1->C13 process Data Processing: - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the chemical shift scale to the internal standard. C13->process end End process->end

Caption: Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, for chemical shift referencing.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune the probe for both ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the signal of the internal standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an ESI mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and major fragment ions.

    • If using a high-resolution mass spectrometer, determine the accurate mass and elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. By understanding the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectral characteristics, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic data crucial for advancing drug development and scientific research.

References

  • PubChem. 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
  • Tandem Mass Spectrometry. In Wikipedia. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Laturwale, S. K. J. S., et al. (2023).

Sources

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Thiophene Derivatives

Foreword

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug design, with a remarkable number of approved drugs featuring these structural motifs. Among them, the humble five-membered aromatic ring containing a sulfur atom—thiophene—holds a position of particular distinction. Its unique physicochemical properties, synthetic tractability, and ability to serve as a versatile pharmacophore have cemented its status as a "privileged" scaffold in drug discovery. This guide provides a comprehensive technical overview of the burgeoning field of thiophene-based therapeutics, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of thiophene, explore its diverse applications across major disease areas, and provide practical insights into the experimental methodologies that underpin the development of these promising compounds.

Part 1: The Thiophene Moiety in Medicinal Chemistry

The Thiophene Scaffold: Physicochemical Properties and Synthetic Versatility

Thiophene (C₄H₄S) is an aromatic heterocycle that is isosteric with benzene, yet possesses distinct electronic properties that make it an attractive component in drug design.[1] The sulfur atom, with its available lone pairs of electrons, contributes to the aromaticity of the ring system and can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Thiophene's aromatic nature and hydrophobicity can improve membrane permeability, a crucial factor for oral bioavailability and crossing the blood-brain barrier.[2]

The synthesis of thiophene derivatives is well-established, with several named reactions providing a robust toolkit for medicinal chemists. The most common methods include:

  • Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the thiophene core.[3]

  • Gewald Aminothiophene Synthesis: A versatile one-pot reaction that condenses a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base to produce 2-aminothiophenes, which are valuable intermediates for further functionalization.[3][4]

  • Hinsberg Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester to form a thiophene dicarboxylate.[3]

The ease of synthesis and the ability to readily introduce a wide range of substituents onto the thiophene ring allow for the fine-tuning of a compound's pharmacological properties.[2][5]

Thiophene as a Privileged Pharmacophore in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Thiophene's prevalence in U.S. FDA-approved drugs is a testament to its privileged status, ranking as the fourth most common sulfur-containing moiety in drugs approved between 2013 and 2023.[2][6][7] To date, 26 drugs containing a thiophene ring have received FDA approval for a wide range of therapeutic indications.[2]

The utility of the thiophene ring in drug design stems from several key attributes:

  • Bioisosteric Replacement: Thiophene is often used as a bioisostere for the phenyl ring. This substitution can modulate a compound's metabolic stability, solubility, and receptor binding affinity without drastically altering its overall shape.[2]

  • Modulation of Physicochemical Properties: The incorporation of a thiophene ring can significantly alter a molecule's lipophilicity, polarity, and electronic distribution, which in turn affects its pharmacokinetic and pharmacodynamic profiles.[2]

  • Versatile Substitution Patterns: The thiophene ring can be substituted at various positions, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.[8][9]

Part 2: Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold has been exploited in the development of therapeutic agents for a broad spectrum of diseases.[1][5][10][11][12]

Oncology

The development of novel anticancer agents is a major focus of modern drug discovery.[8][9] Thiophene derivatives have emerged as a promising class of compounds with the ability to target various signaling pathways implicated in cancer progression.[8][9]

Mechanism of Action and Key Signaling Pathways: Thiophene-based anticancer agents have been shown to exert their effects through multiple mechanisms, including:

  • Kinase Inhibition: Many thiophene derivatives are designed to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival. For example, some compounds act as inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in stress-induced apoptosis.[13]

  • Induction of Apoptosis: Certain thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS).[14][15]

  • Inhibition of Glutathione S-transferases (GSTs): Some thiophene compounds have been shown to inhibit GSTs, a family of enzymes that play a role in detoxification and drug resistance in cancer cells.[8]

Prominent Thiophene-Based Compounds and Structure-Activity Relationship (SAR) Studies:

A number of thiophene derivatives have demonstrated significant in vitro and in vivo anticancer activity. For instance, compound 480 , a 2,3-fused thiophene scaffold, has shown promising cytotoxicity against HeLa and HepG2 cancer cell lines.[14][15]

CompoundCell LineIC50 (µg/mL)Reference
Compound 480 HeLa12.61[14][15]
HepG233.42[14][15]
Paclitaxel (Control) HeLa>50[14]
HepG2>50[14]

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the thiophene derivative and a vehicle control. Incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram of a Generic Kinase Inhibition Pathway

G ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Thiophene_Inhibitor Thiophene Inhibitor Thiophene_Inhibitor->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Thiophene derivatives can act as kinase inhibitors, blocking the phosphorylation of substrates and subsequent cellular responses.

Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Several thiophene-containing drugs are marketed as non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Mechanism of Action and Key Signaling Pathways: The primary mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][18] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Prominent Thiophene-Based Anti-inflammatory Drugs:

  • Tiaprofenic acid: A COX inhibitor used for the treatment of pain and inflammation.[16][17]

  • Tenoxicam: Another COX inhibitor with anti-inflammatory and analgesic properties.[2]

  • Zileuton: A LOX inhibitor used in the management of asthma.[16][17]

Experimental Protocols:

In Vitro COX Inhibition Assay

  • Prepare a reaction mixture containing purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a chromogenic agent.

  • Add the thiophene derivative at various concentrations.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Measure the absorbance of the colored product, which is proportional to the enzyme activity.

  • Calculate the IC50 value for COX inhibition.

Diagram of the Arachidonic Acid Cascade and Inhibition by Thiophene Derivatives

G Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor Thiophene Inhibitor Thiophene_Inhibitor->COX Thiophene_Inhibitor->LOX

Caption: Thiophene-based anti-inflammatory agents inhibit COX and LOX enzymes, blocking the production of inflammatory mediators.

Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[11][19][20][21][22][23][24]

Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse and can include:

  • Inhibition of essential enzymes: Some compounds target enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of cell membrane integrity: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to cell death.[20]

  • Inhibition of biofilm formation: Biofilms are a major contributor to antibiotic resistance, and some thiophene compounds have been shown to inhibit their formation.

Prominent Thiophene-Based Antimicrobial Compounds:

Several studies have reported on the synthesis and evaluation of novel thiophene derivatives with potent antimicrobial activity. For example, certain thiophene-based heterocycles have shown significant activity against drug-resistant Gram-negative bacteria.[20][21]

CompoundOrganismMIC (mg/L)Reference
Thiophene 4 A. baumannii (Col-R)16[20]
E. coli (Col-R)8[20]
Thiophene 5 A. baumannii (Col-R)16[20]
E. coli (Col-R)16[20]

Experimental Protocols:

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a serial two-fold dilution of the thiophene derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Disorders

Thiophene derivatives have shown promise in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[2][7][25] The lipophilicity of the thiophene ring facilitates crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[2]

Mechanism of Action: The neuroprotective and psychoactive effects of thiophene derivatives are mediated by various mechanisms:

  • Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a key strategy in the treatment of Alzheimer's and Parkinson's diseases.[7]

  • Receptor Modulation: Some thiophene compounds act as antagonists or modulators of neurotransmitter receptors, such as serotonin and dopamine receptors.[26]

  • Inhibition of Protein Aggregation: In neurodegenerative diseases like Alzheimer's, the aggregation of proteins like amyloid-β is a key pathological feature. Certain thiophene derivatives have been shown to inhibit this aggregation process.[25]

Prominent Thiophene-Based Drugs for Neurological Disorders:

  • Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2]

  • Tiagabine: An anticonvulsant used to treat epilepsy.[2]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[27]

Experimental Protocols:

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Prepare a reaction mixture containing AChE, the thiophene derivative at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a colored product.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Diagram of a Synaptic Cleft and Neurotransmitter Reuptake Inhibition

G Presynaptic_Neuron Presynaptic Neuron Neurotransmitter Neurotransmitter Presynaptic_Neuron->Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Reuptake_Transporter Reuptake Transporter Neurotransmitter->Reuptake_Transporter Reuptake Receptor Receptor Neurotransmitter->Receptor Reuptake_Transporter->Presynaptic_Neuron Thiophene_Inhibitor Thiophene Inhibitor Thiophene_Inhibitor->Reuptake_Transporter

Caption: Thiophene-based reuptake inhibitors block the reabsorption of neurotransmitters, increasing their concentration in the synaptic cleft.

Part 3: Case Study: Clopidogrel - A Thiophene-Based Antiplatelet Agent

Clopidogrel is a widely prescribed antiplatelet medication used to prevent heart attacks and strokes. It is a prodrug, meaning that it is inactive until it is metabolized in the liver to its active form.[28] The active metabolite is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation.[28] The thiophene ring is a critical component of clopidogrel's structure and is essential for its metabolic activation.[28]

Part 4: Future Perspectives and Conclusion

The therapeutic potential of thiophene derivatives is vast and continues to be an active area of research.[2][5] While numerous successful drugs have been developed, challenges remain. The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which can cause toxicity.[28][29] Therefore, a thorough understanding of the metabolic fate of new thiophene-based drug candidates is essential.

References

  • Asif, M. Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports.
  • Verma, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Aher, R. D. A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Verma, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Wang, Y., et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • Chourasiya, A., et al. Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
  • Thakur, A., et al. Thiophene-based derivatives as anticancer agents: An overview on decade's work. Elsevier.
  • Wang, Y., et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. NIH.
  • Mishra, R., et al.
  • Mabkhot, Y. N., et al. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH.
  • Singh, S., et al. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders.
  • Chourasiya, A., et al. Therapeutic Potential of Thiophene Compounds: A Mini-Review.
  • Thakur, A., et al. Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
  • Miró-Canturri, A., et al. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
  • da Silva, J. C. R., et al. Thiophene-Based Compounds. Encyclopedia MDPI.
  • Asati, V., et al. Therapeutic importance of synthetic thiophene. PMC - PubMed Central.
  • Mishra, R., et al.
  • Singh, R., et al. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Miró-Canturri, A., et al.
  • Miró-Canturri, A., et al.
  • El-Metwaly, N. M. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • De, S. K., et al. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
  • Al-Ghorbani, M., et al. New Thiophene Derivatives as Antimicrobial Agents.
  • Ogbodo, J. O., et al. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. NIH.
  • Al-Ghorbani, M., et al.
  • Singh, S., et al. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.
  • Vyas, A., et al. Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications.
  • Al-Ostath, O. A., et al. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis.
  • Kumar, D. S., et al. Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Dansette, P. M., et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Structures of important thiophene-based drugs.
  • da Silva, J. C. R., et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • da Silva, J. C. R., et al.
  • The Role of Thiophene Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Rahman, M. A., et al. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. PubMed.
  • Singh, R., et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • Wang, Y., et al. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.

Sources

An In-Depth Technical Guide to the Neurotransmitter System Interactions of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the potential interactions between 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and key neurotransmitter systems. Based on an extensive review of the pharmacology of structurally related piperazine and thienylpiperazine derivatives, this document outlines the predicted binding affinities and functional activities of this compound. We delve into the rationale behind its expected engagement with dopaminergic, serotonergic, and adrenergic receptors, systems where the piperazine moiety is a well-established pharmacophore.[1] This guide further presents detailed, field-proven protocols for in vitro and in vivo studies essential for the empirical validation of these predictions. The included experimental workflows, data presentation formats, and conceptual diagrams are designed to equip researchers with the necessary tools to thoroughly characterize the neuropharmacological profile of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Introduction: The Thienylpiperazine Scaffold in Neuropharmacology

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a heterocyclic compound featuring a piperazine ring linked to a thiophene group via a methylene bridge.[2] The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[3] Its ability to engage with a variety of neurotransmitter receptors makes it a versatile platform for the development of novel therapeutics.[1]

The incorporation of a thiophene ring introduces unique electronic and steric properties that can influence receptor affinity and selectivity. While direct experimental data on the bioactivity of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is not publicly available in databases such as PubChem or ChEMBL, the extensive literature on analogous compounds provides a strong foundation for predicting its pharmacological profile.[2][4][5][6][7][8] This guide will, therefore, proceed with a prospective analysis of its likely interactions with key neurotransmitter systems.

Predicted Interaction with the Dopaminergic System

The piperazine moiety is a common feature in many dopamine receptor ligands.[9] Arylpiperazine derivatives, in particular, have been extensively studied for their affinity and functional activity at D2-like (D2, D3, and D4) receptors.[10][11][12]

2.1. Rationale for Predicted Interaction

Structurally similar N-phenylpiperazine analogs have demonstrated high affinity for the D3 receptor subtype, with some exhibiting significant selectivity over the D2 receptor.[10][11] The thiophene ring in 1-Thiophen-2-ylmethyl-piperazine can be considered a bioisostere of the phenyl group found in these active analogs. Therefore, it is hypothesized that 1-Thiophen-2-ylmethyl-piperazine dihydrochloride will exhibit affinity for dopamine D2-like receptors, with a potential for D3 selectivity.

2.2. Proposed Experimental Validation

To empirically determine the dopaminergic activity of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, the following experimental workflow is proposed:

Diagram: Dopaminergic System Interaction Workflow

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Radioligand Binding Assay (D1-D5 Receptors) B [35S]GTPγS Functional Assay (D2-like Receptors) A->B Determine Affinity (Ki) C cAMP Accumulation Assay (D1 & D2-like Receptors) B->C Assess Functional Activity (Agonist/Antagonist) D Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesion) C->D Proceed if significant in vitro activity is observed E Catalepsy Test D->E Assess Motor Effects F Open Field Test E->F Evaluate Sedative/Stimulant Properties

Caption: Workflow for characterizing dopaminergic activity.

2.2.1. In Vitro Radioligand Binding Assay Protocol

  • Objective: To determine the binding affinity (Ki) of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride for human dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Materials:

    • Cell membranes expressing recombinant human dopamine receptors.

    • Radioligands: [³H]-SCH23390 (D1), [³H]-Spiperone (D2, D4), [³H]-7-OH-DPAT (D3), [³H]-Nemonapride (D5).

    • Non-specific binding competitors (e.g., haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride stock solution.

  • Procedure:

    • Prepare serial dilutions of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

    • In a 96-well plate, combine cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Harvest the membranes onto filter plates and wash with cold assay buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate specific binding and determine the IC50 value for the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Predicted Interaction with the Serotonergic System

The arylpiperazine scaffold is a cornerstone of many serotonergic ligands, with compounds targeting a wide array of 5-HT receptor subtypes.[1] The interaction of these compounds can be complex, with varying affinities and functional activities across the 5-HT receptor family.[13]

3.1. Rationale for Predicted Interaction

Numerous 1-arylpiperazine derivatives exhibit high affinity for 5-HT1A and 5-HT2A receptors.[14][15] The nature of the aryl group and other substituents significantly influences the selectivity profile. Given the structural similarities, 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is predicted to interact with one or more 5-HT receptor subtypes. Its activity could range from agonism at 5-HT1A receptors to antagonism at 5-HT2A receptors, a profile common to some atypical antipsychotics.

3.2. Proposed Experimental Validation

A comprehensive screening across the major 5-HT receptor subtypes is recommended to elucidate the serotonergic profile of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Diagram: Serotonergic System Interaction Pathway

cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 In Vivo Assessment A 1-Thiophen-2-ylmethyl-piperazine dihydrochloride B Radioligand Binding Panel (5-HT1A, 1B, 2A, 2C, 6, 7) A->B Determine Binding Affinities C cAMP Assay (5-HT1A, 6, 7) B->C If Ki < 1µM D Calcium Flux Assay (5-HT2A, 2C) B->D If Ki < 1µM E Forced Swim Test (Antidepressant-like effects) C->E F Head-Twitch Response (5-HT2A agonist/antagonist effects) D->F

Caption: Experimental pathway for serotonergic profiling.

3.2.1. In Vitro Functional Assay: cAMP Measurement

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride at Gs or Gi-coupled 5-HT receptors (e.g., 5-HT1A, 5-HT7).

  • Materials:

    • HEK293 cells stably expressing the 5-HT receptor of interest.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

    • Reference agonist (e.g., 8-OH-DPAT for 5-HT1A) and antagonist (e.g., WAY-100635 for 5-HT1A).

    • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).

  • Procedure (for a Gi-coupled receptor like 5-HT1A):

    • Plate the cells in a 384-well plate and incubate overnight.

    • For antagonist mode, pre-incubate cells with serial dilutions of the test compound.

    • Stimulate the cells with forskolin and, for antagonist mode, a fixed concentration of the reference agonist.

    • Incubate for a specified time at room temperature.

    • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

    • Read the plate on a compatible plate reader.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Predicted Interaction with the Adrenergic System

Cross-reactivity with adrenergic receptors is a common feature of many CNS-active piperazine derivatives.[14][16] This can have significant implications for the overall pharmacological profile, including potential cardiovascular side effects.[17]

4.1. Rationale for Predicted Interaction

Arylpiperazine compounds frequently exhibit affinity for α-adrenergic receptors, particularly the α₁ and α₂ subtypes.[18] The structural features of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride are consistent with those of known α-adrenergic ligands. Therefore, it is prudent to assess its binding to these receptors.

4.2. Proposed Experimental Validation

The initial assessment should focus on radioligand binding assays for the major α-adrenergic receptor subtypes.

Receptor Subtype Radioligand Non-specific Competitor
α₁A[³H]-PrazosinPhentolamine
α₁B[³H]-PrazosinPhentolamine
α₁D[³H]-PrazosinPhentolamine
α₂A[³H]-RauwolscineYohimbine
α₂B[³H]-RauwolscineYohimbine
α₂C[³H]-RauwolscineYohimbine
Caption: Proposed radioligands for adrenergic receptor binding assays.

In Vivo Behavioral Pharmacology

Should in vitro studies reveal significant and potent interactions with any of the aforementioned neurotransmitter systems, in vivo studies in appropriate animal models will be crucial to understand the compound's overall physiological and behavioral effects.

5.1. Recommended Animal Models

  • Locomotor Activity: To assess for sedative or stimulant effects.

  • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Prepulse Inhibition of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is disrupted in some psychiatric disorders.

  • Elevated Plus Maze: To assess anxiolytic or anxiogenic properties.

Conclusion

While direct experimental evidence for the neuropharmacological activity of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is currently lacking, a strong case can be made for its potential interaction with dopaminergic, serotonergic, and adrenergic neurotransmitter systems based on the well-established pharmacology of its structural analogs. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these predicted interactions. A thorough in vitro and in vivo characterization is essential to elucidate the complete pharmacological profile of this compound and to determine its potential as a novel therapeutic agent for CNS disorders.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)
  • Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed. (URL: [Link])

  • ChEMBL. EMBL-EBI. (URL: [Link])

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. (URL: [Link])

  • Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. PubMed. (URL: [Link])

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. (URL: [Link])

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. (URL: [Link])

  • PubChem BioAssays. PubChem. (URL: [Link])

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | C9H16Cl2N2S | CID 45074832. PubChem. (URL: [Link])

  • PubChem. PubChem. (URL: [Link])

  • PubChem's BioAssay Database. PMC. (URL: [Link])

  • An overview of the PubChem BioAssay resource. PMC. (URL: [Link])

  • Dopamine Receptors. (URL not available)
  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. PMC. (URL: [Link])

  • European Journal of Medicinal Chemistry. Bari - Uniba. (URL: [Link])

  • Interaction of Bridged Piperazine Derivatives with the μ-Opioid Receptor - A Theoretical Model. ResearchGate. (URL: [Link])

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL: [Link])

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. (URL: [Link])

  • Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. (URL: [Link])

  • 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride | C9H16Cl2N2S | CID. PubChem. (URL: [Link])

  • Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. (URL: [Link])

  • 1-(1-Benzothiophen-3-ylmethyl)-4-(2-ethoxyphenyl)piperazine. PubChem. (URL: [Link])

  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. (URL: [Link])

  • 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid. (URL not available)
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. (URL: [Link])

  • 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160. PubChem. (URL: [Link])

Sources

Methodological & Application

Synthesis Protocol for 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the reductive amination of thiophene-2-carboxaldehyde with piperazine to yield the free base, 1-(thiophen-2-ylmethyl)piperazine. This is followed by the conversion to its dihydrochloride salt to enhance stability and facilitate handling. This guide elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and includes critical safety and handling information.

Introduction

1-Thiophen-2-ylmethyl-piperazine and its derivatives are prevalent scaffolds in a multitude of pharmacologically active compounds. The inherent properties of the thiophene and piperazine moieties contribute to favorable pharmacokinetic profiles, making this class of compounds a subject of significant interest in contemporary drug discovery. The dihydrochloride salt form offers improved stability, crystallinity, and aqueous solubility, which are advantageous for formulation and biological screening.

This document outlines a reliable and scalable laboratory procedure for the preparation of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. The chosen synthetic route, reductive amination, is a widely employed and efficient method for the formation of C-N bonds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound is presented in the table below.

PropertyValueSource
IUPAC Name 1-(thiophen-2-ylmethyl)piperazine;dihydrochloride[1]
CAS Number 6803-90-3[1]
Molecular Formula C₉H₁₆Cl₂N₂S[1]
Molecular Weight 255.21 g/mol [1]

Synthesis Overview and Mechanism

The synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is accomplished in two primary stages:

  • Reductive Amination: Thiophene-2-carboxaldehyde reacts with piperazine to form an iminium ion intermediate, which is subsequently reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the tertiary amine, 1-(thiophen-2-ylmethyl)piperazine.[2][3][4]

  • Salt Formation: The purified free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt.

Mechanism of Reductive Amination

The reductive amination of an aldehyde with a secondary amine, like piperazine, proceeds through the formation of a hemiaminal intermediate, followed by the loss of water to generate a transient iminium ion. This electrophilic iminium ion is then readily reduced by the hydride reagent to furnish the final tertiary amine product.[2][5]

Reductive_Amination_Mechanism Thiophene_Aldehyde Thiophene-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Thiophene_Aldehyde->Hemiaminal + Piperazine Piperazine Piperazine Piperazine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Product 1-(Thiophen-2-ylmethyl)piperazine Iminium_Ion->Product + [H⁻] Hydride [H⁻] (from NaBH₄) Hydride->Iminium_Ion Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Dihydrochloride Salt Formation A Dissolve Thiophene-2-carboxaldehyde and Piperazine in Methanol B Cool to 0°C A->B C Add Sodium Borohydride portion-wise B->C D Warm to RT and stir overnight C->D E Quench reaction with water D->E F Concentrate in vacuo E->F G Extract with Ethyl Acetate F->G H Dry organic layer and evaporate G->H I Dissolve free base in Diethyl Ether H->I Purified Free Base J Add concentrated HCl dropwise I->J K Stir and allow precipitate to form J->K L Filter the solid K->L M Wash with cold Diethyl Ether L->M N Dry under vacuum M->N Final_Product Final_Product N->Final_Product 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Caption: Overall synthesis workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxaldehyde (5.61 g, 50 mmol) and anhydrous piperazine (12.92 g, 150 mmol) in 100 mL of anhydrous methanol. The use of excess piperazine helps to minimize the formation of the disubstituted by-product.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a small percentage of triethylamine to prevent streaking. Alternatively, for many applications, the crude product is of sufficient purity to proceed to the salt formation step.

  • Dissolution: Dissolve the purified 1-(thiophen-2-ylmethyl)piperazine (assuming a quantitative yield from the previous step, ~9.9 g, 50 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Acidification: While stirring, add concentrated hydrochloric acid (37%, ~8.3 mL, 100 mmol) dropwise. A white precipitate will form immediately.

  • Precipitation and Isolation: Continue stirring for 30 minutes at room temperature. Cool the mixture in an ice bath for another 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold anhydrous diethyl ether.

  • Drying: Dry the product under vacuum at 40-50 °C for 4-6 hours to yield 1-Thiophen-2-ylmethyl-piperazine dihydrochloride as a white to off-white crystalline solid.

Expected Yield and Characterization
  • Expected Yield: 75-85% (based on thiophene-2-carboxaldehyde).

  • Appearance: White to off-white crystalline solid.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

    • ¹H NMR (DMSO-d₆): Expected signals would include peaks corresponding to the thiophene ring protons, the methylene bridge protons, and the piperazine ring protons.

    • FT-IR (KBr): Characteristic peaks would be observed for N-H stretching (from the protonated amines), C-H stretching, and C-S stretching of the thiophene ring. [6][7]

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • Thiophene-2-carboxaldehyde: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of vapors.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Harmful if swallowed and causes severe skin and eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Free Base Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the sodium borohydride is fresh and was added portion-wise at a low temperature.
Inefficient extractionPerform additional extractions of the aqueous layer with ethyl acetate.
Formation of Disubstituted Piperazine Insufficient excess of piperazineIncrease the molar excess of piperazine in the initial reaction mixture.
Product is an oil and does not crystallize Impurities presentPurify the free base by column chromatography before proceeding to the salt formation.
Residual solventEnsure the product is thoroughly dried under vacuum.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high-purity material suitable for a wide range of applications in drug discovery and chemical research.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. Retrieved from [Link]

  • Balachandran, V., Janaki, A., & Nataraj, A. (2014). Theoretical investigations on molecular structure, vibrational spectra, HOMO, LUMO, NBO analysis and hyperpolarizability calculations of thiophene-2-carbohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 321-330.
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 853-859.

Sources

Application Note & Protocols: Characterizing 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a research compound belonging to the piperazine class of chemicals. It has been identified as an antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission and is a significant target in the treatment of various neurological and psychiatric disorders. The D2 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of potassium and calcium channels.

This document provides a comprehensive guide for researchers and drug development professionals on the use of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in cell-based assays. We will detail the necessary protocols to quantify its binding affinity, functional antagonism, and potential cytotoxic effects, ensuring a robust characterization of its cellular activity.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Understanding the mechanism of action is fundamental to designing meaningful experiments. As a D2 receptor antagonist, 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is expected to bind to the receptor but not activate it. Instead, it will block the binding and subsequent signaling of the endogenous agonist, dopamine, or other synthetic agonists. The primary downstream effect of this blockade is the prevention of the Gi-mediated inhibition of adenylyl cyclase, thus leading to a relative increase, or disinhibition, of intracellular cAMP levels in the presence of an agonist.

D2_Signaling_Pathway Figure 1: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Antagonist 1-Thiophen-2-ylmethyl -piperazine dihydrochloride (Antagonist) Antagonist->D2R Blocks G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Binding_Assay_Workflow Figure 2: Workflow for Competitive Radioligand Binding Assay Start Start Prepare Prepare Reagents: - D2R Membranes - Radioligand ([³H]-Spiperone) - Test Compound Dilutions - Controls (Total, Non-Specific) Start->Prepare Incubate Incubate Components in 96-well plate: Membranes + Radioligand + Test Compound/Controls Prepare->Incubate Filter Rapid Filtration through GF/C filter plate to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound ligand Filter->Wash Dry Dry Filter Plate Wash->Dry Scintillate Add Scintillation Cocktail Dry->Scintillate Count Count Radioactivity (CPM) using a Scintillation Counter Scintillate->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Figure 2: Workflow for Competitive Radioligand Binding Assay

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: D2R membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): D2R membranes + radioligand + high concentration of non-specific ligand (e.g., 10 µM Haloperidol).

    • Test Compound: D2R membranes + radioligand + diluted test compound.

  • Incubation: Add the D2R membrane preparation to all wells. Then add the test compound, buffer, or non-specific ligand. Finally, add the radioligand (at a concentration close to its Kd) to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation. [1]4. Filtration: Rapidly filter the contents of the plate through a GF/C filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand. [1][2]5. Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% inhibition50 nM
Ki Inhibitory constant25 nM
Radioligand [L] [³H]-Spiperone1 nM
Radioligand Kd Dissociation constant of [³H]-Spiperone1 nM

PART 2: Functional Antagonism Assessment

To confirm that binding of the compound to the D2 receptor translates into a functional blockade of signaling, a cAMP assay is essential. [3]Since the D2 receptor is Gi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will prevent this decrease.

Protocol 2: cAMP Functional Assay (Antagonist Mode)

Objective: To measure the ability of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride to block agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Agonist: Dopamine or a specific D2 agonist like Quinpirole.

  • Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels, making the inhibition measurable). [4]* Test Compound: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

  • cAMP Detection Kit: A commercial kit based on HTRF, luminescence (e.g., GloSensor), or ELISA. [5][6]* Instrumentation: Plate reader compatible with the chosen detection kit.

cAMP_Assay_Workflow Figure 3: Workflow for D2R Antagonist cAMP Assay Start Start Seed Seed D2R-expressing cells in a 96/384-well plate Start->Seed PreIncubate Pre-incubate cells with serial dilutions of Antagonist Seed->PreIncubate Stimulate Stimulate with Forskolin + D2 Agonist (e.g., Quinpirole at EC80) PreIncubate->Stimulate Incubate Incubate for a defined period (e.g., 30 minutes at 37°C) Stimulate->Incubate Lyse Lyse cells and add cAMP detection reagents Incubate->Lyse Read Read plate on a luminometer or HTRF reader Lyse->Read Analyze Data Analysis: - Plot signal vs. [Antagonist] - Determine IC50 Read->Analyze End End Analyze->End

Caption: Figure 3: Workflow for D2R Antagonist cAMP Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed the D2R-expressing cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing serial dilutions of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a solution containing a fixed concentration of Forskolin and a D2 agonist (e.g., Quinpirole at its EC₈₀ concentration). The EC₈₀ concentration is used to ensure a robust signal window for measuring antagonism.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit. [5]6. Data Analysis:

    • Normalize the data, setting the signal from cells treated with agonist alone as 0% and the signal from cells treated with Forskolin alone as 100%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited signal.

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% functional inhibition85 nM
Agonist Quinpirole100 nM (EC₈₀)
Stimulant Forskolin10 µM

PART 3: Cell Viability and Cytotoxicity Assessment

It is crucial to determine if the observed effects of the compound are due to its specific action on the D2 receptor or a result of general cellular toxicity. [7][8]A cell viability assay should be performed in parallel with functional assays. [9]

Protocol 3: Cell Viability Assay (e.g., using a Resazurin-based reagent)

Objective: To assess the effect of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride on the viability of the host cell line.

Materials:

  • Cell Line: The same host cell line used for the functional assays (e.g., HEK293, CHO).

  • Test Compound: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

  • Viability Reagent: Resazurin-based (e.g., alamarBlue™) or ATP-based (e.g., CellTiter-Glo®) reagents. [10]* Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Instrumentation: Fluorescence or luminescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with the same serial dilutions of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride used in the functional assays.

  • Incubation: Incubate for a period relevant to the functional assay, or longer (e.g., 24-48 hours), to assess long-term toxicity.

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the metabolic conversion of the reagent.

  • Signal Detection: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Determine the CC₅₀ (concentration that causes 50% cytotoxicity).

ParameterDescriptionExample Value
CC₅₀ Concentration for 50% cytotoxicity> 10 µM
Selectivity Index CC₅₀ / Functional IC₅₀> 117

Trustworthiness and Interpretation: A robust and trustworthy characterization requires that the compound's functional IC₅₀ is significantly lower than its cytotoxic CC₅₀. A selectivity index (CC₅₀ / IC₅₀) greater than 100 is generally considered a good indicator that the observed functional effects are target-specific and not an artifact of cytotoxicity.

Conclusion

This guide provides a comprehensive framework for the characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in cell-based assays. By systematically determining its binding affinity (Ki), functional antagonism (IC₅₀), and cytotoxicity (CC₅₀), researchers can build a high-confidence profile of this D2 receptor antagonist. These protocols are designed to be self-validating through the use of appropriate controls and orthogonal assays, ensuring the generation of reliable and reproducible data for drug discovery and pharmacological research.

References

  • Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL: [Link]

  • Title: New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy Source: PubMed Central (PMC) URL: [Link]

  • Title: Forskolin-free cAMP assay for Gi-coupled receptors Source: PubMed URL: [Link]

  • Title: Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds Source: Molecular Devices URL: [Link]

  • Title: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands Source: Taylor & Francis Online URL: [Link]

  • Title: The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission Source: Frontiers in Synaptic Neuroscience URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Dopamine receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Role of Cell Viability Studies in Modern Drug Development Source: G-Biosciences URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

Sources

Topic: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride for CNS Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: A Rational Approach to Characterizing a Novel Piperazine-Based CNS Candidate

The discovery of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. High attrition rates in drug development are often attributed to the complexities of brain physiology, particularly the blood-brain barrier (BBB), which tightly regulates the passage of molecules into the CNS.[1][2] Consequently, medicinal chemistry has identified certain molecular scaffolds, or "privileged structures," that are frequently found in successful CNS drugs.

The piperazine ring is a quintessential example of such a scaffold.[3] This six-membered heterocycle, containing two nitrogen atoms, is a cornerstone in the design of drugs targeting CNS disorders like depression and anxiety.[4][5] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and the capacity to cross the BBB, while providing a synthetically tractable framework for engaging with various neurotransmitter receptors.[5][6]

This guide focuses on 1-Thiophen-2-ylmethyl-piperazine dihydrochloride , a molecule combining the established piperazine core with a thiophene moiety. The thiophene group can modulate electronic properties and participate in crucial π-π stacking interactions with biological targets, potentially enhancing binding affinity and selectivity.[7] As a novel chemical entity (NCE), a systematic and tiered approach is required to elucidate its therapeutic potential.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the initial characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (hereafter designated CNS-TPZ ). We will detail the essential protocols for assessing its drug-like properties, identifying its primary molecular targets, evaluating its potential antidepressant-like effects in vivo, and determining its preliminary pharmacokinetic profile, including brain penetration.

Chapter 1: Foundational Profiling: Physicochemical Properties and In Vitro ADME

Rationale: Before investing in complex biological assays, it is imperative to establish that CNS-TPZ possesses fundamental drug-like properties. A viable CNS drug candidate must exhibit adequate solubility for formulation, metabolic stability to ensure sufficient exposure, and, most critically, the ability to permeate the BBB.[1][8] The following protocols establish this foundational profile.

Protocol 1: In Vitro BBB Permeability Assessment using the hCMEC/D3 Cell Model

Causality: The human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized in vitro model that recapitulates key properties of the human BBB, including tight junctions and efflux transporter expression.[2][9] This assay provides a reliable, high-throughput method to predict the brain penetration potential of a compound early in the discovery cascade, reducing reliance on resource-intensive in vivo studies.[10]

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell™ inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.

  • Barrier Integrity Verification: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >30 Ω·cm² is typically considered acceptable.

  • Permeability Assay (Apical-to-Basolateral):

    • Replace the medium in the apical (upper) chamber with transport buffer containing a known concentration of CNS-TPZ (e.g., 10 µM).

    • Include a low-permeability marker (e.g., Lucifer Yellow) to monitor monolayer integrity throughout the experiment.

    • At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of CNS-TPZ in the collected samples using a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the Transwell™ membrane, and C0 is the initial concentration in the apical chamber.

Data Interpretation:

The calculated Papp value is used to classify the BBB permeability of CNS-TPZ.

Papp (x 10-6 cm/s)Predicted BBB PermeabilityExample Compound
> 20HighCaffeine
2 - 20MediumPropranolol
< 2LowAtenolol

Chapter 2: In Vitro Pharmacology: Target Identification and Functional Validation

Rationale: The piperazine scaffold is known to interact with a wide array of CNS receptors, most notably dopamine and serotonin subtypes, which are critical targets for treating mood disorders.[4][11] An initial broad-panel screening is the most efficient strategy to identify the primary biological targets of CNS-TPZ, followed by functional assays to determine the nature of the interaction (e.g., agonist or antagonist).

Workflow for In Vitro Pharmacological Characterization

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Functional Validation A CNS-TPZ (Test Compound) B Broad-Panel Radioligand Binding Screen (e.g., 40+ CNS Receptors) A->B C Identify Primary Targets (Receptors with Ki < 1 µM) B->C D Ki Determination Assays for Primary Targets C->D E Determine Selectivity Profile (Compare Ki at different receptors) D->E F Functional Assays (e.g., cAMP, Ca2+ flux) E->F G Characterize Activity (Agonist, Antagonist, Modulator?) F->G

Caption: Tiered workflow for in vitro pharmacological profiling of CNS-TPZ.

Protocol 2: Competitive Radioligand Binding Assay for Ki Determination

Causality: This assay is the gold standard for quantifying the binding affinity of a compound for a specific receptor.[12][13] By measuring how effectively CNS-TPZ competes with a known high-affinity radioligand, we can determine its inhibition constant (Ki), a direct measure of its binding potency. A lower Ki value indicates a higher binding affinity.[12]

Methodology:

  • Materials:

    • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A).[12]

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2).

    • Assay Buffer, Scintillation Cocktail, and Glass Fiber Filters.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of CNS-TPZ.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., haloperidol) to saturate all specific binding sites.

    • Test Wells: Contain membranes, radioligand, and serial dilutions of CNS-TPZ.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 120 minutes).[14]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding caused by each concentration of CNS-TPZ.

    • Plot the percent inhibition against the log concentration of CNS-TPZ to generate a dose-response curve.

    • Determine the IC50 value (the concentration of CNS-TPZ that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data for CNS-TPZ:

Receptor TargetKi (nM)
Dopamine D285
Dopamine D3250
Serotonin 5-HT1A450
Serotonin 5-HT2A35
Serotonin 5-HT2C120
Adrenergic α1> 1000
Histamine H1> 1000

Chapter 3: In Vivo Efficacy Screening: The Forced Swim Test

Rationale: The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity.[15][16] The test is based on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a passive, despair-like behavior. Clinically effective antidepressant drugs have been shown to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the time spent immobile.[17][18] While its interpretation as a direct model of depression is debated, its predictive validity for screening antidepressants is well-established.[17][18]

Protocol 3: Forced Swim Test (FST) in Mice

Methodology:

  • Apparatus: A transparent Plexiglas cylinder (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).[15]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer CNS-TPZ (e.g., 1, 3, 10 mg/kg), a vehicle control, or a positive control (e.g., fluoxetine, 20 mg/kg) via intraperitoneal (IP) injection 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is 6 minutes.[19] Video record the session for later analysis.

    • The first 2 minutes are considered a habituation period and are typically excluded from the final analysis.

  • Observation and Scoring:

    • After the test, remove the mouse, dry it with a towel, and place it in a warmed holding cage to prevent hypothermia before returning it to its home cage.[20]

    • A trained observer, blind to the treatment conditions, should score the video recordings from the last 4 minutes (240 seconds) of the test.

    • Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.

    • Mobility: All other behaviors, including swimming, climbing, and diving, are scored as mobile.

  • Data Analysis: Calculate the total duration of immobility for each animal in the final 4-minute period. Compare the mean immobility times between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Hypothetical FST Results for CNS-TPZ:

Treatment GroupDose (mg/kg, IP)Mean Immobility Time (seconds ± SEM)
Vehicle-155 ± 10.2
CNS-TPZ3148 ± 9.8
CNS-TPZ1095 ± 8.5
CNS-TPZ3088 ± 7.9
Fluoxetine (Positive Control)2082 ± 7.5
p < 0.05 compared to Vehicle group

Chapter 4: In Vivo Profiling: Preliminary Pharmacokinetics and Brain Penetration

Rationale: Demonstrating that a compound can achieve and maintain therapeutic concentrations in the brain is a critical milestone in CNS drug discovery.[21] A preliminary pharmacokinetic (PK) study in rodents provides essential information on absorption, distribution, and the crucial brain-to-plasma concentration ratio (Kp), which quantifies the extent of brain penetration.[22][23]

Workflow for a Preliminary PK Study

G cluster_0 Dosing & Sampling cluster_1 Bioanalysis cluster_2 Data Analysis A Administer CNS-TPZ to Mice (e.g., 10 mg/kg, IP) B Collect Blood & Brain Samples at Multiple Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8 hr) A->B C Process Samples (Plasma separation, Brain homogenization) B->C D Quantify Drug Concentration (LC-MS/MS) C->D E Plot Concentration vs. Time Curves (Plasma and Brain) D->E F Calculate PK Parameters (Cmax, Tmax, AUC) E->F G Determine Brain:Plasma Ratio (Kp) E->G

Caption: Experimental workflow for a rodent pharmacokinetic study.

Protocol 4: Mouse PK Study with Brain-to-Plasma Ratio (Kp) Determination

Methodology:

  • Dosing: Administer CNS-TPZ to mice at a single dose (e.g., 10 mg/kg, IP or PO).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via cardiac puncture under terminal anesthesia) into heparinized tubes. Immediately following blood collection, perfuse the mice with saline and harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Determine the concentration of CNS-TPZ in all plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma and brain concentrations versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL). Often, the ratio of the AUCbrain to AUCplasma is used as an overall measure of brain exposure.

Hypothetical PK Parameters for CNS-TPZ:

ParameterPlasmaBrain
Dose (mg/kg, IP) 1010
Cmax (ng/mL or ng/g) 450315
Tmax (hr) 0.51.0
AUC0-last (hr*ng/mL) 980735
Brain:Plasma Ratio (AUCbrain/AUCplasma) -0.75

Interpretation: A brain-to-plasma ratio (Kp) greater than 0.3 is often considered indicative of significant BBB penetration for a CNS drug candidate. A value of 0.75, as shown in the hypothetical data, would be very encouraging for further development.

Conclusion

This application guide outlines a logical, multi-tiered strategy for the initial evaluation of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (CNS-TPZ) as a potential CNS drug candidate. By systematically assessing its BBB permeability, identifying its primary molecular targets, screening for in vivo antidepressant-like activity, and characterizing its preliminary pharmacokinetic profile, researchers can make informed, data-driven decisions about the compound's therapeutic potential. The protocols provided herein represent a robust and efficient pathway for advancing novel piperazine derivatives from chemical scaffolds to promising leads in the challenging but vital field of CNS drug discovery.

References

  • Aragen Bioscience. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Retrieved from [Link]

  • Malik, R., & G, P. K. (2024). Novel strategies for antidepressant drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Daksh Chemicals. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Retrieved from [Link]

  • European Pharmaceutical Review. (2007). Novel strategies for antidepressant drug discovery. Retrieved from [Link]

  • Ko, M., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1131-1139. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Kawatani, M., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New approaches to antidepressant drug discovery: beyond monoamines. Retrieved from [Link]

  • Fasipe, B., et al. (2021). Novel antidepressant drugs: Beyond monoamine targets. CNS Spectrums, 26(5), 453-463. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • Kawatani, M., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. Retrieved from [Link]

  • Berezin, V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS Disorder Models. Retrieved from [Link]

  • Chowdhury, E. A., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Retrieved from [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

  • de Lange, E. C. M., & Hammarlund-Udenaes, M. (2015). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 10(5), 459-473. Retrieved from [Link]

  • van der Helm, M. W., et al. (2021). Recent progress in translational engineered in vitro models of the central nervous system. Developmental Dynamics, 250(1), 74-90. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2003). Screening the activity of drugs for central nervous system (CNS). Google Patents.
  • Castagné, V., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 15, 700473. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PubMed Central. Retrieved from [Link]

  • de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. Retrieved from [Link]

  • Toth, A., & Veszelka, S. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Investigation, 50(1), 29-45. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved from [Link]

  • Faron, M., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. PubChem. Retrieved from [Link]

  • Schotte, A., et al. (1996). Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. Retrieved from [Link]

  • Kaczor, A. A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1145455. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a piperazine derivative with potential applications in pharmaceutical research and development.[1][2][3] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantitative analysis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride using modern analytical techniques. The methodologies outlined herein are designed to be robust, reliable, and adaptable to the specific needs of the research or quality control laboratory.

The chemical structure of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, with a molecular formula of C9H16Cl2N2S and a molecular weight of 255.21 g/mol , presents unique analytical considerations.[1] The presence of the thiophene group provides a chromophore suitable for UV-Vis spectrophotometric detection, while the piperazine ring offers sites for potential derivatization to enhance detectability in chromatographic methods. The compound's salt form as a dihydrochloride influences its solubility and sample preparation procedures.

This guide will explore three primary analytical techniques for the quantification of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like piperazine derivatives.

  • UV-Vis Spectrophotometry: A simpler, more direct method for quantification in pure samples or simple matrices, leveraging the inherent UV absorbance of the thiophene moiety.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a reversed-phase HPLC method is recommended.

Scientific Rationale

The choice of a reversed-phase method is based on the moderate polarity of the target analyte. The thiophene and piperazine rings contribute to its retention on a non-polar stationary phase (e.g., C18). The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the retention time and peak shape. UV detection is suitable due to the UV-absorbing thiophene ring. While the piperazine core itself lacks a strong chromophore, the thiophene group is expected to provide adequate UV activity for sensitive detection.[4]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Weigh Standard/Sample Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Prep_Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Prep_End Prepared Sample/Standard for Injection Filter->Prep_End Injection Inject into HPLC System Prep_End->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 235 nm) Separation->Detection HPLC_End Chromatogram Acquisition Detection->HPLC_End Integration Peak Integration HPLC_End->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Data_End Reported Concentration Quantification->Data_End

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Phosphoric acid or other suitable buffer components.

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride reference standard.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60 v/v)Provides good peak shape and retention for the basic piperazine moiety.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance of analysis time and efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 235 nm (or as determined by UV scan)The thiophene ring is expected to have a strong absorbance around this wavelength. A UV scan of the standard is recommended for optimization.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Quantify the amount of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in the sample by interpolating its peak area into the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent tool for confirmation and quantification, especially in complex matrices.[5][6][7] Due to the low volatility of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Scientific Rationale

The piperazine moiety contains secondary amine groups that are polar and can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), will replace the active hydrogens on the nitrogen atoms with non-polar groups, thereby increasing volatility and improving chromatographic performance.[8] Mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Start Prepare Standard/Sample Solution in Aprotic Solvent Derivatize Add Derivatizing Agent (e.g., TFAA) and React Prep_Start->Derivatize Evaporate Evaporate to Dryness Derivatize->Evaporate Reconstitute Reconstitute in Injection Solvent (e.g., Ethyl Acetate) Evaporate->Reconstitute Prep_End Derivatized Sample for Injection Reconstitute->Prep_End Injection Inject into GC-MS System Prep_End->Injection Separation Separation on Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection GCMS_End Mass Spectrum & Chromatogram Detection->GCMS_End Integration Extract Ion Chromatogram & Integrate GCMS_End->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Data_End Reported Concentration Quantification->Data_End

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol: GC-MS

1. Instrumentation and Reagents:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Trifluoroacetic anhydride (TFAA) or other suitable acylating agent.

  • Ethyl acetate (GC grade).

  • Pyridine (optional, as a catalyst).

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride reference standard.

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
Injector Temperature 250 °CEnsures efficient vaporization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that should be optimized for the specific derivative.
Transfer Line Temperature 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Detection Mode Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode offers higher sensitivity and selectivity for quantitative analysis.

3. Derivatization Procedure:

  • Pipette an aliquot of the standard or sample solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

4. Data Analysis and Quantification:

  • In SIM mode, monitor characteristic ions of the derivatized analyte. The molecular ion and key fragment ions should be selected.

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.

  • Quantify the analyte in the sample using the calibration curve.

III. UV-Vis Spectrophotometry

For rapid quantification of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in bulk or simple formulations where interfering substances are absent, UV-Vis spectrophotometry is a straightforward and cost-effective method.[9][10]

Scientific Rationale

This method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law). The thiophene ring in the molecule is the primary chromophore responsible for its UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow Start Prepare Standard & Sample Solutions in a Suitable Solvent UV_Scan Perform UV Scan of Standard to Determine λmax Start->UV_Scan Calibration Prepare Calibration Standards and Measure Absorbance at λmax UV_Scan->Calibration Curve Construct Calibration Curve (Absorbance vs. Concentration) Calibration->Curve Sample_Absorbance Measure Absorbance of Sample at λmax Curve->Sample_Absorbance Quantification Calculate Concentration using Calibration Curve Sample_Absorbance->Quantification End Reported Concentration Quantification->End

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Reagents:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or Water (spectroscopic grade).

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride reference standard.

2. Method Development:

  • Prepare a solution of the reference standard in the chosen solvent.

  • Scan the solution across a UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax is anticipated to be around 230-240 nm due to the thiophene ring.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear absorbance range (typically 0.1-1.0 AU).

  • Sample Preparation: Prepare a sample solution in the same solvent to yield an absorbance value within the calibration range.

4. Measurement and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each working standard and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Summary

For regulatory purposes, any of the above methods must be validated according to ICH guidelines. Key validation parameters are summarized below:

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity/Selectivity High (demonstrated by peak purity and resolution from potential impurities)Very High (based on retention time and mass spectrum)Low (prone to interference from other UV-absorbing compounds)
Linearity Typically excellent over a wide range (e.g., 1-100 µg/mL)Excellent over a defined rangeGood over a narrower range (e.g., absorbance 0.1-1.0)
Accuracy (% Recovery) High (typically 98-102%)High (typically 95-105%)High in simple matrices (typically 98-102%)
Precision (% RSD) High (<2% for repeatability and intermediate precision)High (<5% typical, dependent on derivatization consistency)High (<2% for instrumental precision)
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range with SIM)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range with SIM)Moderate (µg/mL range)
Robustness High (assessed by small variations in method parameters)Moderate (derivatization can be a source of variability)High

Conclusion

The choice of the analytical method for the quantification of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride depends on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control and formulation analysis. GC-MS, although more complex due to the need for derivatization, offers superior selectivity and sensitivity, making it ideal for trace analysis or confirmation. UV-Vis spectrophotometry is a simple and rapid technique suitable for the analysis of pure substances or simple mixtures. The protocols provided herein serve as a comprehensive starting point for method development and validation, ensuring the generation of accurate and precise data in a research or regulated environment.

References

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (1987). A rapid spectrophotometric method for determination of piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Food and Agricultural Chemistry. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2020). Spectrophotometric Assay of Piperazine Hexahydrate in its Pharmaceutical Formulation(syrup) with 3,5-Dinitrosalicylic Acid Reagent. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of 1-(thiophen-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantitative analysis of 1-(thiophen-2-ylmethyl)piperazine in a biological matrix (e.g., human plasma). Given the polar and basic nature of the analyte, conventional reversed-phase liquid chromatography presents significant challenges, such as poor retention. To overcome this, the described protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This approach affords excellent retention, sharp peak shapes, and high sensitivity necessary for pharmacokinetic and drug metabolism studies. The method is designed to be self-validating, adhering to principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3]

Introduction and Scientific Rationale

1-(thiophen-2-ylmethyl)piperazine is a polar, basic compound belonging to the piperazine class of molecules.[4][5] Quantifying such analytes in complex biological matrices is challenging. The high polarity makes it difficult to achieve adequate retention on traditional nonpolar stationary phases (like C18), leading to elution near the solvent front where matrix effects are most pronounced.

Causality of Method Choice:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the chosen mode of separation because it is specifically designed for the retention of polar and hydrophilic compounds.[6][7][8] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A thin aqueous layer forms on the stationary phase, and the analyte partitions between this layer and the bulk mobile phase, providing excellent retention for polar molecules.[8]

  • Tandem Mass Spectrometry (MS/MS): Coupling HILIC with MS/MS provides the ultimate in selectivity and sensitivity. Electrospray Ionization (ESI) in positive mode is ideal for this analyte due to the two basic nitrogen atoms in the piperazine ring, which are readily protonated. The subsequent fragmentation in the collision cell and monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures that the analyte is distinguished from endogenous matrix components, thus providing high-confidence quantification.

This protocol is developed for researchers, scientists, and drug development professionals who require a reliable bioanalytical method that meets the stringent criteria for regulatory submission.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • 1-(thiophen-2-ylmethyl)piperazine dihydrochloride reference standard (≥95% purity)[5]

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-(thiophen-2-ylmethyl)piperazine-d8

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Control Human Plasma (K2-EDTA)

2.2 Instrumentation

  • HPLC System: A UHPLC or HPLC system capable of accurate gradient delivery (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-XS, or equivalent) equipped with an ESI source.

  • Analytical Column: A HILIC column with a polar stationary phase. An amide-based phase is recommended for its excellent peak shape for basic compounds. Example: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QC Samples

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. A stable isotope-labeled internal standard is used to correct for variability in sample preparation and instrument response.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~2.55 mg of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride (Molecular Weight: 255.21 g/mol )[4][5][9], accounting for purity and salt form to achieve a 1 mg/mL concentration of the free base (Molecular Weight: 182.29 g/mol ).

    • Dissolve in a 50:50 mixture of Methanol:Water in a 2 mL volumetric flask.

    • Prepare the Internal Standard (IS) stock solution similarly.

  • Working Solutions:

    • Prepare intermediate working solutions of the analyte and a single working solution for the IS by serial dilution of the stock solutions with 50:50 Acetonitrile:Water. These will be used to spike the calibration curve (CAL) and quality control (QC) samples.

  • Calibration (CAL) and Quality Control (QC) Sample Preparation:

    • Spike 95 µL of control human plasma with 5 µL of the appropriate analyte working solution to prepare CAL and QC samples.

    • A typical calibration curve may range from 0.1 ng/mL to 100 ng/mL.

    • Prepare QCs at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Protein Precipitation

Rationale: This procedure removes the majority of proteins from the plasma, which would otherwise interfere with the analysis and damage the analytical column. Acetonitrile is used as it efficiently precipitates proteins while being the primary solvent for HILIC.

  • To 50 µL of each CAL, QC, blank, or unknown study sample in a 1.5 mL microcentrifuge tube, add 200 µL of the IS working solution (e.g., 10 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >14,000 g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject onto the HPLC-MS/MS system.

HPLC-MS/MS Analysis Workflow

The entire analytical process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Sample->Add_IS Protein Precipitation Vortex Vortex (30 sec) Add_IS->Vortex Centrifuge Centrifuge (>14,000 g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Injection Inject into HILIC Column Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI ESI+ Ionization HILIC->ESI MS1 Q1: Precursor Ion Isolation (m/z 183.1) ESI->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Monitoring (m/z 111.1, 97.1) MS2->MS3 Detector Detection & Quantification MS3->Detector

Caption: HPLC-MS/MS workflow for 1-(thiophen-2-ylmethyl)piperazine analysis.

Instrument Conditions

Rationale: The conditions below are optimized for the separation and detection of a polar basic compound. The HILIC gradient provides retention, while the ammonium formate and formic acid in the mobile phase ensure good peak shape and efficient ionization.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mm Amide phase provides excellent retention and peak shape for polar bases.
Mobile Phase A Acetonitrile with 0.1% Formic Acid The weak eluting solvent in HILIC.
Mobile Phase B 10 mM Ammonium Formate in Water with 0.1% Formic Acid The strong eluting solvent. Buffer controls pH and improves peak shape.
Flow Rate 0.4 mL/min Standard for a 2.1 mm ID column.
Gradient 0-0.5 min (95% A), 0.5-3.0 min (95-50% A), 3.0-3.5 min (50% A), 3.5-3.6 min (50-95% A), 3.6-5.0 min (95% A) Gradient allows for elution of the analyte and washout of more polar interferences.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The basic piperazine moiety is readily protonated.
Ion Spray Voltage +5500 V Optimized for efficient ion generation.
Source Temp. 550 °C Facilitates desolvation of the mobile phase.
Curtain Gas (CUR) 35 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Medium (e.g., 8 on a Sciex scale) Optimized to produce stable and abundant product ions.

| MRM Transitions | See Table 3 | Provides selectivity and sensitivity for quantification. |

Table 3: Proposed MRM Transitions (Requires empirical optimization)

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
Analyte 183.1 111.1 (quantifier) 25
183.1 97.1 (qualifier) 35

| Internal Standard (d8) | 191.1 | 119.1 (quantifier) | 25 |

Rationale for Fragments: The precursor ion at m/z 183.1 corresponds to the protonated free base of the analyte. The product ion at m/z 111.1 likely corresponds to the protonated piperazine ring after cleavage of the bond to the thiophene-methyl group. The ion at m/z 97.1 corresponds to the thiophene-methyl cation (tropylium-like ion). These transitions must be optimized on the specific instrument used.

Method Validation Framework

For this protocol to be trustworthy, it must be validated according to established regulatory guidelines.[1][2][3][10] The method should be evaluated for the following parameters to ensure it is fit for purpose.

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity Demonstrate that the method can differentiate the analyte from endogenous matrix components. No significant interfering peaks at the retention time of the analyte in blank matrix from at least 6 sources.
Linearity & Range Establish the relationship between concentration and instrument response. At least 6 non-zero points; Correlation coefficient (r²) ≥ 0.99; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter. Three runs with QC samples at LLOQ, LQC, MQC, HQC. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response is at least 5x the blank response; Accuracy within ±20% and Precision ≤20%.
Matrix Effect Assess the suppression or enhancement of ionization by co-eluting matrix components. The %CV of the matrix factor across at least 6 lots of matrix should be ≤15%.

| Stability | Ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Mean concentration of stability samples should be within ±15% of nominal concentration. Includes freeze-thaw, short-term (bench-top), and long-term stability. |

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the analysis of 1-(thiophen-2-ylmethyl)piperazine using HILIC-MS/MS. The described method leverages a chromatographic technique ideally suited for this polar analyte, ensuring robust retention and separation from matrix interferences.[7][11] Paired with the selectivity of tandem mass spectrometry, this method offers the high sensitivity and reliability required for regulated bioanalysis in drug development. The outlined validation framework ensures the protocol is self-validating and produces trustworthy data.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Haughey, S. A., & Graham, S. F. (2011). HILIC-MS/MS method development for targeted quantitation of metabolites: practical considerations from a clinical diagnostic perspective. PubMed. [Link]

  • PubChem. 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2011). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. [Link]

  • LCGC. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Advanced Materials Tech. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. Piperazine Dihydrochloride. [Link]

  • PubChem. 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Thiophen-3-yl_methyl-piperazine-dihydrochloride]([Link]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine and thiophene scaffolds in numerous biologically active molecules. As with any novel compound, unequivocal structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This application note provides a comprehensive guide for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. We will delve into the rationale behind experimental parameter selection, from sample preparation to the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to perform rigorous structural characterization of similar heterocyclic amine salts.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is paramount for unambiguous spectral assignment. The IUPAC name for the parent compound is 1-(thiophen-2-ylmethyl)piperazine.[1] For the purpose of this guide, the following numbering will be used for the dihydrochloride salt:

Figure 1. Numbering scheme for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Experimental Protocols

Sample Preparation

The dihydrochloride salt form of the analyte necessitates careful solvent selection to ensure complete dissolution and minimize signal broadening. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. D₂O is often preferred for its ability to exchange with the acidic N-H protons, which can simplify the spectrum.

Protocol:

  • Weigh approximately 10-15 mg of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride for ¹H NMR and 50-70 mg for ¹³C NMR into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., D₂O, 99.9 atom % D).[3]

  • Vortex the vial until the sample is fully dissolved. Gentle warming in a water bath may be required to aid dissolution.[2]

  • To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] The final sample should be clear and free of any suspended particles.[4][5]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm to optimize the shimming process.[3][4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Solvent Signal Suppression: If residual H₂O or CD₂HOD signals are present and obscure analyte resonances, a presaturation pulse sequence should be employed.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons)

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

1D ¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: ≥1024 (adjust for sample concentration and desired signal-to-noise)

DEPT-135:

  • The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[6][7][8][9]

  • Pulse Program: Standard DEPT-135 sequence.

  • Key Feature: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted).[8][9] Quaternary carbons are not observed.[9][10]

2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[11] It is invaluable for tracing proton connectivity within spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹JCH coupling).[11][12] This is the primary tool for assigning carbon resonances based on their attached, and often already assigned, protons.

Spectral Assignment and Interpretation

The following is a detailed, step-by-step guide to assigning the ¹H and ¹³C NMR spectra, integrating data from all the acquired experiments.

G cluster_workflow NMR Spectral Assignment Workflow A Acquire 1D ¹H NMR B Identify Spin Systems (Thiophene & Piperazine) A->B C Acquire ¹H-¹H COSY B->C Verify with D Confirm Proton Connectivity B->D C->D G Acquire ¹H-¹³C HSQC D->G E Acquire 1D ¹³C & DEPT-135 F Differentiate C, CH, CH₂ E->F F->G H Assign Carbons via ¹H-¹³C Correlations G->H I Final Unambiguous Assignment H->I caption Figure 2. Workflow for NMR spectral assignment.

Figure 2. Workflow for NMR spectral assignment.

Part 1: ¹H NMR Assignment
  • Thiophene Ring Protons (H3, H4, H5):

    • The thiophene ring protons typically resonate in the aromatic region, generally between 7.0 and 7.5 ppm.[13][14]

    • H5: This proton is adjacent to the sulfur atom and will likely appear as a doublet of doublets due to coupling with H4 (³J) and H3 (⁴J, long-range).

    • H3: This proton is adjacent to the substituted carbon (C2) and will likely appear as a doublet of doublets due to coupling with H4 (³J) and H5 (⁴J).

    • H4: This proton will appear as a doublet of doublets (or a triplet if ³J(H3-H4) ≈ ³J(H4-H5)) due to coupling with both H3 and H5.

    • COSY Confirmation: The COSY spectrum will show cross-peaks connecting H3-H4 and H4-H5, confirming their connectivity. A weaker cross-peak may also be visible between H3 and H5.

  • Methylene Bridge Proton (H6):

    • The -CH₂- group (C6) linking the thiophene and piperazine rings is expected to appear as a singlet, as there are no adjacent protons for coupling. Its chemical shift will be downfield from the piperazine protons due to the influence of the aromatic ring and the adjacent nitrogen, likely in the 3.5-4.5 ppm range.

  • Piperazine Ring Protons (H7, H8, H9, H10):

    • In the dihydrochloride form, both nitrogen atoms are protonated, leading to a more rigid chair conformation. This can result in distinct signals for axial and equatorial protons.

    • The four sets of methylene protons on the piperazine ring will likely appear as complex multiplets in the aliphatic region, typically between 3.0 and 4.0 ppm.

    • COSY Confirmation: The COSY spectrum is essential here. It will reveal a clear correlation pattern: H7 protons will show cross-peaks with H8 protons, and H9 protons will show cross-peaks with H10 protons. This confirms the connectivity around the piperazine ring.

Part 2: ¹³C NMR and DEPT-135 Assignment
  • DEPT-135 Analysis:

    • Run the DEPT-135 experiment to identify the CH and CH₂ carbons.[7][8]

    • Positive Signals: C3, C4, C5 (thiophene CH groups).

    • Negative Signals: C6, C7, C8, C9, C10 (all CH₂ groups).

    • Absent Signal: C2 (quaternary carbon of the thiophene ring). The standard ¹³C spectrum will show a signal for C2 that is absent in the DEPT-135 spectrum.

  • HSQC for Final Assignment:

    • The HSQC spectrum provides the definitive link between the proton and carbon assignments.[11][12]

    • Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond.

    • By overlaying the assigned ¹H spectrum with the HSQC data, each carbon can be unambiguously assigned:

      • The proton at ~7.2 ppm (assigned as H3) will show a cross-peak to the carbon C3.

      • The proton at ~7.0 ppm (assigned as H4) will show a cross-peak to the carbon C4.

      • The proton at ~7.4 ppm (assigned as H5) will show a cross-peak to the carbon C5.

      • The singlet proton at ~4.0 ppm (assigned as H6) will correlate to the carbon C6.

      • The multiplets for the piperazine protons will correlate to their respective carbons C7, C8, C9, and C10.

Expected Spectral Data Summary

The following table summarizes the predicted chemical shifts and correlations for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Position Atom Type Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) DEPT-135 Phase Key COSY Correlations Key HSQC Correlation
2C--~140-145Absent--
3CH~7.2-7.4dd~126-128PositiveH4, H5C3-H3
4CH~7.0-7.2dd~125-127PositiveH3, H5C4-H4
5CH~7.4-7.6dd~127-129PositiveH3, H4C5-H5
6CH₂~4.0-4.5s~55-60Negative-C6-H6
7, 10CH₂~3.2-3.8m~50-55NegativeH8, H9C7-H7, C10-H10
8, 9CH₂~3.2-3.8m~45-50NegativeH7, H10C8-H8, C9-H9

Conclusion

The structural elucidation of novel compounds like 1-Thiophen-2-ylmethyl-piperazine dihydrochloride relies on the systematic application and interpretation of a suite of NMR experiments. By following the protocols and workflow detailed in this application note—from meticulous sample preparation to the combined analysis of 1D ¹H, ¹³C, DEPT-135, and 2D COSY and HSQC spectra—researchers can achieve a complete and confident assignment of all proton and carbon resonances. This rigorous approach ensures the foundational structural integrity required for subsequent stages of drug discovery and development.

References

  • Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Hong, S.-J., Ka, J.-W., Jeoung, E.-H., & Lee, C.-H. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. ResearchGate. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Oxford Academic. (1974). The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Supporting Information. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(5), 387-396. Retrieved from [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Ingenta Connect. (2007). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 85(11), 897-913. Retrieved from [Link]

  • ResearchGate. (2021). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT-FLU-BT Monomers. Retrieved from [Link]

  • ProQuest. (1995). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2517-2527. Retrieved from [Link]

  • YouTube. (2020). CHM4930 Example of Solving Structure from 2D NMR. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2015). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Wiley Online Library. (2005). Complete assignments of ¹H and ¹³C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride. Retrieved from [Link]

  • IS MUNI. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • ResearchGate. (2018). NMR spectra of [Piperazine][SO₃H]₂[Cl]₂[H₂SO₄]₂. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiophen-2-ylmethyl)piperazine-1,4-diium. Retrieved from [Link]

  • ResearchGate. (2005). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2484. Retrieved from [Link]

Sources

Methods for Developing Novel Derivatives of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride: A Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-thiophen-2-ylmethyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] The fusion of the electron-rich thiophene ring with the versatile piperazine moiety offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[1][4][5] This technical guide provides a comprehensive overview of robust and efficient methods for the synthesis of novel derivatives of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. We present detailed, step-by-step protocols for strategic modifications at both the piperazine and thiophene rings, including N-functionalization and modern C-H functionalization techniques. Furthermore, we outline standard analytical procedures for the structural elucidation and purity assessment of the synthesized compounds.

Introduction: The Rationale for Derivatization

1-Thiophen-2-ylmethyl-piperazine serves as an excellent starting point for library synthesis in drug discovery. The thiophene moiety is a bioisostere of the phenyl ring, found in many biologically active compounds, and is known to modulate metabolic stability and receptor binding.[6] The piperazine ring is one of the most common N-heterocycles in FDA-approved drugs, prized for its ability to improve aqueous solubility and bioavailability due to the basicity of its nitrogen atoms.[1][2][7]

Developing novel derivatives allows researchers to:

  • Probe Structure-Activity Relationships (SAR): Systematically altering substituents helps to identify the key molecular features responsible for biological activity.[5][8]

  • Optimize ADME Properties: Modifications can enhance absorption, distribution, metabolism, and excretion profiles, turning a potent hit into a viable drug candidate.

  • Explore New Therapeutic Targets: Novel chemical entities may exhibit unexpected and valuable pharmacological activities against different biological targets.[4][9]

This guide is structured to provide both the foundational chemistry and the practical, field-proven protocols necessary for a successful synthetic campaign.

Strategic Overview of Synthetic Modifications

The parent compound offers two primary sites for derivatization: the secondary amine of the piperazine ring and the carbon atoms of the thiophene ring. The choice of strategy depends on the synthetic goals and the desired diversity of the compound library.

Caption: Key derivatization pathways for 1-Thiophen-2-ylmethyl-piperazine.

Modification of the Piperazine Ring

The secondary amine (N-4) of the piperazine ring is the most accessible site for functionalization due to its nucleophilicity.

Strategy 1: N-Alkylation and N-Arylation

Causality: N-alkylation is a fundamental method for introducing a wide variety of alkyl or aryl groups.[7] This reaction proceeds via a nucleophilic substitution (SN2 or SNAr) mechanism, where the nitrogen atom attacks an electrophilic carbon. The choice of base is critical to deprotonate the secondary amine, enhancing its nucleophilicity without causing unwanted side reactions.

Protocol 3.1: General Procedure for N-Alkylation

  • Reagents & Materials:

    • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

    • Alkyl or Aryl Halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

    • Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

    • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

    • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure: a. To a solution of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (1.0 eq) in ACN (10 mL/mmol), add K₂CO₃ (3.0 eq). Note: The excess base is required to neutralize the dihydrochloride salt and the H-X formed during the reaction. b. Stir the suspension vigorously for 15 minutes at room temperature. c. Add the corresponding alkyl/aryl halide (1.1 eq) dropwise to the mixture. d. Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). e. Cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Alkylation Conditions

ElectrophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Benzyl bromideK₂CO₃ACN604-6
2-ChloropyridineK₂CO₃DMF10012-18
Ethyl bromoacetateTEAACN506-8
Strategy 2: Advanced C-H Functionalization

Causality: Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids pre-functionalization steps.[2][10] Photoredox catalysis, for example, can generate an α-amino radical from the piperazine ring via a single electron transfer mechanism.[2][10] This radical intermediate can then couple with various partners, such as heteroaromatics, to form new C-C bonds directly on the piperazine backbone, a modification not achievable through classical methods.

Caption: Simplified workflow for photoredox-mediated C-H arylation of a piperazine ring.

Protocol 3.2: Representative Photoredox C-H Arylation

Note: This protocol requires an N-protected piperazine (e.g., N-Boc) and specialized equipment.

  • Reagents & Materials:

    • N-Boc-1-(Thiophen-2-ylmethyl)piperazine (1.0 eq)

    • Heteroarene (e.g., 1,4-dicyanobenzene) (1.5 eq)

    • Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) (1-2 mol%)

    • Base: Sodium Acetate (NaOAc) (2.0 eq)

    • Degassed solvent: Acetonitrile (ACN)

    • Photoreactor (e.g., with Blue LED irradiation)

  • Procedure: a. In an oven-dried vial, combine N-Boc-1-(Thiophen-2-ylmethyl)piperazine, the heteroarene, the photocatalyst, and NaOAc. b. Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. c. Add degassed ACN via syringe. d. Place the vial in the photoreactor and irradiate with blue LEDs while stirring vigorously at room temperature. e. Monitor the reaction by LC-MS. Reaction times can vary from 12 to 48 hours. f. Upon completion, quench the reaction with a small amount of water and concentrate under reduced pressure. g. Extract the product with a suitable organic solvent (e.g., DCM or EtOAc). h. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. i. Purify by column chromatography. j. The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if desired.

Modification of the Thiophene Ring

The thiophene ring can be functionalized through various methods, with palladium-catalyzed cross-coupling being one of the most versatile.[11][12] This often requires a two-step sequence: initial halogenation followed by the coupling reaction.

Strategy 3: Halogenation followed by Suzuki Cross-Coupling

Causality: Electrophilic bromination of thiophene typically occurs at the C5 position (alpha to the sulfur) due to the directing effect of the sulfur atom. The resulting bromo-thiophene derivative is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki reaction, for instance, involves an oxidative addition, transmetalation, and reductive elimination cycle to form a new C-C bond with an arylboronic acid.[13]

Protocol 4.1: Two-Step Bromination and Suzuki Coupling

Step A: Bromination of the Thiophene Ring

  • Reagents & Materials:

    • N-Boc-1-(Thiophen-2-ylmethyl)piperazine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Solvent: Tetrahydrofuran (THF)

    • Ice bath

  • Procedure: a. Dissolve the N-Boc protected starting material in THF and cool the solution to 0 °C in an ice bath. b. Add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. c. Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. d. Quench the reaction by adding a saturated solution of sodium thiosulfate. e. Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. f. The crude 5-bromo-thiophene derivative is often pure enough to be used directly in the next step.

Step B: Suzuki Cross-Coupling

  • Reagents & Materials:

    • Crude 5-bromo-thiophene derivative from Step A (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base: Aqueous sodium carbonate (Na₂CO₃, 2M solution) (3.0 eq)

    • Solvent system: Toluene/Ethanol or Dioxane

  • Procedure: a. To a flask, add the bromo-thiophene derivative, arylboronic acid, and palladium catalyst. b. Add the solvent system (e.g., Toluene and Ethanol in a 4:1 ratio). c. Add the aqueous Na₂CO₃ solution. d. Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes. e. Heat the reaction to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by LC-MS, 6-24 hours). f. Cool to room temperature and dilute with water and EtOAc. g. Separate the layers and extract the aqueous layer with EtOAc. h. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i. Purify the final product by column chromatography.

Analytical Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the identity, structure, and purity of each newly synthesized compound.[14][15][16]

Table 2: Standard Analytical Techniques for Characterization

TechniquePurposeKey Information Obtained
¹H and ¹³C NMR Structural ElucidationChemical shifts, coupling constants, and integration confirm the arrangement of atoms and the success of the modification.
LC-MS Purity & MW ConfirmationProvides the mass-to-charge ratio (m/z) to confirm the molecular weight and a chromatogram to assess purity.[17]
HPLC Purity DeterminationQuantifies the purity of the final compound, typically with UV or PDA detection.[18]
FTIR Functional Group IDIdentifies the presence or absence of key functional groups (e.g., C=O stretch for amides, N-H stretch).[15]
Protocol 5.1: HPLC-UV Analysis for Purity Assessment

This protocol is a self-validating system for ensuring the purity of the final compounds, which is critical for subsequent biological screening.

  • Instrumentation & Reagents:

    • HPLC system with a UV or PDA detector.[18]

    • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (HPLC grade).

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC grade).

    • Sample: ~1 mg/mL solution of the synthesized derivative in a suitable solvent (e.g., Methanol or ACN).

  • Method: a. Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes. b. Injection: Inject 5-10 µL of the sample solution. c. Gradient Elution: Run a linear gradient, for example:

    • 0-20 min: 5% to 95% B
    • 20-25 min: Hold at 95% B
    • 25-26 min: 95% to 5% B
    • 26-30 min: Hold at 5% B (re-equilibration) d. Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm) or over a range with a PDA detector.
  • Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Calculate the purity by determining the percentage of the area of the main product peak relative to the total area of all peaks.

Conclusion

The 1-Thiophen-2-ylmethyl-piperazine core is a highly tractable scaffold for the development of novel derivatives. The synthetic strategies outlined in this guide, from classical N-alkylation to modern C-H functionalization and cross-coupling reactions, provide a robust toolkit for researchers in drug discovery. By applying these detailed protocols and analytical methods, scientists can efficiently generate and validate diverse chemical libraries, accelerating the identification of new therapeutic agents.

References

  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.
  • Daniels, M. H., Armand, J. R., & Tan, K. L. Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, ACS Publications.
  • Piperazine skeleton in the structural modification of natural products: a review. PMC.
  • Modifications in the piperazine ring of nucleozin affects anti-influenza activity. (2022-10-20).
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC, PubMed Central.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021-10-08).
  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC, NIH.
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia, MDPI.
  • Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide. Benchchem.
  • Modular strategy opens up new way to synthesise arylated thiophene rings. (2025-11-06).
  • Functionalization of the 3-Position of Thiophene and Benzo[b]-thiophene Moieties by Palladium-Catalyzed CC Bond Forming Reactions using Diazonium Salts. Semantic Scholar. (2011-08-01).
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. (2023-09-30).
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. (2024-08-15).
  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed.
  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025-06-01).

Sources

Application Notes & Protocols for In Vivo Studies with 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a novel chemical entity featuring a piperazine core linked to a thiophene group. While direct pharmacological data for this specific molecule is scarce, its structural components suggest a high probability of activity within the central nervous system (CNS). The piperazine moiety is a common scaffold in numerous psychoactive drugs, and its parent compound has known effects on GABAergic systems in invertebrates and can produce CNS effects in mammals.[1][2] The thiophene ring is a bioisostere of a phenyl ring, often incorporated into compounds with antiseizure and antinociceptive properties.[3]

This guide provides a comprehensive, phased framework for the in vivo characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. It is designed for researchers in drug discovery and development to systematically evaluate its safety, pharmacokinetic profile, and potential therapeutic efficacy. The approach progresses from foundational safety and profiling studies to broad behavioral screening and finally to hypothesis-driven efficacy testing in validated animal models. This structured methodology ensures a logical, data-driven investigation while adhering to the highest standards of scientific rigor and animal welfare.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Causality and Rationale: Before assessing efficacy, it is imperative to understand the compound's safety profile and how the animal body processes it (pharmacokinetics, PK). This initial phase establishes a safe dosing window and informs the selection of appropriate doses and administration routes for subsequent, more complex studies.[4][5] An acute toxicity study identifies the maximum tolerated dose (MTD), while a preliminary PK study reveals the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental for interpreting any observed pharmacological effects.[6][7]

Protocol 1.1: Acute Toxicity and Dose-Range Finding Study in Rodents

Objective: To determine the MTD and identify potential target organs for toxicity following a single administration.

Methodology:

  • Animal Model: C57BL/6 mice (n=3-5 per group, mixed-sex initially). Justification: A common, well-characterized strain for initial toxicity and behavioral screening.

  • Compound Preparation: Dissolve 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in a sterile vehicle (e.g., 0.9% saline or 5% DMSO/5% Solutol in saline). Ensure complete dissolution and filter-sterilize.

  • Dose Selection: Based on in vitro data or structural analogs, start with a wide dose range (e.g., 1, 10, 30, 100, 300 mg/kg). A logarithmic dose progression is standard.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).[8][9]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity using a standardized scoring system (e.g., changes in posture, activity, breathing, convulsions, salivation).

    • Measure body weight daily. A >15-20% loss in body weight is a common humane endpoint.

  • Endpoint: The study is typically continued for 7-14 days to observe for delayed toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to examine organs for visible abnormalities.[10]

Data Presentation: Dose-Ranging & Toxicity Summary

Dose (mg/kg, IP)NMortalityKey Clinical Signs Observed (First 24h)Mean Body Weight Change (Day 3)
Vehicle50/5None+1.5%
1050/5None+1.2%
3050/5Mild hypoactivity (resolved by 4h)-0.5%
10051/5Severe hypoactivity, ataxia, piloerection-8.0%
30054/5Convulsions, respiratory distress, severe ataxia-22.5% (for survivor)

Based on this hypothetical data, the MTD would be estimated to be between 30 and 100 mg/kg.

Protocol 1.2: Preliminary Pharmacokinetic (PK) Profiling

Objective: To characterize the plasma concentration-time profile of the compound after a single dose and determine key PK parameters.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point). Justification: Larger blood volume allows for serial sampling.

  • Dose Selection: Choose a single, non-toxic dose based on the results of Protocol 1.1 (e.g., 20 mg/kg).

  • Administration Groups:

    • Group 1: Intravenous (IV) administration (e.g., via tail vein) to determine 100% bioavailability parameters.[11]

    • Group 2: Oral gavage (PO) administration to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-Thiophen-2-ylmethyl-piperazine in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., WinNonlin).[7]

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (20 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUClast (ng*h/mL)32002400
(h)3.53.8
Bioavailability (F%) N/A75%

Visualization: In Vivo PK Study Workflow

G cluster_prep Preparation Phase cluster_dose Dosing Phase cluster_sample Sampling & Analysis cluster_data Data Interpretation P1 Dose Selection (from Protocol 1.1) P2 Compound Formulation (Vehicle Selection) P1->P2 P3 Animal Acclimation (Sprague-Dawley Rats) P2->P3 D1 Group 1: IV Dosing (Tail Vein) P3->D1 D2 Group 2: PO Dosing (Oral Gavage) P3->D2 S1 Serial Blood Sampling (Pre-dose to 24h) D1->S1 D2->S1 S2 Plasma Separation S1->S2 S3 LC-MS/MS Bioanalysis S2->S3 A1 Calculate Plasma Concentration vs. Time S3->A1 A2 Determine PK Parameters (Cmax, Tmax, AUC, T½) A1->A2 A3 Calculate Oral Bioavailability (F%) A2->A3

Caption: Workflow for a preliminary pharmacokinetic study.

Phase 2: Broad Behavioral and Pharmacodynamic Screening

Causality and Rationale: With a safe dose range established, this phase aims to answer the question: "What does the compound do?". A broad behavioral screening battery is an efficient way to test for multiple potential CNS effects simultaneously.[12][13] This approach is hypothesis-generating, providing crucial insights into the compound's potential therapeutic applications (e.g., anxiolytic, antidepressant, antipsychotic) and guiding the selection of more specific models for Phase 3.[14]

Protocol 2.1: Rodent Behavioral Phenotyping Battery

Objective: To screen for CNS activity across multiple behavioral domains.

Methodology:

  • Animal Model: C57BL/6 mice (n=10-12 per group, male).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: Compound (High Dose, e.g., 30 mg/kg)

    • Group 4: Relevant Positive Control (e.g., Diazepam for anxiety, Fluoxetine for depression)

  • Procedure: Administer the compound (IP or PO) at a pre-determined time before each test, based on Tmax from PK data. A standard battery might proceed in order of least to most stressful tests over several days:

    • Day 1: Open Field Test (OFT): Assesses locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center vs. periphery).

    • Day 3: Elevated Plus Maze (EPM): A specific test for anxiolytic/anxiogenic effects, measuring time spent in the open vs. closed arms.

    • Day 5: Forced Swim Test (FST): A screening tool for potential antidepressant activity, measuring immobility time.

  • Data Collection: Use automated video tracking software for objective and reproducible data collection.

Visualization: Behavioral Screening Decision Tree

G Start Phase 2: Behavioral Screening (Doses from Phase 1) OFT Open Field Test Start->OFT OFT_res Analyze Locomotion & Center Time OFT->OFT_res EPM Elevated Plus Maze OFT_res->EPM If no major locomotor effects Hypo Hypothesis 1: Sedative/Motor Impairment OFT_res->Hypo  ↓ Locomotion Hyper Hypothesis 2: Psychostimulant OFT_res->Hyper  ↑ Locomotion EPM_res Analyze Open Arm Time/Entries EPM->EPM_res FST Forced Swim Test EPM_res->FST Anxio Hypothesis 3: Anxiolytic/Anxiogenic EPM_res->Anxio  ↑ Open Arm Time FST_res Analyze Immobility Time FST->FST_res AD Hypothesis 4: Antidepressant-like FST_res->AD  ↓ Immobility NoEffect No Significant Effect: Re-evaluate Dose/Target FST_res->NoEffect  No Change

Caption: Decision tree for interpreting behavioral screening results.

Phase 3: Hypothesis-Driven Efficacy Testing

Causality and Rationale: The results from Phase 2 generate specific, testable hypotheses. Phase 3 is designed to rigorously test one of these hypotheses in a more complex, disease-relevant animal model.[15] The choice of model must have strong construct, face, and predictive validity for the human condition being studied.[12] For instance, if the compound showed antinociceptive potential (a plausible outcome given the thiophene moiety), an efficacy study in a neuropathic pain model would be a logical next step.

Protocol 3.1: Efficacy in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the ability of the compound to reverse mechanical allodynia, a key symptom of neuropathic pain.

Methodology:

  • Animal Model: Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it to induce a chronic constriction injury.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Baseline Testing: Allow animals to recover for 7-10 days, then measure baseline pain sensitivity to confirm the development of mechanical allodynia using von Frey filaments. Only animals showing a significant decrease in paw withdrawal threshold are included.

  • Dosing Regimen: Administer vehicle or compound (e.g., 10, 30 mg/kg, PO) daily for 7-14 days.

  • Behavioral Testing: Measure the paw withdrawal threshold at set time points after dosing (e.g., 1, 4, and 24 hours post-dose) on multiple days throughout the study.

  • Data Analysis: Plot the paw withdrawal threshold (in grams) over time for each group. Analyze data using a two-way repeated-measures ANOVA.

Visualization: Hypothetical Mechanism of Action

Given the piperazine (potential GABA agonist) and thiophene (potential sodium channel modulator) components, a plausible hypothesis for its action in a pain model could involve dual modulation of neuronal excitability.

G cluster_neuron Nociceptive Neuron Compound 1-Thiophen-2-ylmethyl-piperazine GABA_R GABA-A Receptor Compound->GABA_R Agonism (Piperazine Moiety) Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Modulation (Thiophene Moiety) Cl_Influx ↑ Cl- Influx GABA_R->Cl_Influx Na_Block ↓ Na+ Influx Na_Channel->Na_Block Hyperpol Hyperpolarization Cl_Influx->Hyperpol Outcome Reduced Neuronal Excitability Hyperpol->Outcome Action_Pot ↓ Action Potential Firing Na_Block->Action_Pot Action_Pot->Outcome Pain_Signal ↓ Pain Signal Transmission Outcome->Pain_Signal

Caption: Hypothetical mechanism for antinociceptive effects.

Essential Considerations for In Vivo Design

  • Scientific Rigor: To ensure the internal validity of these studies, all experiments must incorporate randomization of animals to treatment groups, blinding of experimenters to treatment conditions, and the inclusion of appropriate vehicle and positive controls.[16]

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board. Efforts to minimize animal pain and distress are mandatory.

  • GLP Compliance: For studies intended for regulatory submission, adherence to Good Laboratory Practice (GLP) guidelines is required to ensure data quality and integrity.[17][18]

References

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161–1169. [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Research Journal of Pharmacy and Technology. [Link]

  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]

  • Nitin, D. (n.d.). Routes of drug administration. Slideshare. [Link]

  • Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. PubMed Central, National Institutes of Health. [Link]

  • Boston University IACUC. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • Moreno-Salinas, M., & Fishell, G. (2017). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology, 45, 59-65. [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]

  • Semantic Scholar. (n.d.). Animal models of neuropsychiatric disorders. [Link]

  • The Jackson Laboratory. (n.d.). Routes of Administration. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 14-25. [Link]

  • University of Iowa Animal Resources. (2014). Fluid and Drug Administration. [Link]

  • Festing, M. F. W., & Tatham, P. (2020). General Principles of Preclinical Study Design. PubMed Central, National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. [Link]

  • Fiveable. (n.d.). In vivo testing methods | Toxicology Class Notes. [Link]

  • Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Inotiv. (n.d.). In Vivo Toxicology. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • ChemHelp ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube. [Link]

  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. [Link]

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2002). Piperazine Summary Report (3). [Link]

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 231–237. [Link]

  • Piazzi, L., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6543. [Link]

Sources

formulation of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride for animal dosing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Formulation of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride for Preclinical Animal Dosing

Abstract

This technical guide provides a comprehensive framework for the formulation of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (CAS: 6803-90-3), a small molecule of interest in preclinical research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure accurate, stable, and safe dosing formulations for various routes of administration in animal models. This document emphasizes the scientific rationale behind formulation choices, from initial physicochemical assessment to the preparation of final dosing solutions, ensuring data integrity and animal welfare.

Introduction: The Critical Role of Formulation in Preclinical Research

This guide addresses the specific challenges and considerations for formulating 1-Thiophen-2-ylmethyl-piperazine as a dihydrochloride salt. The presence of the basic piperazine moiety, converted to a dihydrochloride salt, suggests a strategic choice to enhance aqueous solubility.[1][2][3] Conversely, the thiophene ring introduces potential stability considerations that must be addressed.[4][5][6] Our objective is to provide a logical, step-by-step approach to developing robust formulations for common preclinical routes of administration.

Compound Profile: 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

A thorough understanding of the test article's physicochemical properties is the foundation of successful formulation development.

Table 1: Physicochemical Properties of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

PropertyValueSource
CAS Number 6803-90-3[7][8]
Molecular Formula C₉H₁₆Cl₂N₂S[7][8]
Molecular Weight 255.21 g/mol [7][9]
Structure 1-(thiophen-2-ylmethyl)piperazine;dihydrochloride[7]
Appearance Typically a white to off-white solid (visual inspection)N/A
pKa (Predicted) Piperazine Nitrogens: ~5.3 and ~9.7 (for parent)[10]

Key Structural Considerations:

  • Dihydrochloride Salt: This salt form is chosen to improve the solubility and dissolution rate of the basic parent compound by protonating the two nitrogen atoms of the piperazine ring.[1][3][11] This strongly suggests that simple aqueous vehicles should be the first line of investigation.

  • Piperazine Moiety: The piperazine group is basic and its degree of ionization is pH-dependent.[10] The pH of the final formulation will be a critical parameter for ensuring solubility and stability.[12][13]

  • Thiophene Ring: Thiophene and its derivatives are generally stable aromatic compounds.[6][14] However, they can be susceptible to degradation under specific stress conditions, such as strong oxidation or prolonged exposure to UV light.[4][5]

Pre-formulation Assessment: A Self-Validating Approach

Before preparing bulk formulations for a study, a small-scale pre-formulation assessment is essential. This workflow validates the chosen vehicle and ensures the compound remains soluble and stable under the intended conditions.

preformulation_workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Solution Characterization cluster_2 Phase 3: Decision & Alternative Strategies start Start: Receive Compound solubility_check Determine Aqueous Solubility (e.g., in Water, Saline, D5W) at Target Concentration start->solubility_check is_soluble Solubility ≥ Target? solubility_check->is_soluble ph_check Measure pH of Solution is_soluble->ph_check Yes cosolvent Evaluate Co-solvent Systems (e.g., PEG400, Propylene Glycol) or pH Modification is_soluble->cosolvent No ph_adjust Adjust pH if Necessary (Target: Species-Appropriate Range) ph_check->ph_adjust stability_check Assess Short-Term Stability (e.g., 4h at RT, 24h at 4°C) Visually & Analytically (HPLC) ph_adjust->stability_check formulation_ok Proceed with Formulation stability_check->formulation_ok cosolvent->solubility_check Re-screen

Caption: Pre-formulation Assessment Workflow.

Protocol 1: Aqueous Solubility Assessment
  • Objective: To determine the approximate solubility in common aqueous vehicles.

  • Materials: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, Purified Water, 0.9% Saline, 5% Dextrose in Water (D5W), vortex mixer, magnetic stirrer.

  • Methodology:

    • Weigh approximately 5-10 mg of the compound into a tared glass vial.

    • Add the selected vehicle (e.g., 0.9% Saline) incrementally to achieve a concentration higher than the anticipated highest dose concentration.

    • Vortex vigorously for 1-2 minutes between additions.

    • If the compound does not dissolve, place the vial on a magnetic stirrer for 1-2 hours at room temperature.

    • Visually inspect for any undissolved particulates against a light and dark background.

    • Causality Check: This simple test quickly confirms if a simple aqueous system is viable. As a dihydrochloride salt, high aqueous solubility is expected. If it is not readily soluble, it may indicate issues with the salt form or purity and requires further investigation.[1][2]

Formulation Strategies and Protocols

The choice of formulation is dictated by the route of administration and the compound's properties. All preparations should be made fresh daily unless stability data supports longer storage.[15] Protect all solutions from direct light due to the thiophene moiety.[16]

Oral Administration (Gavage)

Oral gavage is a common route for preclinical studies. The primary goal is a homogenous and stable solution or suspension that can be accurately dosed.

Vehicle Selection Rationale:

  • Primary Choice: Sterile 0.9% Sodium Chloride ("Saline") or Sterile Water for Injection. Given the salt form, these are the most straightforward and physiologically compatible vehicles.

  • Buffering Agents: If the resulting solution's pH is outside the recommended range for the species, a buffer system (e.g., citrate or phosphate buffer) can be used. However, this adds complexity and potential for buffer-drug interactions. For most hydrochloride salts, the initial pH in water or saline is acidic but often well-tolerated.[17]

Table 2: Recommended pH Ranges and Max Gavage Volumes

SpeciesRecommended pH RangeMax Gavage Volume (mL/kg)Source
Mouse 3.0 - 8.010 (ideal) - 20 (max)[17][18]
Rat 3.0 - 8.05 (ideal) - 10 (max)[17][18]
Dog 4.0 - 8.05[17]
NHP 4.0 - 8.05[17]
Protocol 2: Preparation of an Oral Dosing Solution (10 mg/mL in Saline)
  • Calculation:

    • Target Concentration: 10 mg/mL

    • Total Volume Required: 10 mL

    • Weight of Compound Needed: 10 mg/mL * 10 mL = 100 mg

  • Materials & Equipment: Calibrated analytical balance, appropriate glassware (e.g., volumetric flask or beaker), magnetic stirrer and stir bar, sterile 0.9% Saline, calibrated pH meter.

  • Step-by-Step Methodology:

    • Weigh 100 mg of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of sterile 0.9% Saline to the flask.

    • Place a small stir bar in the flask and stir on a magnetic plate until the solid is completely dissolved. The solution should be clear and free of particulates.

    • Once dissolved, remove the stir bar and bring the final volume to 10 mL with saline. Mix thoroughly.

    • Quality Control:

      • Visually inspect the final solution for clarity and absence of particulates.[19]

      • Measure the pH of the final solution to ensure it is within the acceptable range for the target species (see Table 2).

    • Storage: Store in an amber vial or a container wrapped in foil to protect from light at 2-8°C. Use within 24 hours unless further stability data is available.

Intravenous (IV) Administration

IV formulations have the most stringent requirements: sterility, isotonicity, and freedom from particulates are paramount to prevent embolism and ensure animal safety.[19][20]

Vehicle Selection Rationale:

  • Primary Choice: Sterile 0.9% Saline or 5% Dextrose in Water (D5W). These are isotonic and universally accepted for IV administration.[21]

  • Solubilizing Excipients (if needed): For poorly soluble compounds, co-solvents like Propylene Glycol, PEG-400, or DMA may be used.[22] However, for a dihydrochloride salt expected to be water-soluble, these should be avoided unless absolutely necessary, as they can cause hemolysis or other adverse effects.

Protocol 3: Preparation of an IV Dosing Solution (1 mg/mL in D5W)
  • Calculation:

    • Target Concentration: 1 mg/mL

    • Total Volume Required: 5 mL

    • Weight of Compound Needed: 1 mg/mL * 5 mL = 5 mg

  • Materials & Equipment: Calibrated analytical balance, sterile depyrogenated glassware, magnetic stirrer, sterile 0.22 µm syringe filter, sterile syringe, sterile storage vial.

  • Step-by-Step Methodology:

    • All steps must be performed using aseptic technique, preferably within a laminar flow hood.[15]

    • Weigh 5 mg of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and transfer to a sterile vial.

    • Aseptically add 5 mL of sterile D5W to the vial.

    • Stir with a sterile magnetic stir bar until fully dissolved. The solution must be perfectly clear.

    • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip.

    • Filter the solution into a final sterile, sealed vial. This step removes any potential microbial contamination and particulates.[15]

    • Quality Control:

      • Visually inspect the final filtered solution to confirm it is free of any visible matter.

      • Measure the pH to ensure it is within a physiologically tolerable range (typically ~5-9).[18]

    • Storage: Label the vial clearly with the compound name, concentration, vehicle, and date of preparation.[15] Store at 2-8°C and use promptly.

formulation_prep_workflow cluster_oral Oral Formulation cluster_iv Intravenous Formulation (Aseptic Technique) weigh_oral Weigh Compound dissolve_oral Dissolve in Vehicle (e.g., Saline) weigh_oral->dissolve_oral qs_oral QS to Final Volume dissolve_oral->qs_oral qc_oral QC Checks: - Visual Inspection - pH Measurement qs_oral->qc_oral store_oral Store Protected from Light qc_oral->store_oral weigh_iv Weigh Compound dissolve_iv Dissolve in Sterile Vehicle (e.g., D5W) weigh_iv->dissolve_iv filter Sterile Filter (0.22 µm) dissolve_iv->filter qc_iv QC Checks: - Visual Inspection - pH Measurement filter->qc_iv store_iv Store Sterile at 2-8°C qc_iv->store_iv

Sources

Application Notes and Protocols for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Piperazine Derivative in CNS Research

The piperazine scaffold is a cornerstone in the architecture of a multitude of centrally acting drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a wide array of neurotransmitter receptors.[1][2] As a privileged structure in medicinal chemistry, derivatives of piperazine have been successfully developed into therapies for a range of psychiatric and neurological disorders, including depression, anxiety, and psychosis.[2][3][4] The introduction of a thiophene moiety, a bioisostere of the phenyl group, presents an intriguing modification to the classic arylpiperazine template, potentially modulating receptor selectivity and potency.

This guide provides a comprehensive framework for the neuropharmacological investigation of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride . While direct literature on this specific molecule is sparse[5][6], its structural analogy to known serotonergic and dopaminergic ligands suggests a high probability of activity at these key CNS targets.[7][8][9] We will proceed with a hypothesis-driven approach, outlining the essential in vitro and in vivo studies required to elucidate its mechanism of action and therapeutic potential.

Hypothesized Neuropharmacological Profile

Based on extensive structure-activity relationship data from the broader class of arylpiperazines, we hypothesize that 1-Thiophen-2-ylmethyl-piperazine dihydrochloride will exhibit affinity for serotonin (5-HT) and/or dopamine (D) receptors. The thiophene ring may confer unique selectivity across receptor subtypes. The primary objective of the following protocols is to systematically test this hypothesis and build a comprehensive pharmacological profile.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on defining the molecular targets of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. This is achieved through a tiered screening approach, beginning with broad receptor profiling and progressing to functional assays for validated targets.

Application Note 1.1: Primary Radioligand Binding Assays for Receptor Screening

The first step is to perform a broad radioligand binding screen to identify potential molecular targets. A panel of receptors commonly modulated by arylpiperazines should be prioritized.

Objective: To determine the binding affinity (Ki) of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride for a panel of key CNS receptors.

Experimental Protocol:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D1, D2, D3). Prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate the prepared membranes with a specific radioligand for each receptor target (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

    • Add increasing concentrations of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (e.g., from 10-10 M to 10-5 M) to displace the radioligand.

    • Incubate to equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride
5-HT1A[3H]-8-OH-DPATHypothetical Value
5-HT2A[3H]-KetanserinHypothetical Value
D2[3H]-SpiperoneHypothetical Value
D3[3H]-7-OH-DPATHypothetical Value
Application Note 1.2: Functional Assays to Determine Agonist/Antagonist Activity

Once high-affinity targets are identified, the next critical step is to determine the functional activity of the compound at these receptors.

Objective: To characterize 1-Thiophen-2-ylmethyl-piperazine dihydrochloride as an agonist, antagonist, or partial agonist at its primary receptor targets.

Experimental Protocol (Example for a Gi/o-coupled receptor like 5-HT1A or D2):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • cAMP Accumulation Assay:

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Agonist Mode: Add increasing concentrations of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and measure the inhibition of forskolin-stimulated cAMP production.

    • Antagonist Mode: Add a known agonist for the receptor (e.g., 8-OH-DPAT for 5-HT1A) in the presence of increasing concentrations of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and measure the reversal of agonist-induced cAMP inhibition.

  • Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify intracellular cAMP levels.

  • Data Analysis:

    • Agonist Mode: Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) relative to a full agonist.

    • Antagonist Mode: Determine the IC50 and calculate the antagonist dissociation constant (Kb).

Proposed Signaling Pathway Investigation:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., 5-HT1A/D2) G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Ligand 1-Thiophen-2-ylmethyl- piperazine dihydrochloride Ligand->GPCR Binds G_protein->AC Inhibits ATP ATP Response Cellular Response cAMP->Response Leads to

Caption: Hypothetical Gi/o-coupled signaling cascade for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Part 2: In Vivo Evaluation of Neuropharmacological Effects

Following in vitro characterization, in vivo studies in animal models are essential to assess the compound's effects on behavior and its potential therapeutic utility. Preclinical studies in rodents are standard for predicting efficacy in humans for CNS disorders.[10][11]

Application Note 2.1: Assessment of Antidepressant-like Activity

If the compound shows significant activity at serotonin receptors, particularly 5-HT1A, evaluating its antidepressant potential is a logical next step.[12][13]

Objective: To evaluate the antidepressant-like effects of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in validated rodent models.

Experimental Protocol (Forced Swim Test in Mice):

  • Animals: Use male C57BL/6J mice.

  • Compound Administration: Administer 1-Thiophen-2-ylmethyl-piperazine dihydrochloride intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., imipramine).

  • Forced Swim Test:

    • Place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.

    • Conduct a 6-minute test session and record the duration of immobility during the last 4 minutes.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Application Note 2.2: Evaluation of Anxiolytic-like Activity

Compounds with activity at 5-HT1A or certain dopamine receptors may possess anxiolytic properties.[14]

Objective: To assess the anxiolytic-like effects of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Experimental Protocol (Elevated Plus Maze in Rats):

  • Animals: Use male Sprague-Dawley rats.

  • Compound Administration: Administer the compound (i.p.) at various doses 30 minutes prior to testing. Include vehicle and positive control (e.g., diazepam) groups.

  • Elevated Plus Maze:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Place each rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Experimental Workflow for In Vivo Studies:

G A Acclimatize Animals B Randomize into Treatment Groups A->B C Compound Administration (Vehicle, Test Compound, Positive Control) B->C D Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) C->D E Data Collection & Video Tracking D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: General workflow for in vivo behavioral pharmacology studies.

Part 3: Advanced Investigations - Pharmacokinetics and Target Engagement

For a promising lead compound, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as confirming target engagement in the brain, is crucial.

Application Note 3.1: Preliminary Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in rodents, including its ability to cross the blood-brain barrier (BBB).

Experimental Protocol:

  • Compound Administration: Administer a single dose of the compound (e.g., 10 mg/kg, i.p. or p.o.) to rats.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. Determine the brain-to-plasma concentration ratio to assess BBB penetration. Many piperazine derivatives are known to be CNS-penetrant.[15][16]

Conclusion and Future Directions

This guide provides a foundational framework for the neuropharmacological characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. The proposed experiments will systematically elucidate its receptor binding profile, functional activity, and potential therapeutic effects in vivo. Based on the initial results, further investigations could explore its effects on neurotransmitter release via in vivo microdialysis, its potential for treating other CNS disorders such as schizophrenia or Parkinson's disease, or its off-target liabilities. The versatility of the piperazine scaffold suggests that this novel derivative holds significant promise for the development of new CNS therapies.

References

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry.
  • Dakshinamurthy, S. (n.d.).
  • Di Pietro, O., et al. (2016). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Stavarska, L., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules.
  • Kummari, S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.
  • Chu, H. T., et al. (2010).
  • (n.d.).
  • Rybaczek, M., et al. (2007). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports.
  • Kummari, S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

  • Berezin, M., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv.
  • McInnis, T., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • McInnis, T., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Minovski, N., et al. (2009). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Acta Chimica Slovenica.
  • (n.d.). In VIVO Pharmacology - In Vivo Testing. Adgyl Lifesciences.
  • Ali, A., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Letters in Drug Design & Discovery.
  • Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology.
  • Fone, K. C. F., et al. (2011). Translational neuropharmacology and the appropriate and effective use of animal models. British Journal of Pharmacology.
  • (n.d.). In-vivo Pharmacology & Biology Services. Jubilant Biosys.
  • Merrill, J. E. (2008).
  • (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
  • de Oliveira, K. A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Singh, H., & Kumar, M. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets.
  • (n.d.). Buy 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride (EVT-3037938). EvitaChem.
  • (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | C9H16Cl2N2S | CID 45074832. PubChem. [Link]

  • (2015). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Organic Process Research & Development.
  • (n.d.). 1-(Thiophen-2-ylmethyl)piperazine dihydrochloride, 95% Purity, C9H16Cl2N2S, 1 gram. Fisher Scientific.
  • (2002). MRL - Piperazine Summary Report (3). European Medicines Agency.
  • (n.d.). 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride | C9H16Cl2N2S | CID 45792358. PubChem.
  • (2024). What is the mechanism of Piperazine?.
  • (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine. BenchChem.
  • de Oliveira, K. A. F., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets.
  • (n.d.). 1-Methyl-2-(thiophen-2-yl)piperazine dihydrochloride. CymitQuimica.
  • (n.d.). Piperazin-1-yl-thiophen-2-yl-methanonehydrochloride. Santa Cruz Biotechnology.
  • (n.d.). 1-(Thiophen-2-ylmethyl)piperazine-1,4-diium | C9H16N2S+2. PubChem.
  • (n.d.). 1-{[5-(3-chlorophenyl)thiophen-2-yl]methyl}piperazine. BLDpharm.

Sources

Application Notes & Protocols: High-Throughput Screening of Thiophene-Piperazine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and High-Throughput Screening

In the landscape of modern medicinal chemistry, the thiophene-piperazine scaffold has emerged as a "privileged structure."[1][2] This designation is earned due to its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[3][4] The unique combination of the electron-rich thiophene ring and the versatile piperazine moiety allows for interactions with a wide array of biological targets, leading to significant therapeutic potential in areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5][6] Thiophene and its derivatives have been the subject of extensive research, leading to the development of numerous drugs targeting kinases, GPCRs, and other critical cellular proteins.[3][7]

The challenge, however, lies in efficiently exploring the vast chemical space that can be generated from this scaffold. High-Throughput Screening (HTS) provides the necessary technological solution, enabling the rapid and automated evaluation of tens of thousands to millions of compounds against specific biological targets.[8][9] By integrating robotics, miniaturized assay formats, and sophisticated data analysis, HTS has become an indispensable engine for modern drug discovery, dramatically accelerating the initial "hit-finding" phase.[10]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, detailed experimental protocols, and data analysis workflows for successfully executing HTS campaigns with thiophene-piperazine libraries. We will focus on two robust and widely adopted assay formats: a biochemical Fluorescence Polarization assay for kinase inhibitors and a cell-based Time-Resolved FRET assay for GPCR antagonists.

Strategic Design of an HTS Campaign

A successful HTS campaign is not merely a matter of large-scale testing; it is a strategically planned process designed to maximize the identification of high-quality, validated hits. The initial design phase is critical and involves careful consideration of the compound library, the biological target, and the choice of detection technology.

Target Selection and Assay Development

The biological activities of thiophene-piperazine derivatives are diverse, but they have shown particular promise as modulators of G-Protein Coupled Receptors (GPCRs) and protein kinases.[5][11][12] The selection of the target protein dictates the choice between two primary assay categories:

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) to directly measure the interaction of a compound with the target in a controlled, cell-free environment.[9] They are ideal for identifying direct binders and inhibitors.

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway within a living cell.[13] They provide more physiologically relevant data, as they account for factors like cell permeability and cytotoxicity from the outset.

Once a target and assay category are chosen, the assay must be rigorously developed and validated to ensure it is suitable for HTS. The goal is to create a robust, reproducible, and sensitive system that can reliably distinguish active compounds from inactive ones.[8][14]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation AssayDev Assay Development (Reagent Optimization) AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal PilotScreen Pilot Screen (Small Library Subset) AssayVal->PilotScreen FullScreen Full Library Screen (Single Concentration) PilotScreen->FullScreen Proceed if robust DataAnalysis Primary Data Analysis (% Inhibition / Z-Score) FullScreen->DataAnalysis HitSelection Primary Hit Identification DataAnalysis->HitSelection HitConfirm Hit Confirmation (Re-test from fresh stock) HitSelection->HitConfirm Progress hits DoseResponse Dose-Response (IC50) (10-point titration) HitConfirm->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt Advance to Lead Op

A generalized workflow for a high-throughput screening campaign.
Assay Validation: Ensuring Trustworthiness with the Z'-Factor

Before committing to a full-scale screen, the assay's quality must be quantitatively assessed. The most widely accepted statistical parameter for this is the Z'-factor.[15][16] This metric evaluates the separation between the high signal (negative control, e.g., no inhibition) and low signal (positive control, e.g., full inhibition) controls, while also accounting for the signal variability within these control groups.

An assay is considered suitable for HTS if it consistently achieves a Z'-factor value between 0.5 and 1.0, which indicates a large and reliable separation band between the controls.[15]

Z'-Factor ValueAssay QualitySuitability for HTS
1.0IdealAn ideal assay with no data variation.
0.5 to 1.0ExcellentA large separation between high and low controls.[15]
0 to 0.5MarginalA small separation band; may lead to false positives/negatives.[15]
< 0PoorUnacceptable assay with no separation between controls.[15]

Protocol 1: Biochemical Screening for Kinase Inhibitors using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify thiophene-piperazine compounds that inhibit the interaction between a protein kinase and a fluorescently labeled tracer molecule.

Principle of the Assay

Fluorescence Polarization (FP) measures the rotational motion of a fluorescent molecule.[17] When a small, fluorescently labeled ligand (tracer) is unbound in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal). When the tracer binds to a large protein kinase, its rotation is slowed significantly, and it emits highly polarized light (high FP signal).[15][18] A thiophene-piperazine compound that binds to the kinase's active site will displace the tracer, causing it to tumble freely again and resulting in a decrease in the FP signal.

FP_Principle cluster_0 Low FP Signal (Tracer Displaced) cluster_1 High FP Signal (Tracer Bound) tracer_free Tracer inhibitor Inhibitor kinase_bound Kinase inhibitor->kinase_bound tracer_bound Tracer kinase_free Kinase tracer_bound->kinase_free

Principle of a competitive Fluorescence Polarization assay.
Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer to maintain protein stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Kinase Stock: Dilute the purified kinase in Assay Buffer to a 2X final concentration (e.g., 10 nM for a 5 nM final concentration). The optimal concentration should be determined during assay development to give a robust signal window.[19]

    • Tracer Stock: Dilute the fluorescent tracer in Assay Buffer to a 2X final concentration (e.g., 2 nM for a 1 nM final concentration). The tracer concentration should ideally be at or below its Kd for the kinase to ensure assay sensitivity.[19]

    • Compound Plates: Prepare assay-ready plates containing the thiophene-piperazine library, typically using acoustic dispensing technology to transfer nanoliter volumes. The final screening concentration is usually 10 µM.

  • Assay Execution (384-well format):

    • Step 1: To the appropriate wells of a low-volume, non-binding black 384-well microplate, add 10 µL of the 2X Kinase Stock solution. For "No Kinase" control wells, add 10 µL of Assay Buffer.

    • Step 2: Add 100 nL of test compounds from the library plates (10 µM final concentration). Add 100 nL of DMSO to control wells (negative/high signal) and 100 nL of a known potent inhibitor (positive/low signal).

    • Step 3: Mix the plate on a plate shaker for 30 seconds and incubate for 15-30 minutes at room temperature to allow compound-kinase interaction.

    • Step 4: Add 10 µL of the 2X Tracer Stock solution to all wells. The final volume is now 20 µL.

    • Step 5: Centrifuge the plate briefly (1 min at 1,000 rpm) to remove air bubbles.

    • Step 6: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[17]

    • Step 7: Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Presentation: Typical FP Assay Parameters
ParameterValue/RangeRationale & Justification
Plate Format 384-well, non-bindingReduces reagent consumption and minimizes non-specific binding of the tracer to the plate surface.[19]
Final Assay Volume 10 - 20 µLMiniaturization is key for HTS to conserve library compounds and expensive reagents like the kinase.
Screening Concentration 10 µMA standard starting concentration in primary screens to balance hit identification with avoiding false positives from non-specific activity.
Kinase Concentration 1 - 10 nMShould be optimized to be near the Kd of the tracer to provide a sufficient assay window (change in mP).[19]
Tracer Concentration 0.5 - 5 nMKept at or below its Kd to ensure sensitivity to competitive displacement by inhibitors.[19]
DMSO Tolerance < 1%Final DMSO concentration must be kept low and consistent across all wells to avoid solvent-induced assay artifacts.
Target Z'-Factor > 0.5Ensures the assay is robust and has a sufficient signal-to-noise ratio for a full-scale HTS campaign.[15]

Protocol 2: Cell-Based Screening for GPCR Antagonists using TR-FRET

This protocol details a homogenous, competitive binding assay to identify thiophene-piperazine compounds that act as antagonists for a specific G-protein coupled receptor (GPCR), such as the serotonin 5-HT2A receptor.[11]

Principle of the Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology that minimizes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide donor (e.g., Terbium) and introducing a time delay between excitation and signal measurement.[20] In this competitive binding assay, a terbium-labeled antibody binds to a tag on the GPCR expressed on the cell surface. A fluorescent ligand (tracer) that binds to the receptor's active site acts as the acceptor. When both are bound, they are in close proximity, and excitation of the terbium donor results in energy transfer to the acceptor, producing a high TR-FRET signal.[20][21] An antagonist from the thiophene-piperazine library will compete with the tracer for binding, displacing it and causing a loss of the TR-FRET signal.

GPCR_Signaling Ligand Agonist GPCR Gαq-coupled GPCR Ligand->GPCR binds G_alpha Gαq GPCR->G_alpha activates PLC Phospholipase C (PLC) G_alpha->PLC activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers

A representative Gαq-coupled GPCR signaling pathway.[11]
Detailed Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture a stable cell line overexpressing the target GPCR (e.g., HEK293 cells with a tagged 5-HT2A receptor) under standard conditions (37°C, 5% CO₂).

    • Harvest cells and resuspend in culture medium to the desired density (e.g., 500,000 cells/mL).

    • Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).

  • Assay Execution (384-well format):

    • Step 1: Add 100 nL of test compounds from the thiophene-piperazine library plates to the cell plates for a 10 µM final concentration. Add DMSO for "No Compound" controls and a known antagonist for positive controls.

    • Step 2: Prepare a 2X working solution of the fluorescent tracer in assay buffer and add 5 µL to all wells.

    • Step 3: Prepare a 2X working solution of the Terbium-labeled anti-tag antibody in assay buffer and add 5 µL to all wells. The final volume is 20 µL.

    • Step 4: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

    • Step 5: Read the plate on a TR-FRET enabled plate reader. The instrument will excite the Terbium donor (e.g., at 340 nm) and, after a time delay (typically 50-100 µs), read the emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).[20]

Data Presentation: Typical Cell-Based TR-FRET Parameters
ParameterValue/RangeRationale & Justification
Cell Line HEK293 or CHOCommonly used for their robust growth and suitability for stable overexpression of recombinant receptors.
Cells per Well 2,000 - 10,000Optimized to provide a strong signal without over-confluency during the assay incubation period.
Target Receptor Human 5-HT2A (example)A Gαq-coupled GPCR implicated in various neurological processes and a common target for piperazine-containing compounds.[11]
Assay Readout Ratiometric (665nm/620nm)The ratio of acceptor to donor emission corrects for well-to-well variations in volume and compound quenching effects.[20]
Incubation Time 2 - 4 hoursSufficient time for competitive binding to reach equilibrium at room temperature in a cell-based format.
Primary Hit Criteria >50% InhibitionA common threshold used in primary HTS to identify compounds that significantly inhibit tracer binding.
Target Z'-Factor > 0.5Essential for ensuring the reliability and reproducibility of the cell-based screen.[15]

Data Analysis and the Hit Validation Cascade

Raw data from a primary screen is just the beginning. A rigorous, multi-step validation process is required to triage the initial list of "actives" down to a small set of high-confidence hits for further study.[22] This process is designed to eliminate false positives, confirm activity, and establish a preliminary understanding of potency and structure-activity relationships (SAR).[23]

  • Primary Data Analysis: Raw data from the plate reader is first normalized. A common method is to define 0% inhibition based on the negative controls (DMSO only) and 100% inhibition based on the positive controls (known antagonist). The percent inhibition for each test compound is then calculated. Hits are typically selected based on a pre-defined threshold, such as >50% inhibition or a Z-score > 3.[24]

  • Hit Confirmation: Primary hits are re-tested, often using compound powder freshly dissolved, to confirm their activity and rule out errors from the initial screen (e.g., dispensing errors, compound aggregation).[22] Only compounds that reproduce their activity are considered "confirmed hits."

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated, which provides a quantitative measure of the compound's potency.

  • Hit Triage and Expansion: At this stage, hits are evaluated by medicinal chemists to identify and remove "Pan-Assay Interference Compounds" (PAINS) or other promiscuous compounds that are frequent hitters in many assays.[22] Promising hits are grouped into chemical series, and initial structure-activity relationships (SAR) are established by comparing the potency and structure of related analogs. Orthogonal assays, which use a different detection technology to measure the same biological endpoint, are employed to ensure the observed activity is not an artifact of the primary assay format.

Hit_Validation_Cascade PrimaryScreen Primary Screen (~10,000-1,000,000 compounds) 1-2% Hit Rate HitConfirm Hit Confirmation (~100-2,000 compounds) Re-test in Singlicate PrimaryScreen->HitConfirm Select Hits DoseResponse Dose-Response (IC50) (~50-1,000 compounds) Determine Potency HitConfirm->DoseResponse Confirm Activity Triage Hit Triage & Orthogonal Assay (~20-200 compounds) Remove False Positives, Confirm MoA DoseResponse->Triage Prioritize Potent Hits SAR_Expansion SAR by Analogue (~5-50 compounds) Establish Chemical Series Triage->SAR_Expansion Validate Mechanism Lead_Series Lead Series SAR_Expansion->Lead_Series Identify Core Scaffolds

The hit validation cascade filters primary hits to lead series.

Conclusion

The thiophene-piperazine scaffold represents a fertile ground for the discovery of novel therapeutics. When coupled with the power and efficiency of high-throughput screening, libraries built around this privileged structure can be rapidly interrogated to identify promising starting points for drug development programs. The success of such a campaign hinges on a well-designed strategy, the selection of a robust and validated assay, and a rigorous data analysis and hit confirmation cascade. The detailed protocols and workflows provided in this application note offer a comprehensive framework for researchers to unlock the therapeutic potential of thiophene-piperazine libraries, paving the way for the next generation of innovative medicines.

References

  • Vertex AI Search. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
  • Wang, K., et al. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. PubMed.
  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • McLoughlin, S. B., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review.
  • Jameson, D. M., et al. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • BenchChem. (2025). Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide. BenchChem.
  • Rao, K. V., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed.
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Zhang, J. H. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.
  • Dagda, R. K., et al. (2016). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Scientific Reports.
  • Zhang, J. H., et al. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. BenchChem.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • RSC Publishing. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
  • Daken Chemical. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Daken Chemical.
  • Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery.

Sources

Advanced Techniques for the Quantification of Piperazine Residues in Biological Tissues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

Piperazine and its derivatives are widely used as anthelmintic agents in veterinary medicine. Consequently, monitoring their residue levels in edible animal tissues is crucial for ensuring food safety and adhering to regulatory limits. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical techniques for measuring piperazine residues in biological matrices. We delve into the core principles, provide detailed step-by-step protocols, and discuss the rationale behind experimental choices for the most prevalent and effective methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to provide both a theoretical understanding and a practical framework for the implementation of these methods in a laboratory setting.

Introduction: The Importance of Piperazine Residue Analysis

Piperazine is a cyclic secondary amine that has been extensively used to treat parasitic infections in livestock. The potential for residues of piperazine and its metabolites to remain in animal tissues destined for human consumption necessitates sensitive and specific analytical methods. Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established Maximum Residue Limits (MRLs) for piperazine in various tissues to protect public health. Accurate quantification is therefore not only a scientific challenge but a regulatory imperative.

The primary challenge in piperazine analysis lies in its physicochemical properties: it is a polar, non-volatile compound with low UV absorbance, making direct analysis difficult. Therefore, sophisticated sample preparation and detection techniques are required to achieve the necessary sensitivity and selectivity. This guide will focus on the gold-standard mass spectrometric methods that have become the cornerstone of modern residue analysis.

Core Principles of Sample Preparation

The goal of sample preparation is to extract piperazine from the complex biological matrix (e.g., muscle, liver, kidney) and remove interfering substances that could compromise the analytical measurement. The choice of technique depends on the tissue type, the desired limit of quantification, and the analytical instrument used.

A generalized workflow for tissue sample preparation is outlined below:

G cluster_0 Sample Preparation cluster_1 Analysis Tissue 1. Tissue Sample Collection (e.g., Muscle, Liver) Homogenize 2. Homogenization (with buffer/acid) Tissue->Homogenize Extract 3. Extraction & Protein Precipitation (e.g., Acetonitrile, TCA) Homogenize->Extract Centrifuge1 4. Centrifugation Extract->Centrifuge1 Cleanup 5. Clean-up/Purification (e.g., SPE, LLE) Centrifuge1->Cleanup Evaporate 6. Evaporation & Reconstitution Cleanup->Evaporate Analysis 7. Instrumental Analysis (LC-MS/MS or GC-MS) Evaporate->Analysis

Caption: General workflow for piperazine extraction from biological tissue.

Homogenization and Extraction
  • Rationale: The first step is to disrupt the tissue structure to release the analyte. This is typically done by mechanical homogenization in an acidic buffer. The acidic conditions (e.g., using trichloroacetic acid or perchloric acid) serve two purposes: they protonate the basic piperazine molecule, enhancing its solubility in the aqueous phase, and they precipitate proteins, which are a major source of interference.

  • Common Solvents: Acetonitrile is also widely used for its ability to simultaneously extract the analyte and precipitate proteins.

Clean-up: Solid-Phase Extraction (SPE)
  • Rationale: Even after initial extraction, the sample may contain lipids, pigments, and other endogenous components that can interfere with analysis, causing ion suppression in mass spectrometry. SPE is a highly effective clean-up technique.

  • Mechanism: A cation-exchange SPE cartridge is typically used. At an acidic pH, piperazine is positively charged and binds to the negatively charged sorbent. Interfering substances can be washed away, and the purified piperazine is then eluted with a basic solvent (e.g., ammoniated methanol), which neutralizes its charge.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of piperazine due to its high sensitivity, selectivity, and applicability to polar compounds without the need for derivatization.

Principle

The extracted and cleaned-up sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Piperazine is separated from any remaining matrix components on a chromatographic column. The eluent from the column flows directly into the mass spectrometer. The mass spectrometer first ionizes the piperazine molecules (typically using Electrospray Ionization - ESI), then selects the specific parent ion (precursor ion) for piperazine, fragments it, and detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent signal-to-noise ratios.

Detailed Protocol for Piperazine in Liver Tissue by LC-MS/MS

A. Materials and Reagents

  • Piperazine standard (analytical grade)

  • Internal Standard (IS), e.g., Piperazine-d8

  • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Formic Acid (FA), Ammonium Hydroxide

  • Trichloroacetic Acid (TCA)

  • Cation-Exchange SPE Cartridges (e.g., 100 mg, 3 mL)

  • Bovine Liver Tissue (for blanks and spikes)

B. Sample Preparation

  • Weigh 2.0 g (± 0.1 g) of homogenized liver tissue into a 50 mL polypropylene centrifuge tube.

  • Spike with an appropriate amount of Internal Standard (Piperazine-d8) solution. For calibration standards, spike with the corresponding piperazine standard solution.

  • Add 10 mL of 10% Trichloroacetic Acid (TCA).

  • Homogenize for 1 minute using a high-speed homogenizer.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

C. Solid-Phase Extraction (SPE) Clean-up

  • Condition a cation-exchange SPE cartridge with 3 mL of Methanol followed by 3 mL of Water.

  • Load the supernatant from step B.6 onto the cartridge.

  • Wash the cartridge with 3 mL of 0.1% Formic Acid in Water, followed by 3 mL of Methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 5 mL of 5% Ammonium Hydroxide in Methanol into a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.

D. LC-MS/MS Conditions

ParameterTypical Condition
LC System UPLC/HPLC System
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Piperazine: m/z 87.1 → 56.1; Piperazine-d8: m/z 95.1 → 64.1
Source Temp. 500°C

Note: These parameters must be optimized for the specific instrument in use.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Before the widespread adoption of LC-MS/MS, GC-MS was a common method for piperazine analysis. Due to piperazine's polarity and low volatility, a derivatization step is mandatory to make it suitable for GC analysis.

Principle and Derivatization

Derivatization converts the polar N-H groups of piperazine into less polar, more volatile functional groups. This improves the chromatographic peak shape and thermal stability of the analyte. A common approach is acylation, for example, using trifluoroacetic anhydride (TFAA) to form a volatile bis(trifluoroacetyl)piperazine derivative.

G cluster_0 GC-MS Workflow SamplePrep 1. Sample Extraction & Clean-up (as per LC-MS/MS) Deriv 2. Derivatization Step (e.g., with TFAA) SamplePrep->Deriv GC_Inject 3. GC Injection & Separation Deriv->GC_Inject MS_Detect 4. MS Detection (EI) GC_Inject->MS_Detect Analysis 5. Quantification MS_Detect->Analysis

Caption: Key steps in the GC-MS analysis of piperazine, highlighting the mandatory derivatization step.

Detailed Protocol for Piperazine in Muscle Tissue by GC-MS

A. Sample Preparation and Extraction

  • Follow steps B.1 through C.5 as described in the LC-MS/MS protocol.

B. Derivatization

  • Evaporate the eluate from the SPE step to complete dryness under nitrogen. It is critical to remove all moisture , as it will react with the derivatizing agent.

  • Add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the tube tightly and heat at 70°C for 15 minutes.

  • Cool the tube to room temperature.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of Ethyl Acetate for GC-MS injection.

C. GC-MS Conditions

ParameterTypical Condition
GC System Gas Chromatograph with Autosampler
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm
Carrier Gas Helium, 1.0 mL/min
Injection Mode Splitless
Inlet Temp. 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or MRM
Monitored Ions m/z 154, 278 (for bis-TFA-piperazine derivative)

Method Validation and Performance Comparison

To ensure trustworthy results, any analytical method must be validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy (% Recovery): The closeness of the measured value to the true value.

  • Precision (%RSD): The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Comparative Overview of Techniques
ParameterLC-MS/MSGC-MS
Derivatization Not requiredMandatory
Throughput HigherLower (due to derivatization step)
Sensitivity Generally higher (sub-ppb levels)Good, but can be limited by derivatization efficiency
Robustness Prone to matrix effects (ion suppression)Less prone to ion suppression, but derivatization can be variable
Initial Cost HighModerate to High
Primary Use Confirmatory and quantitative analysisConfirmatory and quantitative analysis

Conclusion

The choice between LC-MS/MS and GC-MS for the determination of piperazine residues in biological tissues depends on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. LC-MS/MS is now widely regarded as the gold standard, offering high sensitivity and specificity without the need for a time-consuming derivatization step. However, GC-MS remains a powerful and reliable alternative. Regardless of the method chosen, rigorous sample preparation using techniques like SPE and full method validation are essential for generating accurate, reliable, and defensible data that meets regulatory standards and ensures consumer safety.

References

  • A Liquid Chromatographic/Tandem Mass Spectrometric Method for the Determination of Piperazine in Tissues of Swine and Cattle. U.S. Food and Drug Administration. [Link]

  • Determination of Piperazine Residues in Food-Producing Animals by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International. [Link]

  • Simultaneous determination of 12 anthelmintics in bovine milk by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Determination of piperazine in animal tissues by gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. [Link]

  • Validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and improving reaction yield. The synthesis is based on the reductive amination of 2-thiophenecarboxaldehyde with piperazine, a cornerstone reaction in medicinal chemistry for creating C-N bonds.[1][2] This document provides in-depth, field-proven insights in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general reaction scheme and what are the critical steps?

The synthesis of 1-Thiophen-2-ylmethyl-piperazine is a two-step process: (1) the formation of an iminium ion intermediate from 2-thiophenecarboxaldehyde and piperazine, followed by (2) in-situ reduction to the secondary amine. The final product is then isolated as a stable dihydrochloride salt.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification Reactants 2-Thiophenecarboxaldehyde + Piperazine Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Iminium Iminium Ion (Protonated Imine) Imine->Iminium Acid Catalyst (e.g., AcOH) Freebase Product Free-Base (1-Thiophen-2-ylmethyl-piperazine) Iminium->Freebase Reducing Agent (e.g., NaBH(OAc)3) FinalProduct Final Product (Dihydrochloride Salt) Freebase->FinalProduct + 2 HCl Crystallization

Caption: General workflow for the synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

The critical phase is the initial formation of the imine/iminium ion. The equilibrium for this step must be favorable for the subsequent reduction to proceed efficiently.[2]

Q2: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

Low conversion is a common issue often traced back to suboptimal conditions for imine formation or an ineffective reduction step.

Troubleshooting Checklist:

  • Incorrect pH: Imine formation is fastest under mildly acidic conditions (pH 4-5).[1][3]

    • Causality: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic (pH < 4), the piperazine starting material becomes fully protonated to its ammonium salt. This removes the nucleophilic lone pair on the nitrogen, halting the initial attack on the carbonyl.[3]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture.[4]

  • Choice of Reducing Agent: The selection of the reducing agent is critical for success, especially in a one-pot procedure.

    • Causality: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol faster than the imine can form, wasting material.[3][5] Milder, more selective agents are designed to preferentially reduce the protonated imine (iminium ion), which is more reactive than the starting aldehyde.[1][3]

    • Solution: Use a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) or Sodium Cyanoborohydride (NaBH₃CN). STAB is often preferred as it avoids the use of cyanide salts.[3][6]

  • Water Content: The initial condensation reaction that forms the imine releases water.

    • Causality: As an equilibrium reaction, the presence of excess water can push the equilibrium back towards the starting materials.

    • Solution: While not always necessary with efficient reducing agents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a solvent system that allows for water removal (e.g., Dean-Stark apparatus with toluene) can improve imine formation. However, for most lab-scale syntheses with STAB, this is not required.

Q3: My crude product is a complex mixture with significant impurities. What are the likely side products?

The formation of multiple byproducts is a clear indicator of issues with reaction control, primarily stoichiometry and selectivity.

Common Side Products:

  • 1,4-bis(thiophen-2-ylmethyl)piperazine (Dialkylation): This is the most common impurity.

    • Causality: Piperazine has two secondary amine nitrogens. After the first successful reductive amination, the resulting product, 1-Thiophen-2-ylmethyl-piperazine, can act as a nucleophile itself and react with another molecule of the aldehyde, leading to a second alkylation.

    • Prevention: This can be mitigated by using a large excess of piperazine, but this complicates purification. A more robust strategy involves using a mono-protected piperazine, such as 1-Boc-piperazine. The reaction is performed, and the Boc protecting group is removed in a subsequent step.[7] For a direct approach, a 1:1 stoichiometry is a reasonable starting point, with the understanding that purification will be necessary.[7]

  • (Thiophen-2-yl)methanol (Aldehyde Reduction):

    • Causality: This occurs when the reducing agent reduces the starting aldehyde before it can react with the amine. This is highly probable if using NaBH₄ in a one-pot reaction.[1]

    • Prevention: Use a selective reducing agent (STAB, NaBH₃CN). If you must use NaBH₄, allow the aldehyde and amine to stir together for a sufficient time (e.g., 1-2 hours) to form the imine before adding the borohydride.[3][5]

  • Acetylated Piperazine:

    • Causality: If using STAB, the reagent releases acetic acid as it reacts. Over prolonged reaction times, this can potentially acetylate the highly nucleophilic piperazine.[7]

    • Prevention: Monitor the reaction by TLC and stop it once the starting material is consumed.

G cluster_main Desired Reaction cluster_side Side Reactions Aldehyde 2-Thiophenecarboxaldehyde Iminium Iminium Ion Aldehyde->Iminium Alcohol Alcohol Byproduct Aldehyde->Alcohol Premature Reduction DiProduct Di-alkylated Product Aldehyde->DiProduct Second Alkylation Piperazine Piperazine Piperazine->Iminium ReducingAgent Reducing Agent ReducingAgent->Aldehyde ReducingAgent->Iminium Product Desired Mono-Product Iminium->Product Reduction Product->DiProduct Second Alkylation

Sources

1-Thiophen-2-ylmethyl-piperazine dihydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Welcome to the technical support guide for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. The following FAQs and troubleshooting guides are based on established chemical principles of the thiophene and piperazine moieties and best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage and handling conditions for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride?

Answer: Proper storage is critical to ensure the long-term integrity of the compound. As a dihydrochloride salt, the compound is likely hygroscopic and should be protected from moisture. Based on general safety data for piperazine and its salts, specific handling procedures are recommended to avoid degradation and ensure user safety.[1][2]

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale & Causality
Temperature Store in a cool place. Prevents acceleration of potential thermal degradation pathways.[3]
Atmosphere Keep container tightly closed under an inert gas (e.g., Argon, Nitrogen). The compound is hygroscopic and susceptible to moisture.[2] The piperazine moiety can also react with atmospheric CO₂.
Light Exposure Store in a light-resistant container. Avoid exposure to direct sunlight or UV sources. The thiophene ring system can be susceptible to photodegradation.[4][5]
Handling Use in a well-ventilated area or under a fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.[6]

| Compatibility | Avoid strong oxidizing agents and strong acids. | These materials can initiate rapid and uncontrolled degradation.[2] |

FAQ 2: My solution of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride turned yellow/brown upon storage. What is the likely cause?

Answer: The development of a yellow or brown color is a common indicator of degradation, most frequently due to oxidation or photodegradation.

  • Oxidative Degradation: The sulfur atom in the thiophene ring is a primary target for oxidation. It can be oxidized to a sulfoxide and subsequently to a sulfone.[7][8] These oxidized species can sometimes be colored or lead to further reactions that produce colored polymeric byproducts. The piperazine ring is also susceptible to oxidation.[9]

  • Photodegradation: Thiophene-containing compounds can undergo complex reactions upon exposure to light, particularly UV light.[4][10] These reactions can lead to ring-opening or polymerization, resulting in highly conjugated (and thus colored) impurities.

To troubleshoot this, review your storage conditions against the recommendations in Table 1. Ensure the container is tightly sealed and protected from light. If the solution was prepared in a solvent, consider the possibility of solvent-mediated degradation or the presence of peroxide impurities in the solvent (e.g., in aged THF or ether).

FAQ 3: I am observing an unexpected peak in my HPLC analysis. What could it be?

Answer: An unexpected peak in your chromatogram indicates the presence of an impurity or a degradation product. The identity of the peak can be hypothesized based on its retention time and the experimental conditions the sample was exposed to.

  • Early Eluting Peak (More Polar): This often suggests a degradation product that is more polar than the parent compound. Likely candidates include products of oxidative ring-opening of the thiophene moiety or hydrolysis under extreme conditions. Oxidation of the piperazine ring can also introduce polar functional groups like hydroxyls or carbonyls (e.g., piperazinone).[9]

  • Late Eluting Peak (Less Polar): This is less common for degradation but could indicate the formation of a dimer or a product of a condensation reaction, potentially formed under thermal stress.

To identify the peak, a forced degradation study (see Guide 1 ) should be performed. By systematically exposing the compound to acid, base, oxidative, thermal, and photolytic stress, you can correlate the appearance of the unknown peak with a specific stress condition, which provides strong clues to its identity. Definitive identification requires techniques like LC-MS/MS to determine the mass of the degradant and its fragments.[11]

Troubleshooting & Experimental Guides

Guide 1: Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12][13] This involves intentionally degrading the sample under more severe conditions than in accelerated stability testing.

Objective: To identify the likely degradation products and pathways for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Experimental Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) Dilute Dilute stock into stress condition media Start->Dilute Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Dilute->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Dilute->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Dilute->Oxidative Thermal Thermal (Solid & Solution) (e.g., 80°C) Dilute->Thermal Photo Photolytic (ICH Q1B conditions) Dilute->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS) Analyze->Characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Create a stock solution of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 Methanol:Water).

  • Apply Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 4°C in the dark). Aim for 5-20% degradation.[13]

    • Acid Hydrolysis: Dilute stock with 0.1 M HCl. Heat at 60°C. Check at time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Dilute stock with 0.1 M NaOH. Heat at 60°C. Check at time points.

    • Oxidative: Dilute stock with 3% H₂O₂. Keep at room temperature. Check at time points.

    • Thermal: Store both solid powder and a solution sample in an oven at 80°C.

    • Photolytic: Expose a solution sample to a light source as specified by ICH Q1B guidelines, ensuring a control sample is wrapped in foil.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a stability-indicating HPLC method (see Guide 2 ).

  • Peak Characterization: For significant degradation peaks, use LC-MS/MS to obtain mass and fragmentation data to help elucidate the structure.[11]

Table 2: Typical Forced Degradation Conditions & Expected Primary Degradation

Condition Reagent/Setup Expected Primary Target Potential Degradants
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C Generally stable Minimal degradation expected unless forced at high temp.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C Generally stable Minimal degradation expected unless forced at high temp.
Oxidation 3-30% H₂O₂, RT Thiophene Sulfur, Piperazine Nitrogens Thiophene-S-oxide, Thiophene-S-sulfone, Piperazinone derivatives.[7][9]
Thermal 80-150°C (dry heat/solution) Piperazine Ring Ring-opened products, dimers.[3][14]

| Photolytic | ICH Q1B light source | Thiophene Ring | Ring-fragmented products, polymers.[4][10] |

Primary Degradation Pathways

Based on the known chemistry of the thiophene and piperazine heterocycles, the following degradation pathways are most probable under relevant stress conditions.

Oxidative Degradation Pathway

Oxidation is a critical degradation pathway, primarily targeting the nucleophilic sulfur atom of the thiophene ring and the nitrogen atoms of the piperazine ring.[7][9]

Oxidative_Degradation Parent 1-Thiophen-2-ylmethyl- piperazine Oxidant [O] (e.g., H₂O₂) Parent->Oxidant Piperazinone Piperazinone Derivative (Degradant 3) Parent->Piperazinone N-Oxidation/Rearrangement Sulfoxide Thiophene-S-oxide (Degradant 1) Oxidant->Sulfoxide S-Oxidation Sulfone Thiophene-S-sulfone (Degradant 2) Sulfoxide->Sulfone Further Oxidation

Caption: Postulated oxidative degradation pathways.

  • S-Oxidation: The thiophene sulfur is readily oxidized to form a thiophene-S-oxide intermediate. This species is often unstable and can be further oxidized to a more stable thiophene-S-sulfone.[8]

  • N-Oxidation: The piperazine nitrogens can also be oxidized. This can lead to various products, including the formation of a piperazinone derivative via oxidation at a carbon adjacent to a nitrogen.[9]

Thermal & Photolytic Degradation Concepts

While specific pathways require experimental confirmation, general principles can be outlined.

  • Thermal Degradation: At elevated temperatures (typically >150°C), piperazine itself can undergo ring-opening via SN2 substitution reactions.[14] The presence of the bulky thiophene substituent may influence this reactivity.

  • Photodegradation: The thiophene ring absorbs UV light and can become reactive. In the presence of oxygen, this can lead to the formation of singlet oxygen, which can attack the thiophene ring, leading to endoperoxides and subsequent ring fragmentation.[5][15]

Caption: Conceptual thermal and photodegradation outcomes.

Guide 2: Sample HPLC Method for Stability Analysis

A robust, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products. The following provides a good starting point for method development.

Table 3: Starting HPLC Method Parameters

Parameter Suggested Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm A standard reversed-phase column provides good retention and separation for this type of moderately polar compound.[11]
Mobile Phase A 10 mM Ammonium Acetate, pH 6.0 Provides good peak shape for the basic piperazine moiety and is MS-compatible.
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20) Common organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutes A gradient elution is crucial to ensure that both polar (early-eluting) and non-polar (late-eluting) degradants are resolved from the parent peak.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30°C Provides reproducible retention times.
Detection UV at ~235 nm The thiophene ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to evaluate peak purity.

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is stability-indicating. This is achieved by demonstrating specificity, where all degradation products from the forced degradation study are baseline-resolved from the parent peak.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Omega.
  • Counce, R., & Rochelle, G. T. (2011). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Wikipedia. (n.d.). Thiophene. Wikipedia.
  • Bell, S. G., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
  • Penerbit UTHM. (2023).
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Wang, D. H., et al. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. PubMed.
  • TCI Chemicals. (2025).
  • Eide-Haugmo, I., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH.
  • ResearchGate. (n.d.). Effect of photocatalyst amount on photocatalytic degradation of thiophene.
  • SciSpace. (n.d.). Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. SciSpace.
  • Gronowitz, S. (Ed.). (n.d.).
  • Eide-Haugmo, I., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Fisher Scientific. (2025).
  • ResearchGate. (n.d.). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes.
  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
  • ACS Publications. (n.d.). Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4 | Organometallics.
  • NIH. (n.d.).
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
  • Spectrum Chemical. (2007).
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • MedCrave online. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. MedCrave online.
  • MDPI. (2024).
  • PubMed. (2024).
  • ACS Publications. (2017). Exploring the Dynamics of the Photoinduced Ring-Opening of Heterocyclic Molecules | The Journal of Physical Chemistry Letters.
  • MedCrave online. (2016).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • CymitQuimica. (n.d.). 1-Methyl-2-(thiophen-2-yl)piperazine dihydrochloride. CymitQuimica.
  • Semantic Scholar. (n.d.). Synthesis of sulfur-containing heterocycles via ring enlargement. Semantic Scholar.
  • NIH. (n.d.).
  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | CAS 6803-90-3. SCBT.
  • AK Scientific, Inc. (n.d.). 1-(Thiophen-2-ylmethyl)piperazine dihydrochloride, 95% Purity, C9H16Cl2N2S, 1 gram. AK Scientific, Inc..
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • International Journal of Pharmaceutical Sciences and Research. (2024).
  • ResearchGate. (n.d.). Thiophene ring-fragmentation reactions: Principles and scale-up towards NLO materials | Request PDF.
  • RSC Publishing. (n.d.). Relieving the stress together: annulation of two different strained rings towards the formation of biologically significant heterocyclic scaffolds.
  • PubChem. (n.d.). 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride. PubChem.
  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing.
  • ScienceAsia. (2025).

Sources

Technical Support Center: Troubleshooting Poor Solubility of Thiophene Compounds in Physiological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet significant hurdle in preclinical research: the poor aqueous solubility of thiophene-containing compounds. Thiophene scaffolds are prevalent in modern drug discovery, but their inherent hydrophobicity often leads to challenges in achieving the necessary concentrations in physiological buffers for in vitro and in vivo assays.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address issues you may encounter. We will explore the science behind these solubility challenges and provide validated, step-by-step protocols to overcome them.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental principles governing the solubility of thiophene compounds. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why do many of my thiophene-based compounds have such poor solubility in physiological buffers like PBS?

A: The low aqueous solubility of many thiophene derivatives stems from a combination of their inherent molecular properties and the nature of aqueous buffer systems.

  • Hydrophobicity and Aromaticity: The thiophene ring is an aromatic, sulfur-containing heterocycle. Like benzene, it is nonpolar and hydrophobic. When additional lipophilic functional groups are part of the molecule—a common feature in drug candidates designed to cross cell membranes—the overall hydrophobicity increases dramatically. In aqueous solutions, water molecules form a highly ordered hydrogen-bonded network.[1] Hydrophobic molecules disrupt this network, which is energetically unfavorable, causing them to be "pushed out" of the solution and aggregate.

  • Crystal Lattice Energy: For solid compounds, solubility is not just about the molecule's interaction with the solvent; it's also about overcoming the energy that holds the molecules together in a crystal lattice. This is often referred to as the melting point's contribution to solubility. Compounds with strong intermolecular interactions (e.g., hydrogen bonds, π-stacking) in their solid state will have a high crystal lattice energy. A significant amount of energy is required to break these interactions before the molecule can be solvated. Thiophene-containing compounds, especially planar ones, can pack efficiently into a stable crystal structure, leading to low solubility.[2]

Q2: I see terms like "kinetic" and "thermodynamic" solubility. What's the difference, and which one should I be measuring for my in vitro screen?

A: Understanding the distinction between kinetic and thermodynamic (or equilibrium) solubility is critical for designing meaningful experiments and interpreting your results correctly.[3]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the dissolved and solid states are in equilibrium.[3] This measurement requires a longer incubation time (often 24 hours or more) to ensure equilibrium is reached and is typically performed with the solid, crystalline form of the compound.[4]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[4] Precipitation is monitored over a shorter time (e.g., 1-2 hours). The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5][6]

For early-stage in vitro high-throughput screening (HTS), kinetic solubility is the more relevant and practical measurement. [4][7] Your assays are typically run over short time frames, and compounds are introduced from DMSO stocks. Therefore, knowing the concentration at which your compound remains in a potentially supersaturated solution for the duration of the assay is what matters most. Thermodynamic solubility becomes more critical during later-stage lead optimization and pre-formulation development.[7]

Q3: My compound contains an ionizable group (an amine or carboxylic acid). How will the pH of my physiological buffer affect its solubility?

A: The pH of the buffer can dramatically influence the solubility of ionizable compounds.[8][9] The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form of a compound at a given pH.

  • For Basic Compounds (e.g., containing an amine): As the pH of the solution decreases below the pKa of the basic group, the group becomes protonated (e.g., R-NH₂ → R-NH₃⁺). This charged, ionized form is significantly more water-soluble than the neutral form. Therefore, the solubility of a basic compound will increase as the pH is lowered.[10]

  • For Acidic Compounds (e.g., containing a carboxylic acid): As the pH of the solution increases above the pKa of the acidic group, the group becomes deprotonated (e.g., R-COOH → R-COO⁻). This negatively charged species is more water-soluble. Therefore, the solubility of an acidic compound will increase as the pH is raised.[11]

Physiological buffers like Phosphate-Buffered Saline (PBS) are typically buffered around pH 7.4. If your compound has a pKa near this value, small shifts in pH can lead to large changes in solubility. It is crucial to know the pKa of your compound to predict its behavior and select an appropriate buffer system.

Section 2: Troubleshooting Workflow & Strategies

This section provides a logical workflow and practical strategies when you encounter a solubility problem.

Q4: I prepared a 10 mM stock of my thiophene compound in DMSO, and when I diluted it to 10 µM in PBS for my cell-based assay, it immediately precipitated. What should I do first?

A: This is a classic sign of poor kinetic solubility. The abrupt change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out. Follow this systematic troubleshooting workflow.

G cluster_dmso DMSO Concentration Check cluster_solubility Solubility Assessment start Precipitation Observed in Physiological Buffer check_final_dmso Q1: What is the final % DMSO in your assay? start->check_final_dmso dmso_high >1% DMSO? check_final_dmso->dmso_high Check dmso_ok <1% DMSO dmso_high->dmso_ok No formulate Q3: Proceed to Formulation Strategies dmso_high->formulate Yes (High DMSO is a confounder, but insolubility is the root cause) assess_solubility Q2: Determine Maximum Kinetic Solubility in Assay Buffer dmso_ok->assess_solubility sol_sufficient Is solubility > desired final concentration? assess_solubility->sol_sufficient proceed Proceed with experiment at or below this concentration. sol_sufficient->proceed Yes sol_sufficient->formulate No

Caption: Initial troubleshooting workflow for compound precipitation.

Step-by-Step Actions:

  • Check Final DMSO Concentration: First, ensure your final DMSO concentration is compatible with your assay. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1.0%. If your dilution scheme resulted in a high percentage of DMSO, this could be a confounding factor, but the root cause is still the compound's poor aqueous solubility.[12]

  • Determine Kinetic Solubility Limit: Before trying complex formulations, you must determine the actual kinetic solubility limit in your specific assay buffer. Prepare a series of dilutions from your DMSO stock into the buffer (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM) and visually inspect for precipitation after 1-2 hours. This quick test will tell you the maximum concentration you can achieve without additives.

  • Decision Point:

    • If the solubility limit is above your required assay concentration, you can proceed by simply working at or below this new, lower concentration.

    • If the required concentration is higher than the measured kinetic solubility, you must employ formulation strategies.

Q5: My compound's kinetic solubility is too low for my assay. How can I use co-solvents to improve it for an in vitro experiment?

A: Co-solvents are water-miscible organic solvents that improve the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[13][14] For in vitro assays, the key is to find a co-solvent that is effective at a low, cell-compatible concentration.

Common Co-solvents for In Vitro Use:

Co-solventTypical Starting % (v/v)Properties & Considerations
DMSO 1-5%Excellent solubilizing power but can be toxic to cells at >1%. Often used in combination with other agents.
Ethanol 1-5%Good solubilizing power for many organics. Can cause protein denaturation and cell stress at higher concentrations.
PEG 400 5-20%Polyethylene Glycol 400 is a less toxic option. Increases viscosity. Effective for many compounds.[15]
Glycerol 5-20%Non-toxic, but highly viscous. Can interfere with some automated liquid handlers.

Protocol: The recommended approach is to prepare an intermediate stock solution. Instead of diluting your 100% DMSO stock directly into the buffer, dilute it into a pre-mixed solution of buffer and co-solvent.[16]

Example: To achieve a final concentration of 1% DMSO and 5% PEG 400 in your assay:

  • Prepare a "formulation vehicle" of 5.3% PEG 400 in your aqueous buffer.

  • Add your compound from a 100% DMSO stock to this vehicle at a 1:20 ratio (this results in an intermediate stock with 5% DMSO and ~5% PEG 400).

  • Add this intermediate stock to your assay at a 1:5 ratio. The final concentrations will be 1% DMSO and ~1% PEG 400, which is much more cell-friendly.

Always run a "vehicle control" in your experiment containing the same final concentration of all solvents to ensure they do not affect the assay outcome.[16]

Q6: I've tried co-solvents, but my thiophene compound is still not soluble enough, or the required co-solvent concentration is toxic to my cells. What are my next options?

A: When simple co-solvents fail, more advanced formulation strategies are necessary. Two powerful methods for preclinical research are the use of cyclodextrins and the preparation of solid dispersions.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[18][19][20]

    • How it works: The thiophene moiety and other lipophilic parts of your compound can fit into the cyclodextrin's non-polar core, forming an "inclusion complex."[19] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface.

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18]

    • Application: You can directly add HP-β-CD to your aqueous buffer (e.g., at 5-10% w/v) before adding your compound's DMSO stock. The complex forms in situ.

    Caption: Cyclodextrin encapsulating a hydrophobic drug molecule.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[21][22] The goal is to reduce the drug's particle size down to the molecular level and convert it from a crystalline to a more soluble amorphous form.[23][24] While more complex to prepare, this method can lead to dramatic increases in solubility.[25][26]

    • How it works: By trapping individual drug molecules within a polymer like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG), you prevent the formation of the highly stable crystal lattice. When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug in a high-energy, amorphous, and often supersaturated state.

    • Preparation Method (Solvent Evaporation): A simple lab-scale method involves co-dissolving your compound and a carrier polymer (e.g., PVP) in a common organic solvent (e.g., methanol or acetone). The solvent is then removed under vacuum (e.g., using a rotary evaporator), leaving a solid film of the drug dispersed in the polymer.[23] This solid can then be dissolved in your buffer.

Q7: Can I just adjust the pH of my buffer to solubilize my ionizable compound? What are the risks?

A: Yes, pH adjustment is a powerful tool, but it must be used with caution, especially in biological experiments.[8]

  • Strategy: If you have a basic compound (amine-containing), you can try using a buffer with a lower pH (e.g., pH 6.0-6.5). If you have an acidic compound (carboxyl-containing), a buffer with a higher pH (e.g., pH 7.8-8.0) might work.

  • Risks and Considerations:

    • Biological Relevance: The primary risk is that the altered pH may not be physiologically relevant and could stress or kill your cells, or alter protein function, leading to experimental artifacts. Most mammalian cells thrive in a narrow pH range around 7.2-7.4.

    • Compound Stability: Some compounds are unstable at certain pH values and can undergo hydrolysis or other degradation reactions.

    • Membrane Permeability: Changing the ionization state of your compound will also change its ability to cross cell membranes. The neutral form is typically more membrane-permeable. By solubilizing your compound by ionizing it, you might inadvertently prevent it from reaching its intracellular target.

Recommendation: Use pH adjustment as a last resort for cell-based assays. It is more appropriate for cell-free biochemical assays where the target protein is known to be stable at the adjusted pH. Always confirm that the pH shift does not alter the activity of your target or the integrity of your assay components.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Kinetic Solubility Assay

This protocol provides a method to quickly determine the kinetic solubility of a compound in a buffer of your choice.

Materials:

  • Test compound

  • 100% DMSO

  • Physiological buffer (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry (light scattering)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your test compound in 100% DMSO.[27][28] Ensure it is fully dissolved.

  • Set up Dilution Plate: In a 96-well plate, add 100 µL of 100% DMSO to wells A1 through H1. Then, add 50 µL of DMSO to the remaining wells in columns 2 through 10.

  • Create Serial Dilution: Add 2 µL of your 10 mM stock to well A1. Mix thoroughly. This is your top concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on, down to column 10. You will now have a plate with serial dilutions of your compound in DMSO.

  • Transfer to Aqueous Buffer: In a new 96-well plate, add 98 µL of your physiological buffer to each well.

  • Initiate Precipitation: Transfer 2 µL from each well of your DMSO dilution plate to the corresponding well of the aqueous plate. This creates a final DMSO concentration of 2%. Mix immediately by pipetting up and down.

  • Incubation and Measurement: Incubate the plate at room temperature for 1.5 hours, protected from light. After incubation, measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 650 nm), where the compound itself does not absorb light.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the kinetic solubility limit.[4]

Protocol 2: Preparing a Stock Solution with HP-β-Cyclodextrin

This protocol describes how to prepare a formulation using HP-β-CD to enhance solubility for an in vivo or in vitro experiment.

Materials:

  • Test compound

  • 100% DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Physiological buffer (e.g., saline or PBS)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Vehicle: Decide on a final HP-β-CD concentration. A common starting point is 10% (w/v). To prepare 10 mL of a 10% vehicle, weigh 1 g of HP-β-CD and dissolve it in 10 mL of your physiological buffer. Warm the solution slightly (to ~37°C) and vortex until the cyclodextrin is completely dissolved. The solution should be clear.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 50 mM).

  • Create the Formulation:

    • Slowly add your DMSO stock solution to the cyclodextrin vehicle while vortexing. The key is to add the DMSO stock dropwise to the aqueous vehicle, not the other way around. This prevents the compound from immediately precipitating.

    • The final volume of DMSO should be kept to a minimum, typically ≤5% of the total volume for in vivo studies.

    • For example, to make a 1 mM final solution, you would add 20 µL of your 50 mM DMSO stock to 980 µL of the 10% HP-β-CD vehicle.

  • Final Check: The final formulation should be a clear, particle-free solution. Let it sit for 15-30 minutes to ensure it remains stable.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cyclodextrin vehicle without the compound. This is essential for your control group in any experiment.

References

  • Verma S, Rawat A, Kaul M, Saini S. Solid Dispersion: A Strategy For Solubility Enhancement. International Journal of Pharmacy & Technology. 2011;3(2):1062-1099.
  • Rajput, N. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. 2024;17(1):103. [Link]

  • Pawar J, Fule R, Manwar J, et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Thakur N. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics. 2020;10(2):142-147.
  • Iqbal, J. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. SSRN. 2023.
  • Jannin V, Miller J, Jones S, Bione C. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012:15-23.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Joshi S. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Schachter, D. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. 2017.
  • pH effect on solubility Definition. Fiveable. [Link]

  • Enhancing Drug Solubility: The Role of Cyclodextrin Deriv
  • Faria S, Grosso C, Delerue-Matos C. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. 2020;59(49):21616-21626.
  • Alsenz J, Kansy M. Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. 2012;47(4):723-732.
  • pH and solubility (video). Khan Academy. [Link]

  • How does pH affect solubility? askIITians. 2025.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Brittain, H. G. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014.
  • Agrawal A, Dudhedia M, Zimny E. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. 2014;15(4):1045-1056.
  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Vishakha, Kumar V, Philip A. 5. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2020;9(5):586.
  • Al-Hamidi H, Edwards K, Mohammad A, Nokhodchi A. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Patel V, Prajapati B, Patel K. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. 2022;11(5):109-114.
  • How to tackle compound solubility issue. Reddit. 2022. [Link]

  • Kumar S, Bhargava D, Thakkar A, Kothari P. Overcoming the Challenge of Poor Drug Solubility. Drug Development and Delivery. 2013;13(5):36-41.
  • Solution-making strategies & practical advice. YouTube. 2025. [Link]

  • Harvey, D. 3.3: Preparing Solutions. Chemistry LibreTexts. 2022.
  • Siew, A. Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. 2015;39(7).
  • CHAPTER 2: Tactics to Improve Solubility Available. Books. 2021.
  • Strategies to Improve Solubility of Drug Candid
  • Syllabus for Chemistry (SCQP08). S3waas. 2025.

Sources

Technical Support Center: Optimizing Dosage and Administration for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting support for optimizing dosage and administration in your in vivo experiments. The information presented here is grounded in established scientific principles and field-proven insights to help you navigate the complexities of preclinical research with confidence.

Introduction: The Cornerstone of Preclinical Success

The journey from a promising compound in vitro to a potential therapeutic in vivo is fraught with challenges. Among the most critical hurdles is the determination of an optimal dosing regimen. An effective dosing strategy is one that maximizes therapeutic efficacy while minimizing toxicity, a delicate balance that underpins the success of any preclinical study. This guide will provide a structured approach to dose optimization, from initial dose-finding studies to troubleshooting common issues that can arise during your experiments.

The principles of pharmacokinetics (PK) and pharmacodynamics (PD) are central to this process. PK describes what the body does to the drug—its absorption, distribution, metabolism, and excretion (ADME)—while PD describes what the drug does to the body—its therapeutic and toxic effects.[1][2] A thorough understanding of the interplay between PK and PD is essential for rational dose selection and the design of robust in vivo studies.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common questions researchers have when designing and executing in vivo experiments.

Q1: How do I determine a starting dose for my in vivo study from in vitro data?

There is no direct formula to convert an in vitro concentration (e.g., IC50) to an in vivo dose.[3] However, a systematic approach involving literature review, allometric scaling, and a Maximum Tolerated Dose (MTD) study is the recommended best practice.[3][4]

  • Literature Review: Begin by researching compounds with similar mechanisms of action or chemical structures to identify a potential starting dose range.[3][4]

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, which is generally more accurate than simple weight-based conversions.[3][4]

  • Maximum Tolerated Dose (MTD) Study: This is a critical initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[3][5] The MTD study establishes the safe upper limit for your subsequent efficacy studies.[3][6]

Q2: What is the most appropriate route of administration for my compound?

The optimal route of administration depends on several factors, including your experimental goals, the physicochemical properties of your compound, and the target organ or system.[3] The chosen route significantly impacts the drug's bioavailability—the rate and extent to which the active form of the drug enters systemic circulation.[3]

Route of Administration Description Advantages Disadvantages
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset of action.Can be technically challenging, may require restraint.
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV.Potential for injection into organs, first-pass metabolism in the liver.
Subcutaneous (SC) Injection under the skin.Slower, more sustained absorption.[7]Limited volume of administration, potential for skin irritation.[7][8]
Oral (PO) Administration via the mouth (gavage).Clinically relevant for many drugs, convenient.Variable bioavailability, subject to first-pass metabolism.[9]
Inhalation Delivery to the lungs via nebulization.[8]Direct targeting of the respiratory system, rapid absorption.[9]Requires specialized equipment, particle size is critical.[8]
Q3: My animals are showing signs of toxicity at what I predicted to be a safe dose. What should I do?

If you observe unexpected toxicity, the immediate priority is animal welfare.

  • Stop the study for that dose group to prevent further animal distress.[3]

  • Reduce the starting dose significantly in the next cohort of animals.[3]

  • Re-evaluate your MTD study design. You may need a more gradual dose escalation scheme.[3]

  • Assess the vehicle. The vehicle used to dissolve or suspend your compound could be causing toxicity.[10]

Q4: My compound is not showing any efficacy in my disease model, even at high doses. What are the potential reasons?

A discrepancy between in vitro and in vivo efficacy is a common challenge.[11] Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may have a short half-life due to rapid clearance or enzymatic degradation.[11] A PK study is essential to understand the compound's ADME profile.[11][12]

  • Low Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[11]

  • Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing.[3][11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during in vivo experiments.

Issue Potential Causes Troubleshooting Steps & Solutions
High variability in results between animals in the same group. - Animal-to-animal biological variation.- Inconsistent administration technique.- Formulation instability.- Increase the sample size per group to improve statistical power.- Standardize all administration procedures with a detailed SOP.- Assess the stability of your formulation under experimental conditions.
Sudden mortality at a previously tolerated dose. - Error in dose calculation or administration.- Formulation instability.- Double-check all calculations and procedures.- Re-evaluate the stability of your formulation over the duration of the experiment.
Short-lived therapeutic effect. - The compound has a short half-life.- Conduct a pharmacokinetic study to determine the compound's half-life.- Consider increasing the dosing frequency (e.g., from once to twice daily).
Skin reaction or irritation at the injection site. - High concentration of the vehicle (e.g., DMSO).- Non-physiological pH or osmolality of the formulation.- Contamination of the formulation.- Use the lowest possible concentration of the vehicle.- Ensure the pH and osmolality of the formulation are close to physiological levels.- Filter-sterilize the final formulation before injection.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in dose optimization.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[3][5]

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).[3]

  • Group Allocation: Assign a small number of animals (e.g., n=3-5) to several dose groups, including a vehicle control group.[3]

  • Dose Escalation: Start with a low dose estimated from in vitro data and allometric scaling.[3] Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., IV, IP, SC).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.[3] A weight loss of more than 10-20% is often considered a sign of significant toxicity.[3]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or adverse effects.[3]

  • Pathology: Consider performing necropsy and histopathological analysis of major organs to assess for any sub-clinical toxicity.[3]

Workflow for Initial In Vivo Dose Selection

The following diagram illustrates the workflow for selecting an initial dose for an in vivo efficacy study.

DoseSelectionWorkflow cluster_0 Phase 1: In Silico & In Vitro Analysis cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Study Design InVitro In Vitro Potency (IC50/EC50) Allometric Allometric Scaling InVitro->Allometric Inform PK_Study Pilot PK Study (Healthy Animals) InVitro->PK_Study Inform Literature Literature Review Literature->Allometric Inform MTD Maximum Tolerated Dose (MTD) Study Allometric->MTD Estimate Starting Dose Dose_Selection Dose Selection for Efficacy Study MTD->Dose_Selection Define Safe Dose Range PK_Study->Dose_Selection Establish Exposure-Response Relationship Efficacy_Study In Vivo Efficacy Study Dose_Selection->Efficacy_Study

Caption: Workflow for initial in vivo dose selection.

Part 4: The Interplay of Pharmacokinetics and Pharmacodynamics

A successful dosing regimen is one that maintains the drug concentration at the target site within the therapeutic window—above the minimum effective concentration and below the toxic concentration. This is achieved by understanding the relationship between PK and PD.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) What the body does to the drug cluster_PD Pharmacodynamics (PD) What the drug does to the body Dose Dose Concentration Plasma & Tissue Concentration Dose->Concentration Absorption, Distribution, Metabolism, Excretion (ADME) Effect Therapeutic & Toxic Effects Concentration->Effect Drug-Target Interaction

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

By conducting PK/PD studies, researchers can model this relationship and predict the optimal dosing frequency and duration to achieve the desired therapeutic effect.[2][13]

Conclusion: A Pathway to Reproducible and Reliable Data

Optimizing dosage and administration is a cornerstone of conducting ethical and scientifically sound in vivo research. By adopting a systematic approach that incorporates dose-finding studies, a thorough understanding of PK/PD principles, and meticulous administration techniques, researchers can enhance the quality and reproducibility of their data. This guide provides a framework for navigating the complexities of in vivo dosing, but it is important to remember that each compound and experimental model is unique. Careful observation, critical thinking, and a commitment to animal welfare are the essential companions to any successful in vivo study.

References

  • ALS TDI. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Joshi, M. (2018). How to mathematically optimize drug regimens using optimal control. PMC. [Link]

  • Mouton, J. W., & Dudley, M. N. (2019). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed. [Link]

  • Hoeford Research Limited. Dose Range Finding. Hoeford Research Limited. [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Wikipedia. Dose-ranging study. Wikipedia. [Link]

  • BioAgilytix Labs. The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix Labs. [Link]

  • Allucent. Preclinical Pharmacokinetics in Drug Development. Allucent. [Link]

  • DDReg Pharma. What is a Dose-Ranging Study? DDReg Pharma. [Link]

  • Gebremedhin, E. Z., & Saravanan, M. (2021). Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction. PMC. [Link]

  • PPD. Preclinical Studies in Drug Development. PPD. [Link]

  • Certara. (2019, May 16). Computational Comparative Pharmacology Designing better drugs for animals and humans. Certara. [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • ResearchGate. Comparison of different intravenous routes of administration.... ResearchGate. [Link]

  • Technology Networks. (2025, July 1). Overcoming In Vivo Delivery Challenges With Image-Guided Innovation. Technology Networks. [Link]

  • PubMed. In vivo approach to determine the route of optimal drug absorption in rats. PubMed. [Link]

  • Lee, G., & Kim, S. (2020). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. PMC. [Link]

  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. [Link]

  • Jain, R. K. (1999). Understanding Barriers to Drug Delivery: High Resolution in Vivo Imaging Is Key. Clinical Cancer Research. [Link]

  • Stanford Medicine. In vivo pharmacology. Stanford Medicine. [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • ResearchGate. (2016, June 6). EdU in vivo (mouse) troubleshooting?. ResearchGate. [Link]

  • VeriSIM Life. (2023, March 6). VeriSIM Dose Optimization: How to Get it Right. VeriSIM Life. [Link]

  • MSD Veterinary Manual. Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. [Link]

  • Mitragotri, S., & Burke, P. A. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. PMC. [Link]

  • ResearchGate. Comparison of three different routes of drug administration: oral, intravenous injection and transdermal. ResearchGate. [Link]

  • Sargent, D. J., & Taylor, D. P. (2017). Dose optimization during drug development: whether and when to optimize. PMC. [Link]

  • Spectral Instruments Imaging. Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. [Link]

  • FDA. (2023, August 1). Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applications. FDA. [Link]

  • bioaccess. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess. [Link]

  • FDA. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. [Link]

  • National Academies Press. Drug Development Challenges. National Academies Press. [Link]

  • Patsnap. (2025, March 20). What are the common challenges in biologic drug development?. Patsnap. [Link]

  • BioSpace. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. [Link]

Sources

methods to reduce cytotoxicity of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (referred to herein as TP-2). While TP-2 holds potential as a novel therapeutic agent, early-stage in vitro experiments can be hampered by significant cytotoxicity. This document provides a comprehensive resource for troubleshooting common issues, understanding the potential mechanisms of toxicity, and implementing strategies to mitigate these effects, thereby enabling a more accurate assessment of the compound's therapeutic window.

The information presented is based on established principles of toxicology and medicinal chemistry, drawing parallels from related thiophene and piperazine-containing compounds.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered when working with TP-2.

Q1: My initial screening of TP-2 shows high cytotoxicity across multiple cell lines, even at low concentrations. Is this expected?

A1: High initial cytotoxicity is not uncommon for novel chemical entities, particularly those containing reactive moieties like a thiophene ring.[1][2][5] Several factors could be at play:

  • Intrinsic Compound Toxicity: The inherent chemical structure of TP-2 may be inducing cell death. The thiophene ring, for instance, can be metabolized by cytochrome P450 enzymes into reactive metabolites like S-oxides and epoxides, which are known to be toxic.[1][2][5]

  • Solubility Issues: Poor solubility of TP-2 in your culture medium can lead to the formation of precipitates.[6] These precipitates can cause physical stress to cells or result in inconsistent, high localized concentrations, leading to artificially inflated cytotoxicity readings.

  • Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay. For example, it could chemically reduce an MTT reagent or have intrinsic fluorescence that interferes with assays like resazurin-based tests.[7]

Initial Troubleshooting Steps:

  • Verify Solubility: Visually inspect your treatment wells under a microscope for any signs of compound precipitation.[6]

  • Solvent Concentration Control: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[6]

  • Run an Assay Control: Test TP-2 in a cell-free system with your assay reagents to check for direct interference.

Q2: I am observing high variability in cytotoxicity between replicate wells. What could be the cause?

A2: High variability can obscure the true biological effect of your compound. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.[6][8]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of either cells or the compound will lead to variable results.[8]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell health.[9]

  • Compound Instability: TP-2 may be unstable in the culture medium, degrading over the course of the experiment and leading to inconsistent effects.

Troubleshooting Flowchart for High Variability:

G start High Replicate Variability Observed q1 Check Cell Seeding Technique start->q1 sol1 Ensure single-cell suspension. Mix gently before each aliquot. q1->sol1 Uneven Monolayer q2 Review Pipetting Accuracy q1->q2 Monolayer Looks Good sol1->q2 sol2 Calibrate pipettes. Use reverse pipetting for viscous solutions. q2->sol2 Inconsistent Volumes q3 Assess for Edge Effects q2->q3 Pipetting is Consistent sol2->q3 sol3 Avoid using outer wells. Fill outer wells with sterile PBS or media. q3->sol3 Outer Wells Differ q4 Evaluate Compound Stability q3->q4 No Obvious Pattern sol3->q4 sol4 Prepare fresh solutions for each experiment. Analyze stability via HPLC. q4->sol4 Degradation Suspected end Variability Reduced q4->end Compound is Stable sol4->end

Caption: Troubleshooting workflow for high variability in cytotoxicity assays.

Part 2: Understanding and Mitigating TP-2 Cytotoxicity

Once initial experimental variables have been controlled, the focus can shift to strategies aimed at reducing the inherent cytotoxicity of TP-2.

Potential Mechanisms of TP-2 Cytotoxicity

The structure of TP-2, containing both a thiophene and a piperazine moiety, suggests several potential mechanisms of toxicity:

  • Metabolic Activation of the Thiophene Ring: As previously mentioned, Cytochrome P450 enzymes can oxidize the thiophene ring to form highly reactive S-oxide and epoxide metabolites.[1][2][5] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis.

  • Piperazine-Induced Hepatotoxicity: Piperazine derivatives have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis, potentially leading to phospholipidosis and steatosis.[3]

  • Mitochondrial Dysfunction: Some piperazine compounds can disrupt mitochondrial function by causing ATP depletion and loss of mitochondrial membrane potential.[10]

  • Disruption of Ca2+ Homeostasis: Alterations in intracellular calcium signaling are a known mechanism of toxicity for some piperazine derivatives and can lead to apoptosis.[10]

Hypothesized Cytotoxicity Pathway for TP-2:

G TP2 TP-2 (1-Thiophen-2-ylmethyl-piperazine) CYP450 CYP450 Metabolism (in liver cells, etc.) TP2->CYP450 Piperazine_Effects Piperazine Moiety Effects TP2->Piperazine_Effects Reactive_Metabolites Reactive Metabolites (Thiophene-S-oxide, Epoxide) CYP450->Reactive_Metabolites Covalent_Binding Covalent Binding to Proteins & DNA Reactive_Metabolites->Covalent_Binding Mitochondria Mitochondrial Dysfunction Piperazine_Effects->Mitochondria Ca_Homeostasis Disrupted Ca2+ Homeostasis Piperazine_Effects->Ca_Homeostasis Cholesterol_Biosynthesis Altered Cholesterol Biosynthesis Piperazine_Effects->Cholesterol_Biosynthesis Cell_Stress Cellular Stress & Damage Mitochondria->Cell_Stress Ca_Homeostasis->Cell_Stress Cholesterol_Biosynthesis->Cell_Stress Covalent_Binding->Cell_Stress Apoptosis Apoptosis / Cell Death Cell_Stress->Apoptosis

Caption: Potential pathways contributing to the cytotoxicity of TP-2.

Strategies to Reduce Cytotoxicity

If the goal is to study the primary pharmacological effects of TP-2, reducing its "off-target" cytotoxicity is crucial. Two main approaches can be considered: Formulation-Based Strategies and Experimental System Modifications .

The way a compound is delivered to the cells can dramatically alter its cytotoxic profile.[11] The primary goal is often to reduce the maximum concentration (Cmax) the cells are exposed to while maintaining the overall exposure (Area Under the Curve - AUC).[11]

StrategyPrincipleAdvantagesDisadvantages
Liposomal Encapsulation Encapsulates TP-2 within a lipid bilayer, controlling its release.Reduces immediate Cmax, can be targeted.Complex to prepare, potential for excipient toxicity.
Polymeric Nanoparticles Entraps TP-2 in a biodegradable polymer matrix for sustained release.Highly tunable release profile, protects compound from degradation.Manufacturing can be complex, potential for polymer immunogenicity.
Amorphous Solid Dispersions Disperses TP-2 in a polymer matrix to improve solubility and dissolution rate.[12]Enhances bioavailability of poorly soluble compounds.Can be physically unstable, may revert to crystalline form.[12]
Cyclodextrin Complexation Forms an inclusion complex with TP-2, increasing its aqueous solubility.[13]Simple to prepare, improves solubility.[13]Can have its own toxicity at high concentrations.[13]
  • Co-treatment with Cytoprotective Agents: If a specific toxicity mechanism is identified (e.g., oxidative stress), co-treatment with an antioxidant like N-acetylcysteine (NAC) may selectively rescue cells from off-target toxicity.

  • Use of 3D Cell Culture Models (Spheroids/Organoids): 3D models often exhibit greater resistance to toxic insults compared to 2D monolayers and can provide a more physiologically relevant assessment of the therapeutic window.

  • Metabolic Inhibition: If metabolic activation is the primary source of toxicity, consider using cell lines with low CYP450 activity or co-treating with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) to see if cytotoxicity is reduced. Caution: This will also prevent metabolic activation that may be required for therapeutic efficacy.

Part 3: Experimental Protocols

Here are step-by-step protocols for key assays to assess and troubleshoot TP-2 cytotoxicity.

Protocol 1: Standard MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of TP-2 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., medium with 0.5% DMSO) and positive control (e.g., doxorubicin) wells.[15]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting the MTT Assay:

IssuePotential Cause(s)Solution(s)
Absorbance Too Low Insufficient cell number; incubation time too short.[6][8]Increase cell seeding density; increase incubation time with MTT.[6][8]
Absorbance Too High Cell number too high; microbial contamination.[8]Decrease cell seeding density; check for contamination.[8]
High Background Phenol red or serum interference.[6]Use phenol red-free medium; use serum-free medium during assay incubation.[6]
Protocol 2: LDH Release Assay (Membrane Integrity)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Establish Controls: Prepare additional control wells for:

    • Spontaneous LDH release (vehicle control).

    • Maximum LDH release (treat cells with a lysis buffer provided in the kit for ~45 minutes before the assay).

    • Medium background (medium without cells).

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity (%) using the formula: ((Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.

References

  • Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Available from: [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Available from: [Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Available from: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. ResearchGate. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. degruyter.com. Available from: [Link]

  • Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. Available from: [Link]

  • The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. PubMed. Available from: [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. OUCI. Available from: [Link]

  • Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society. Available from: [Link]

  • (PDF) Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Taylor & Francis Online. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry. ACS Publications. Available from: [Link]

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | C9H16Cl2N2S | CID 45074832. PubChem. Available from: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available from: [Link]

  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. scivisionpub.com. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(Thiophen-2-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(thiophen-2-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.

Background: The dihydrochloride salt of 1-(thiophen-2-ylmethyl)piperazine is expected to be a crystalline solid.[1] The formation of an oil or a tacky substance often points to the presence of impurities or residual solvent that disrupts the crystal lattice formation.

Possible Causes & Solutions:

  • Incomplete Salt Formation: The stoichiometry of hydrochloric acid to the diamine is crucial. A molar ratio of less than 2:1 will result in a mixture of mono- and dihydrochloride salts, along with the free base, which can present as an oil.

    • Solution: Ensure at least two equivalents of HCl are used. It can be beneficial to use a slight excess of HCl to drive the reaction to completion.[2] The pH of the solution should be strongly acidic (pH 1-2) to ensure full protonation of both nitrogen atoms of the piperazine ring.[3]

  • Residual Solvents: The presence of solvents, particularly those in which the product is soluble, can prevent crystallization.

    • Solution: After precipitation, ensure the solid is thoroughly dried under vacuum. If the product was isolated by solvent evaporation, co-evaporation with a solvent in which the product is insoluble (e.g., diethyl ether or hexane) can help remove residual high-boiling point solvents.

  • Presence of Hygroscopic Impurities: Amine salts can be hygroscopic, and impurities can exacerbate this property, leading to the absorption of atmospheric moisture and the formation of a sticky solid.

    • Solution: Handle the material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Ensure all solvents are anhydrous.

Issue 2: Low yield after recrystallization.

Background: Recrystallization is a primary method for purifying crystalline solids. However, significant product loss can occur if the solvent system and conditions are not optimized.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: A common and effective solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like isopropanol or ethanol) and an anti-solvent (like diethyl ether or acetone).[4] The product is dissolved in a minimal amount of the hot alcohol, and the anti-solvent is added dropwise until turbidity is observed, followed by slow cooling to induce crystallization.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out as a fine powder, trapping impurities, rather than forming pure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal growth and yield.

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 3: Persistent impurities are observed in analytical data (e.g., NMR, LC-MS).

Background: The synthesis of 1-(thiophen-2-ylmethyl)piperazine can result in several process-related impurities. These may include unreacted starting materials, byproducts from side reactions, or degradation products.

Common Impurities & Purification Strategies:

Impurity TypeIdentificationPurification Strategy
Unreacted PiperazineSignals corresponding to piperazine in NMR; distinct peak in LC-MS.Piperazine is highly soluble in water.[5] An acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid. The desired product will remain in the organic layer as the dihydrochloride salt, while unreacted piperazine will be extracted into the aqueous layer.
N,N'-bis(thiophen-2-ylmethyl)piperazineHigher molecular weight peak in LC-MS; characteristic NMR signals.This less polar impurity can often be removed by recrystallization. If it persists, column chromatography on silica gel may be necessary. A polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid) is typically effective.
Degradation Products (e.g., oxidation of thiophene ring)Unidentified peaks in LC-MS; changes in the aromatic region of the NMR spectrum.Oxidation of the thiophene ring can lead to sulfoxides or sulfones.[6] These are typically more polar and can be removed by column chromatography.

Purification Workflow Diagram:

Caption: Decision workflow for purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride?

A1: As a dihydrochloride salt, the compound is expected to be highly soluble in water and polar protic solvents like methanol and ethanol.[1] Its solubility will be significantly lower in less polar organic solvents such as dichloromethane, ethyl acetate, and diethyl ether. This solubility profile is key to designing effective extraction and recrystallization procedures.

Q2: How can I confirm the formation of the dihydrochloride salt versus the monohydrochloride salt?

A2: Several analytical techniques can be used:

  • Elemental Analysis: The theoretical percentage of chlorine for the dihydrochloride (C9H16Cl2N2S) is approximately 27.78%. Experimental values close to this confirm the dihydrochloride form.

  • Titration: A potentiometric titration with a standardized base (e.g., NaOH) will show two equivalence points, corresponding to the two acidic protons of the dihydrochloride salt.

  • NMR Spectroscopy: In the 1H NMR spectrum, the chemical shifts of the protons adjacent to the nitrogen atoms in the piperazine ring will be significantly downfield shifted upon protonation. Comparing the spectra of the free base, monohydrochloride, and dihydrochloride will show distinct differences.

Q3: What are the recommended storage conditions for 1-(thiophen-2-ylmethyl)piperazine dihydrochloride?

A3: Due to the potential for hygroscopicity, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[7] Protection from light is also recommended to prevent any potential photodecomposition of the thiophene ring.

Q4: Can column chromatography be used for the purification of this compound?

A4: Yes, but with considerations. The high polarity and ionic nature of the dihydrochloride salt can lead to strong interactions with silica gel, resulting in poor elution and peak tailing. It is often more practical to perform chromatography on the free base form of the compound and then convert the purified free base to the dihydrochloride salt. If chromatography of the salt is necessary, using a modified mobile phase, such as dichloromethane/methanol with a small percentage of ammonium hydroxide or triethylamine, can help to improve the chromatography by competing with the analyte for active sites on the silica.

Step-by-Step Protocol for Conversion to Free Base and Back to Dihydrochloride Salt:

  • Liberation of the Free Base:

    • Dissolve the crude dihydrochloride salt in water.

    • Cool the solution in an ice bath and slowly add a strong base, such as 2M sodium hydroxide (NaOH), until the pH is greater than 10.[8]

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the free base.

  • Purification of the Free Base:

    • The resulting free base can be purified by standard silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol).

  • Formation of the Pure Dihydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) with stirring.[9]

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure 1-(thiophen-2-ylmethyl)piperazine dihydrochloride.

Purification Logic Diagram:

G Crude_Salt Crude Dihydrochloride Salt Basification Basification (e.g., NaOH aq.) Crude_Salt->Basification Dissolve in H2O Extraction Organic Extraction (e.g., DCM) Basification->Extraction Free_Base Crude Free Base Extraction->Free_Base Dry & Evaporate Chromatography Column Chromatography Free_Base->Chromatography Pure_Free_Base Pure Free Base Chromatography->Pure_Free_Base Salt_Formation Salt Formation (HCl in Ether/IPA) Pure_Free_Base->Salt_Formation Pure_Salt Pure Dihydrochloride Salt Salt_Formation->Pure_Salt Filter & Dry

Caption: Standard workflow for purification via free base.

References

  • Google Patents. (n.d.). Process for the purification of amines.
  • Google Patents. (n.d.). Purification of primary aromatic amine hydrohalides of the benzene series.
  • Google Patents. (n.d.). Purification of piperazine.
  • Sulphur Experts Inc. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery and purification of piperazine.
  • Chemistry LibreTexts. (2020, May 30). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019, October 1). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022, August 6). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022, December 27). NTU Journal of Pure Sciences. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (2015, August 7). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiophen-2-ylmethyl)piperazine-1,4-diium. Retrieved from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Properties of Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine dihydrochloride and its related salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Piperazine dihydrochloride is classified as a slightly hygroscopic substance, meaning it has a tendency to absorb moisture from the atmosphere. While this property may seem minor, uncontrolled moisture uptake can lead to significant downstream issues, including alterations in physical properties, degradation of the API, and challenges in formulation and manufacturing. This guide provides a comprehensive framework for understanding, characterizing, and managing these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of piperazine dihydrochloride.

Q1: My piperazine dihydrochloride powder has formed clumps or cakes upon storage. What is happening and is the material still usable?

A1: This phenomenon is known as caking, a direct consequence of the salt's hygroscopic nature. When exposed to ambient humidity, the powder absorbs moisture, causing particles to adhere to one another through the formation of liquid bridges. Upon a decrease in humidity, these bridges can solidify, creating agglomerates or hard cakes.

  • Causality: The primary driver is improper storage in environments with fluctuating or high relative humidity (RH). Even a small amount of moisture can significantly alter the powder's physical properties.

  • Usability: The material may still be chemically viable, but its physical properties (e.g., flowability, dissolution rate) are compromised. This can severely impact downstream processes like weighing, blending, and tablet compression. Before use, you must re-evaluate the material's critical quality attributes, including water content and purity. A loss of potency due to hydrolysis is also possible. It is crucial to break up the clumps gently (if possible) and perform a thorough characterization.

Q2: I've observed inconsistent results in my assays using piperazine dihydrochloride. Could hygroscopicity be the cause?

A2: Absolutely. Inconsistent assay results are a common secondary effect of hygroscopicity. There are two primary mechanisms at play:

  • Inaccurate Weighing: If the powder absorbs moisture from the air during weighing, the measured mass will be artificially high, consisting of both the API and water. This leads to the preparation of solutions with a lower-than-intended concentration of the active compound.

  • Chemical Degradation: Moisture can facilitate chemical degradation, most commonly through hydrolysis. The piperazine ring itself is generally stable, but other functional groups in a derivative molecule could be susceptible. This degradation reduces the concentration of the active parent drug, leading to a loss of potency and variability in experimental outcomes.

To mitigate this, always weigh piperazine dihydrochloride in a controlled environment (e.g., a glove box with controlled humidity) or as quickly as possible. Using freshly prepared solutions is also a best practice.

Q3: What are the ideal storage conditions for piperazine dihydrochloride to prevent moisture uptake?

A3: Proper storage is the first and most critical line of defense. Based on material safety data sheets and best practices, the following conditions are recommended:

  • Container: Store in the original, tightly sealed container.

  • Environment: The storage area must be cool, dry, and well-ventilated. Avoid areas with high humidity or significant temperature fluctuations, which can alter the headspace humidity within the container.

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the container within a desiccator or purging the headspace with an inert gas like nitrogen or argon to displace moist air.

Q4: My formulation requires dissolving piperazine dihydrochloride in an aqueous buffer, but I'm concerned about stability. What should I do?

A4: This is a valid concern. While piperazine dihydrochloride is highly soluble in water, the aqueous environment can promote degradation.

  • pH Optimization: The stability of piperazine derivatives can be highly pH-dependent. It is essential to conduct a pH-stability profile to identify the pH at which the drug exhibits maximum stability. The formulation should then be buffered to maintain this optimal pH.

  • Temperature Control: Hydrolytic reactions are often accelerated by higher temperatures. Prepare and store your solutions at the lowest practical temperature. For stock solutions, consider storing them at 2-8°C or frozen in single-use aliquots to prevent repeated freeze-thaw cycles.

  • Use Freshly Prepared Solutions: The most reliable strategy is to prepare solutions immediately before use to minimize the time the API spends in an aqueous environment.

Part 2: Troubleshooting Guide: Physical & Chemical Instability

This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: Poor Powder Flowability and Caking

Poor flowability is a major hurdle in pharmaceutical manufacturing, affecting everything from hopper discharge to die filling during tablet compression.

Diagnostic Workflow:

A Problem: Poor Powder Flowability / Caking B Visual Inspection: - Clumps or solid mass? - Adhesion to container walls? A->B C Measure Water Content (Karl Fischer Titration) B->C D Characterize Particle Properties: - Particle Size Distribution - Morphology (Microscopy) B->D E Assess Flowability Quantitatively (e.g., Carr's Index, Hausner Ratio, Powder Rheology) B->E F Root Cause Analysis C->F D->F E->F G High Water Content (> specification) F->G Likely H Changes in Particle Size/Shape F->H Possible I Poor Intrinsic Flow Properties F->I Less Likely if previously acceptable J Solution: Improve Storage - Tightly sealed container - Use of desiccants - Humidity-controlled environment G->J L Solution: Process Modification - Gentle de-agglomeration (milling) - Control humidity during handling G->L K Solution: Formulation Strategy - Add glidants (e.g., colloidal silicon dioxide) - Co-process with excipients H->K H->L I->K

Caption: Troubleshooting workflow for poor powder flowability.

Corrective Actions & Scientific Rationale:

  • Quantify Moisture: Do not rely on visual inspection alone. Use Karl Fischer titration to determine the exact water content. This provides quantitative data to correlate with your flowability issues.

  • Improve Storage & Handling: The most immediate action is to implement stringent environmental controls. Handling the powder in a low-humidity environment (<40% RH) can significantly mitigate moisture uptake during processing.

  • Formulation-Based Solutions: If environmental control is insufficient, formulation strategies can be employed.

    • Glidants: Incorporating excipients like fumed silica can improve flowability by reducing interparticle friction.

    • Co-processing: Blending the API with non-hygroscopic excipients can physically shield it from atmospheric moisture.

Issue 2: API Degradation and Loss of Potency

The appearance of new peaks in an HPLC chromatogram or a decrease in the main peak area are classic signs of chemical degradation.

Diagnostic Workflow:

A Problem: Suspected API Degradation (e.g., new HPLC peaks, loss of potency) B Review Storage & Handling Conditions: - Humidity exposure? - Temperature excursions? - Light exposure? A->B C Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->C E Root Cause Analysis B->E D Identify Degradation Products (e.g., LC-MS) C->D D->E F Hydrolytic Degradation (Degradation in acid/base/neutral conditions) E->F Common G Oxidative Degradation (Degradation with H₂O₂) E->G Possible H Photolytic/Thermal Degradation E->H Possible I Solution: pH Control - Identify pH of max stability - Use appropriate buffer system F->I L Solution: Reduce Water Activity - Lyophilization - Use of co-solvents (e.g., ethanol) F->L J Solution: Protect from Oxygen - Use antioxidants (e.g., BHT) - Package under inert gas (N₂) - Add chelating agents (e.g., EDTA) G->J K Solution: Protect from Light/Heat - Use amber vials/containers - Store at controlled, lower temperatures H->K

Caption: Troubleshooting workflow for suspected API degradation.

Corrective Actions & Scientific Rationale:

  • Forced Degradation Studies: This is a cornerstone of stability testing. By intentionally exposing the API to harsh conditions (e.g., strong acids/bases, high heat, UV light, oxidizing agents), you can determine its degradation pathways. This allows you to develop stability-indicating analytical methods that can accurately separate the parent drug from its degradation products.

  • Formulation Strategies for Stability:

    • Salt Form Selection: While you are using the dihydrochloride salt, a comprehensive salt screening could reveal an alternative salt form with lower hygroscopicity and improved stability.

    • Co-crystallization: Forming a co-crystal with a suitable co-former can create a new crystalline lattice that physically blocks the sites susceptible to moisture uptake and degradation, significantly enhancing stability.

    • Film Coating: For solid dosage forms, applying a polymer film coating can act as a physical barrier to environmental moisture.

Part 3: Key Experimental Protocols

Here we provide detailed methodologies for characterizing the hygroscopic nature of your piperazine dihydrochloride salt.

Protocol 1: Determining Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is the gold-standard for classifying the hygroscopicity of a material. It measures the mass change of a sample as it is exposed to a precisely controlled stream of gas at varying relative humidity levels.

Methodology:

  • Sample Preparation: Place 5-10 mg of the piperazine dihydrochloride powder into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This initial mass is your dry reference point.

  • Sorption Isotherm:

    • Increase the RH in stepwise increments (e.g., 0% to 90% RH in 10% steps).

    • At each step, allow the sample mass to equilibrate.

    • Record the mass at equilibrium for each RH step.

  • Desorption Isotherm:

    • Decrease the RH in the same stepwise decrements (e.g., 90% to 0% RH).

    • Record the equilibrium mass at each step.

  • Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm provides critical information about the material's interaction with water.

Data Interpretation:

Hygroscopicity Class Mass Increase at 25°C / 80% RH Typical Observation
Non-hygroscopic< 0.2%Powder remains free-flowing.
Slightly hygroscopic≥ 0.2% and < 2%Powder may begin to show some cohesion.
Hygroscopic≥ 2% and < 15%Powder becomes cohesive, may form clumps.
Very hygroscopic≥ 15%Significant clumping or deliquescence.
DeliquescentAbsorbs sufficient water to dissolveSolid transforms into a liquid solution.

This table is a generalized classification based on principles from the European Pharmacopoeia and common industry practice.

Protocol 2: Moisture Content Analysis by Karl Fischer Titration

This protocol provides a highly accurate and specific quantification of water content in the solid API.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.

  • Sample Preparation: Accurately weigh a sufficient amount of piperazine dihydrochloride powder to consume an appropriate volume of titrant. The exact mass will depend on the expected water content and the titrant concentration.

  • Titration: Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Analysis: Start the titration. The instrument will automatically deliver the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w).

  • Validation: Run at least three replicate measurements to ensure the precision of your results.

References

  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook.

  • Piperazine - Santa Cruz Biotechnology.

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.

  • Hygroscopicity Testing - BOC Sciences.

  • Page 1 of 4 MATERIAL SAFETY DATA SHEET - CCD Animal Health.

  • Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96% - Cole-Parmer.

  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process.

  • Material Safety Data Sheet - Spectrum Chemical.

  • The use of Moisture Meters - HQN.

  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride - Benchchem.

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT.

  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients.

  • Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? - Quora.

  • Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing.

  • Hygroscopic Salt Behaviour - Sussex Damp Experts.

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem.

  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper | Bohrium.

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.

  • Understanding Hygroscopic Salts and Their Effects - Advanced Damp.

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.

  • Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method - ResearchGate.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC.

  • Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar.

  • Piperazine - Wikipedia.

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

  • Flowability of Pharmaceutical Powders: Impact of Humidity - ResearchGate.

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients - ResearchGate.

  • Moisture Impact on Powder Safety, Stability, and Processing - Delft Solids Solutions.

  • Quantifying the impact of humidity on powder properties - Freeman Technology.

  • Managing the Impact of Humidity on Powders - AZoM. [URL]([Link].

Technical Support Center: Protocol Refinement for Coupling Reactions Involving Thiophene Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing your research involving thiophene moieties. This guide is structured to provide practical, in-depth solutions to common challenges encountered during Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. As drug development professionals and researchers, you understand the importance of robust and reproducible synthetic protocols. This center is designed to be a dynamic resource, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Here, we address the most pressing and common questions that arise when working with thiophene substrates in palladium-catalyzed cross-coupling reactions.

Q1: Why are my yields consistently low when using thiophene derivatives in Suzuki coupling?

Low yields in Suzuki couplings with thiophenes often stem from two primary issues: catalyst deactivation and instability of the thiophene boronic acid. The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by strongly coordinating to the metal center, which blocks active sites and can lead to the formation of inactive palladium-sulfur complexes.[1] Additionally, thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the availability of your nucleophile.[2][3]

Q2: I'm observing significant homocoupling of my organotin reagent in a Stille reaction. What's causing this?

Homocoupling in Stille reactions is a frequent side reaction. It can be promoted by the presence of oxygen, so rigorous degassing of solvents and reagents is crucial.[4] The choice of palladium precursor can also play a role; using a Pd(II) precursor that requires in-situ reduction to the active Pd(0) species can sometimes lead to conditions that favor homocoupling.[4]

Q3: How can I control the regioselectivity when coupling with a di-substituted thiophene?

Controlling regioselectivity, for instance, in the C-H alkynylation of 3-substituted thiophenes between the C2 and C5 positions, can be challenging.[5] The outcome is often dictated by the catalyst and ligand system. For dihalo-substituted thiophenes, the inherent reactivity difference between the positions (C2 being more reactive than C3) can be exploited. For example, a Suzuki coupling can be performed selectively at the C2 position of 2,3-dibromothiophene.[6] More advanced strategies involve C-H activation, where ligand choice can direct the arylation to either the α or β position.[7]

Q4: My Sonogashira coupling with a bromothiophene is sluggish. What can I do to improve the reaction rate?

Sluggish Sonogashira reactions with bromothiophenes can be due to inefficient oxidative addition of the palladium catalyst to the thiophene-bromide bond. Aryl bromides are less reactive than aryl iodides.[2] Employing more electron-rich and bulky phosphine ligands can accelerate this step.[2] Additionally, ensuring the purity of your reagents and the use of an appropriate base and solvent system are critical.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Suzuki-Miyaura Coupling: Troubleshooting Guide

Problem 1: Low to no product formation, with starting material remaining.

Potential Cause Explanation & Solution
Catalyst Poisoning/Deactivation The sulfur on the thiophene ring can inhibit the palladium catalyst. Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Consider using more robust, sterically hindered ligands like SPhos or XPhos which can protect the palladium center.[2][3] Ensure all reagents and solvents are free of elemental sulfur.[4]
Inefficient Catalyst Activation If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or use a pre-formed, highly active precatalyst (e.g., XPhos G3).[3][8]
Poor Reagent Quality Impurities in starting materials or solvents can interfere with the reaction. Solution: Verify the purity of your thiophene halide and boronic acid via NMR or other analytical techniques. Use fresh, anhydrous, and thoroughly degassed solvents.[2][4]
Suboptimal Base/Solvent The choice of base and solvent is crucial and often substrate-dependent. Solution: Screen different bases. While strong bases like NaOH can be effective, they can also accelerate protodeboronation.[3] Milder bases like K₃PO₄ or K₂CO₃ are often a better choice.[3][8] Common solvent systems include mixtures of an organic solvent (like dioxane or THF) with water.[2][8]

Problem 2: Significant protodeboronation of the thiophene boronic acid is observed.

This is a very common issue, identifiable by the formation of unsubstituted thiophene as a major byproduct.[3]

Troubleshooting Workflow for Protodeboronation in Suzuki Coupling

G start High Protodeboronation Observed? base Using a strong base (e.g., NaOH, KOH)? start->base Yes temp High reaction temperature (>100 °C)? base->temp No sol_base Switch to milder base (K₃PO₄, K₂CO₃, KF). base->sol_base Yes catalyst Is the catalyst system slow or inefficient? temp->catalyst No sol_temp Lower temperature (e.g., 60-80 °C). temp->sol_temp Yes boronic_acid Using free boronic acid? catalyst->boronic_acid No sol_catalyst Use highly active catalyst (e.g., XPhos G3) to accelerate coupling. catalyst->sol_catalyst Yes sol_boronic_acid Use a more stable boronic acid surrogate (e.g., MIDA boronate, pinacol ester). boronic_acid->sol_boronic_acid Yes

Caption: Decision tree for troubleshooting protodeboronation.

Stille Coupling: Troubleshooting Guide

Problem: Low yield and/or significant homocoupling of the organostannane.

Potential Cause Explanation & Solution
Oxygen Contamination Oxygen can promote the homocoupling of organostannanes. Solution: Ensure a rigorously inert atmosphere. Solvents and reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[4]
Palladium Source Using a Pd(II) source can sometimes lead to more homocoupling. Solution: Consider switching to a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[4]
Ligand Choice The ligand can influence the relative rates of cross-coupling versus side reactions. Solution: For challenging substrates, screening different phosphine ligands can be beneficial. Bulky, electron-rich ligands can sometimes suppress side reactions.
Tin Byproduct Removal Residual tin compounds can complicate product purification and yield calculation. Solution: After the reaction, perform a workup with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides, which can then be removed by filtration.[4]

General Stille Coupling Reaction Scheme

G R¹ = Thienyl, R² = Aryl/Vinyl, X = Br, I, OTf R1_Sn R¹-Sn(Alkyl)₃ plus + R2_X R²-X arrow R2_X->arrow conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Inert Atmosphere product R¹-R²

Sources

Technical Support Center: Synthesis of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions regarding the formation of impurities and side products during this synthesis, providing in-depth, experience-based troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, which is typically achieved via reductive amination of thiophene-2-carboxaldehyde with piperazine.

Q1: What is the most common and critical side product in this synthesis?

A1: The most prevalent and often most difficult-to-remove side product is the N,N'-bis(thiophen-2-ylmethyl)piperazine. This arises from the dialkylation of the piperazine ring. Because the mono-substituted product, 1-Thiophen-2-ylmethyl-piperazine, is still a reactive secondary amine, it can compete with the piperazine starting material for a second reaction with thiophene-2-carboxaldehyde.[1][2]

Causality: This side reaction is driven by several factors:

  • Stoichiometry: Using a ratio of aldehyde to piperazine that is close to or greater than 1:1 significantly increases the probability of dialkylation.[1]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide sufficient energy for the less nucleophilic mono-substituted piperazine to react further.[1]

  • Basicity: The mono-alkylated product is still basic and highly nucleophilic, making it a competent reactant.[1]

Q2: I'm seeing a peak in my LC-MS that corresponds to the molecular weight of thiophene-2-methanol. How is this formed?

A2: Thiophene-2-methanol is formed by the direct reduction of the starting material, thiophene-2-carboxaldehyde, by the hydride reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

Causality: This occurs when the reduction of the aldehyde is faster than the formation of the iminium ion intermediate. This can be influenced by:

  • pH of the reaction: Reductive amination is most efficient under weakly acidic conditions (pH 5-7), which favor the formation of the iminium ion.[3][4] If the reaction is too acidic or not acidic enough, iminium formation can be slow, allowing the reducing agent to attack the aldehyde directly.

  • Steric Hindrance: While not a major factor here, highly hindered amines can slow down imine formation and favor aldehyde reduction.

Q3: My NMR spectrum looks clean, but the yield is low and I have a significant amount of unreacted piperazine. What went wrong?

A3: This scenario typically points to incomplete reaction or issues with the reducing agent. The primary causes include:

  • Inactive Reducing Agent: Hydride reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can degrade upon improper storage (exposure to moisture). It's crucial to use a fresh, anhydrous reagent.

  • Insufficient Acid Catalyst: An acid catalyst (commonly acetic acid) is required to protonate the hemiaminal intermediate, facilitating the loss of water to form the reactive iminium ion.[3] Without it, the reaction stalls.

  • Precipitation of Starting Material: If using piperazine as a free base, its solubility in certain organic solvents might be limited. Ensure all reactants are fully dissolved. Using piperazine dihydrochloride may require the addition of a base to liberate the free amine for the reaction.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and mitigating specific side products.

Issue 1: An Unknown Peak is Detected by HPLC/LC-MS

The first step is to characterize the unknown impurity. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[5]

Workflow for Impurity Identification

G cluster_0 Analytical Workflow A Crude Reaction Mixture B HPLC or LC-MS Analysis A->B C Hypothesize Structure based on Mass (M/Z) B->C D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D If peak is significant E Structural Elucidation (1H & 13C NMR, COSY, HSQC) D->E F Structure Confirmed E->F

Caption: Workflow for the identification of unknown impurities.

Table 1: Common Side Products and Their Expected Mass Data

Compound NameStructureMolecular FormulaMolecular Weight (Free Base)Expected [M+H]⁺
Target Product 1-(Thiophen-2-ylmethyl)piperazineC₉H₁₄N₂S182.29183.09
Side Product 1 N,N'-bis(thiophen-2-ylmethyl)piperazineC₁₄H₁₈N₂S₂278.44279.10
Side Product 2 Thiophene-2-methanolC₅H₆OS114.17115.02
Side Product 3 Thiophene-2-carbaldehyde azineC₁₀H₈N₂S₂220.32221.02
Issue 2: Mitigating the Dialkylated Side Product (N,N'-bis(thiophen-2-ylmethyl)piperazine)

This is the most common challenge. Several strategic adjustments can favor mono-alkylation.[1][2]

Protocol 1: Control by Stoichiometry

The most direct method is to use a large excess of piperazine relative to the thiophene-2-carboxaldehyde.[1] A ratio of 4-10 equivalents of piperazine is common. This statistically favors the reaction of the aldehyde with an un-substituted piperazine molecule.

Protocol 2: Use of a Protecting Group

For syntheses where purity is critical and the cost is justified, protecting one of the piperazine nitrogens is the most robust solution.[2] The tert-butoxycarbonyl (Boc) group is frequently used.

Experimental Workflow: Monoprotection Strategy

G A Piperazine B React with Boc-Anhydride (Boc)2O A->B C N-Boc-Piperazine B->C D Reductive Amination with Thiophene-2-carboxaldehyde & NaBH(OAc)3 C->D E 1-Boc-4-(thiophen-2-ylmethyl)piperazine D->E F Deprotection (e.g., TFA or HCl in Dioxane) E->F G Pure 1-(Thiophen-2-ylmethyl)piperazine F->G

Caption: Synthesis workflow using a Boc-protecting group strategy.

Part 3: Understanding Reaction Mechanisms and Side Pathways

A clear understanding of the reaction mechanism is essential for effective troubleshooting. The desired reaction proceeds through the formation of an iminium ion, which is then reduced.

Diagram: Main vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways reactants Thiophene-2-carboxaldehyde + Piperazine hemiaminal Hemiaminal Intermediate reactants->hemiaminal + H⁺ side_prod_1 Side Product 1 Thiophene-2-methanol reactants->side_prod_1 + [H⁻] (Direct Reduction) iminium Iminium Ion (Key Intermediate) hemiaminal->iminium - H₂O product Target Product 1-(Thiophen-2-ylmethyl)piperazine iminium->product + [H⁻] (e.g., NaBH(OAc)₃) side_prod_2 Side Product 2 N,N'-bis-alkylated piperazine product->side_prod_2 + Thiophene-2-carboxaldehyde + [H⁻]

Caption: Competing reaction pathways in reductive amination.

Formation of Thiophene-2-carbaldehyde Azine

Under certain conditions, particularly if hydrazine-based reducing agents are used or if hydrazine impurities are present, thiophene-2-carboxaldehyde can self-condense to form the symmetrical thiophene-2-carbaldehyde azine.[6] This side product is intensely colored and can be identified by its unique symmetrical structure in NMR and its distinct mass in MS analysis.[6]

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.
  • El-Salam, O. A., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Synthesis Theory and Applications. [Link]

  • Grebbin, T., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins. [Link]

  • Hathwar, V. R., et al. (2013). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E. [Link]

  • Scafato, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wolf, C., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews. [Link]

Sources

Technical Support Center: N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, EDAC, CAS 6803-90-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this essential crosslinking reagent.

Section 1: Core Safety & Handling FAQs

This section addresses the most common questions regarding the fundamental safety and handling procedures for EDC. Adherence to these guidelines is critical for ensuring personnel safety and maintaining reagent integrity.

Q1: What are the primary hazards associated with EDC?

A1: EDC is classified as a hazardous substance. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage upon direct contact.[1]

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.

  • Sensitization: It may cause an allergic skin reaction.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

Always consult the latest Safety Data Sheet (SDS) for a comprehensive hazard profile.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling EDC?

A2: To mitigate risks, the following PPE must be worn at all times when handling EDC powder or solutions:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3]

  • Body Protection: A lab coat or chemical-protective suit.[4][5]

  • Respiratory Protection: When handling the powder outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[2][6] All handling of solid EDC should ideally occur within a chemical fume hood.[2]

Q3: What is the correct procedure for cleaning up an EDC spill?

A3: The procedure depends on the scale of the spill.

  • Minor Spills (Solid): For small amounts of powder, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for waste disposal.[4]

  • Major Spills: Evacuate the area and move upwind.[4] Alert your institution's emergency services. Contain the spill using inert materials like sand or earth.[4] Do not allow the spill to enter drains or waterways.[4] After cleanup, decontaminate all protective equipment before reuse.[4]

Q4: How should I properly dispose of EDC waste?

A4: EDC waste is considered hazardous. All waste material, including empty containers and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Do not dispose of EDC down the drain.

Section 2: Storage & Stability Troubleshooting

The efficacy of EDC is highly dependent on its stability. Improper storage is a leading cause of failed coupling reactions. This section provides solutions to common storage and stability issues.

Q5: The label says to store EDC at -20°C, but it was shipped at room temperature. Is it still good?

A5: While long-term storage requires refrigeration at -20°C to maintain optimal activity, short-term shipping at ambient temperature is generally acceptable for the solid hydrochloride salt.[7] However, upon receipt, the product should be immediately inspected and placed in the recommended storage conditions. For critical applications, it is always best practice to qualify a new lot of reagent before use in a large-scale experiment.

Q6: I opened my bottle of EDC a few months ago. How do I know if it's still active?

A6: EDC is highly sensitive to moisture and will hydrolyze over time, losing its activity.[8][9] Several indicators suggest reagent degradation:

  • Physical Appearance: The powder may appear clumpy or discolored instead of a fine, white crystalline solid.

  • Reaction Failure: A sudden decrease in reaction yield or complete failure of a previously successful coupling reaction is a strong indicator of inactive EDC.

  • Analytical Confirmation: While not always practical, techniques like NMR or colorimetric assays can confirm the presence of active carbodiimide.[10]

To prevent degradation, always store EDC under an inert atmosphere (e.g., argon or nitrogen), tightly sealed, and desiccated at -20°C.[2]

Q7: My EDC solution turned cloudy. What happened?

A7: Cloudiness in an EDC solution is a sign of hydrolysis and subsequent formation of insoluble urea byproducts. EDC is very unstable in aqueous solutions and should always be prepared fresh immediately before use.[8][9] Never store EDC in solution form for extended periods.

Data Summary: Storage and Stability
ParameterRecommended ConditionRationale & Causality
Storage Temperature -20°C (-15°C to -25°C)[7]Slows the rate of hydrolysis and degradation, preserving the reactive carbodiimide group.
Atmosphere Inert gas (Argon, Nitrogen)[2]EDC is highly moisture-sensitive; an inert atmosphere displaces water vapor.
Container Tightly sealed, opaquePrevents exposure to moisture and light, which can accelerate degradation.
Solution Preparation Prepare fresh immediately before use[8][9]EDC has a short half-life in aqueous solution, rapidly hydrolyzing to an inactive urea.

Section 3: Experimental & Troubleshooting Guide

This section addresses specific issues encountered during EDC-mediated coupling reactions, providing logical steps for troubleshooting and optimization.

Q8: My amide coupling reaction yield is very low. What are the most likely causes?

A8: Low yield is the most common problem and can stem from several factors. Use the following logic tree to diagnose the issue.

Caption: Troubleshooting workflow for low-yield EDC reactions.

Detailed Explanation:

  • Inactive Reagents: EDC and its common additive, N-hydroxysuccinimide (NHS), are both moisture-sensitive.[8] Hydrolyzed reagents are a primary cause of reaction failure. Always use freshly opened or properly stored reagents and dissolve them immediately before adding to the reaction.[9]

  • Suboptimal pH: The EDC reaction is a two-step process with conflicting pH optima.[11]

    • Activation Step: The reaction of EDC with a carboxylic acid to form the reactive O-acylisourea intermediate is most efficient at a slightly acidic pH (4.5–6.0).[8][11]

    • Coupling Step: The subsequent reaction of the intermediate with a primary amine is favored at a physiological to slightly basic pH (7.0–8.5).[8][11] For best results, use a two-step protocol where activation is performed in a buffer like MES, followed by pH adjustment for the amine coupling.[8]

  • Inappropriate Buffer: Your choice of buffer is critical. Avoid buffers containing competing nucleophiles.

    • Amine Buffers (e.g., Tris, Glycine): These will compete with your target amine, quenching the reaction.[8]

    • Carboxylate Buffers (e.g., Acetate): These will compete with your target carboxylic acid for activation by EDC.[8]

    • Phosphate Buffers: While suitable for the second (coupling) step, phosphate can have side reactions with EDC and should be avoided during the initial activation step.[12]

  • Side Reactions: The primary side reaction is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[8][13] This rearrangement competes with the desired amine coupling. Lowering the reaction temperature can suppress this side reaction.[14]

Q9: What is the role of NHS or Sulfo-NHS, and is it always necessary?

A9: While not strictly necessary, adding N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is highly recommended for most applications.[12] The O-acylisourea intermediate formed by EDC is highly unstable and prone to rapid hydrolysis or rearrangement to an unreactive N-acylurea.[8][12] NHS reacts with this intermediate to form a more stable NHS-ester.[12] This semi-stable ester is more resistant to hydrolysis and reacts efficiently with primary amines, significantly improving the overall coupling yield and reducing side products.[9][12]

Caption: EDC coupling mechanism with and without NHS stabilization.

Q10: I need to purify my product. How do I remove the urea byproduct?

A10: A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[15]

  • For Organic-Soluble Products: If your desired product is soluble in an organic solvent immiscible with water (e.g., DCM, EtOAc), the reaction mixture can be diluted and washed with water or a mild acid (e.g., 1M HCl).[13] The water-soluble urea byproduct will partition into the aqueous phase, which can then be discarded.[13]

  • For Water-Soluble Products (e.g., Proteins): For biomolecules, purification is typically achieved by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). These methods separate the large, conjugated product from the small urea byproduct (MW ~191.7 g/mol ).

Section 4: Protocols

Protocol 1: General Two-Step EDC/NHS Coupling for Bioconjugation

This protocol provides a starting point for conjugating a carboxyl-containing molecule (e.g., protein, surface) to an amine-containing molecule.

  • Reagent Preparation:

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 5.0-6.0).[8]

    • Prepare a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).[11]

    • Immediately before use, weigh out EDC and Sulfo-NHS (if using) and dissolve in ice-cold Activation Buffer. A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[8]

  • Activation of Carboxyl Groups:

    • Dissolve or suspend your carboxyl-containing molecule in the Activation Buffer.

    • Add the freshly prepared EDC/Sulfo-NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Removal of Excess Reagents (Optional but Recommended):

    • If possible (e.g., for surface immobilization or large proteins), wash the activated molecule 2-3 times with ice-cold Activation Buffer to remove excess EDC and byproducts.[8] For molecules in solution, this can be done with a spin-desalting column.

  • Coupling with Amine:

    • Immediately dissolve your amine-containing molecule in the Coupling Buffer.

    • Add the amine solution to your activated molecule.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to block any unreacted NHS-ester sites.[8] Incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method (dialysis, SEC, etc.) to remove reaction byproducts and unreacted molecules.

References

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride - Apollo Scientific.

  • Review on Preparation of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC·HCl) in Batch Process.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics.

  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem.

  • What is the stability of EDC.HCl in different pH environments? - Blog.

  • Safety Data Sheet: EDC-HCl - Carl ROTH.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Troubleshooting low yield in CME-carbodiimide coupling reactions. - Benchchem.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) - FAQs.

  • Safety Data Sheet - Thermo Fisher Scientific.

  • N-(3-Dimethylaminopropyl)-N -ethylcarbodiimide hydrochloride for synthesis 25952-53-8 - Sigma-Aldrich.

  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents - Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - RSC Publishing.

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review.

  • What are the best conditions for coupling small molecules with EDC?.

  • Exploring The Versatility And Safety Of EDC HCL - lifechem pharma.

  • Stability of water-soluble carbodiimides in aqueous solution - PubMed.

  • EDAC HCl, 25952-53-8, Crystalline, E6383, Sigma-Aldrich.

  • EDC hydrochloride | CAS 25952-53-8 - Selleck Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • EDC.HCL 1-Ethyl-3-(3-diMethyllaMinopropyl)carbodiiMide hydrochloride - CoreyChem.

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate.

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride | 25952-53-8 | Tokyo Chemical Industry Co., Ltd.(JP).

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH.

  • Safety Data Sheet - DC Fine Chemicals.

  • CFS-903, Trimethoxysilane.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

Sources

Technical Support Center: Strategies to Improve Blood-Brain Barrier Penetration of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the central nervous system (CNS) penetration of piperazine-containing compounds. The piperazine scaffold is a versatile and common motif in CNS drug discovery, but achieving sufficient blood-brain barrier (BBB) permeability can be a significant hurdle.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the complexities of BBB penetration.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties that I should focus on to improve the BBB penetration of my piperazine compound?

A1: To enhance the likelihood of a piperazine compound crossing the BBB via passive diffusion, you should aim to modulate several key physicochemical properties. Generally, successful CNS drugs exhibit a lower molecular weight, optimal lipophilicity, a reduced number of hydrogen bond donors, and a lower polar surface area.[4][5]

Here's a breakdown of the ideal ranges for these properties:

PropertyRecommended Range for CNS PenetrationRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules are better able to diffuse through the tight junctions of the BBB.[6]
Lipophilicity (LogP) 1.5 - 2.7A balance is crucial; the compound must be lipophilic enough to partition into the lipid membranes of the endothelial cells but not so lipophilic that it gets trapped in the membrane or has poor aqueous solubility.[6][7]
Hydrogen Bond Donors (HBD) ≤ 1-2Minimizing hydrogen bond donors reduces the interaction with the polar head groups of the phospholipids in the BBB, which can hinder passage.[4][8]
Polar Surface Area (PSA) < 70-90 ŲA lower PSA is generally associated with increased permeability across lipid membranes.

It's important to note that these are guidelines, and exceptions exist. The interplay between these properties is complex and often requires multi-parameter optimization.[5]

Q2: My piperazine compound has good potency but poor BBB penetration. What are some initial medicinal chemistry strategies I can employ?

A2: When faced with this common challenge, consider the following structural modification strategies:

  • Lipophilicity Modulation: Systematically modify substituents on the piperazine ring or its appendages to fine-tune the LogP value into the optimal range. This can be achieved by adding or removing lipophilic or polar groups.[9]

  • Reduce Hydrogen Bonding Potential: Focus on minimizing the number of hydrogen bond donors. This can sometimes be achieved by N-alkylation or by replacing moieties with bioisosteres that have fewer hydrogen bond donors.[8]

  • Intramolecular Hydrogen Bonding: A more advanced strategy involves designing the molecule to form an intramolecular hydrogen bond. This can effectively "mask" a polar functional group, reducing its interaction with the aqueous environment and increasing its ability to cross the BBB.[4]

  • Increase Rigidity: Introducing conformational constraints, such as incorporating rings or triple bonds, can sometimes improve permeability.[9]

Q3: I suspect my piperazine compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I confirm this and what can I do about it?

A3: P-glycoprotein is a key efflux transporter at the BBB that actively pumps many xenobiotics, including some piperazine-containing drugs, out of the brain.[10][11]

  • Confirmation: The most direct way to determine if your compound is a P-gp substrate is to use an in vitro efflux assay. The Caco-2 bidirectional permeability assay is a common method. A high efflux ratio (Papp B-A / Papp A-B) suggests that your compound is actively transported.[9]

  • Mitigation Strategies:

    • Structural Modification: Subtle structural changes can sometimes disrupt the recognition of your compound by P-gp. This often involves altering the number and arrangement of hydrogen bond donors and acceptors.[12]

    • Prodrug Approach: A prodrug strategy can be employed to mask the features of the molecule that are recognized by P-gp. The prodrug would cross the BBB and then be cleaved to release the active compound within the CNS.[13][14][15]

Q4: What is the "prodrug" approach and how can it be applied to piperazine compounds?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[13][16] This strategy can be particularly useful for improving BBB penetration.[14][15]

For piperazine compounds, a common approach is "lipidization," where a lipophilic moiety is attached to the parent drug, often via an ester linkage.[14] This increases the overall lipophilicity of the molecule, facilitating its passage across the BBB. Once in the brain, the prodrug is designed to be cleaved by enzymes, releasing the active piperazine compound.[14][15]

Troubleshooting Guides

Issue 1: Inconsistent or Low Permeability in In Vitro BBB Models

Possible Causes & Troubleshooting Steps:

  • Poor Compound Solubility:

    • Solubility Assessment: First, determine the aqueous solubility of your piperazine derivative in the assay buffer. Poor solubility can lead to inaccurate and underestimated permeability measurements.

    • Formulation Optimization: If solubility is a limiting factor, consider using a co-solvent like DMSO. However, ensure the final concentration is not toxic to the cells in your model. Alternatively, explore different formulations to enhance dissolution.[17]

  • Assay System Variability:

    • Model Validation: It is critical to ensure your in vitro BBB model is robust and validated. For cell-based models, this involves routinely verifying the integrity of the cell monolayer. This can be done by measuring the transendothelial electrical resistance (TEER) and assessing the permeability of a known low-permeability marker, such as Lucifer yellow or mannitol.[17][18]

    • Standardized Protocols: Adhere to consistent and well-documented protocols for cell seeding density, culture duration, and all assay conditions to minimize experiment-to-experiment variability.[17]

  • Incorrect Interpretation of Results:

    • Acknowledge Model Limitations: Be aware of the limitations of your chosen in vitro model. For instance, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen but only assesses passive diffusion. It does not account for active transport mechanisms or paracellular movement.[17]

    • Correlate with In Vivo Data: Whenever feasible, correlate your in vitro permeability data with in vivo brain penetration data to build a predictive relationship for your specific class of compounds.[17]

Issue 2: Promising In Vitro Permeability but Poor In Vivo Brain Penetration

Possible Causes & Troubleshooting Steps:

  • High Plasma Protein Binding:

    • Determine Fraction Unbound: Measure the extent to which your compound binds to plasma proteins. It is the unbound fraction of the drug that is available to cross the BBB.[12][19] High plasma protein binding can significantly limit brain exposure, even if the compound has good intrinsic permeability.

    • Structural Modifications: If plasma protein binding is excessively high, medicinal chemistry efforts can be directed towards modifying the structure to reduce it.

  • Rapid Metabolism:

    • Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes. Rapid metabolism can lead to low systemic exposure and consequently, low brain concentrations.

    • Identify Metabolic Hotspots: If metabolic instability is identified, perform metabolite identification studies to pinpoint the "soft spots" in the molecule. This information can then guide structural modifications to block or slow down the metabolic pathways.

  • Active Efflux in an In Vivo Setting:

    • Re-evaluate Efflux Potential: Even if initial in vitro efflux assays were negative, consider that the expression and activity of efflux transporters can differ between in vitro models and the in vivo BBB.

    • In Vivo Efflux Studies: More advanced in vivo studies, such as comparing brain uptake in wild-type versus P-gp knockout mice, can provide definitive evidence of efflux transporter involvement.[20][21]

Experimental Protocols & Visualizations

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader for UV-Vis or LC-MS/MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dissolve test and control compounds in PBS (with a small percentage of co-solvent like DMSO if necessary) to a final concentration of 100-200 µM. Add 150 µL of the compound solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using an appropriate equation that takes into account the surface area of the membrane, the volume of the donor and acceptor wells, and the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat Filter Plate with Phospholipid D Assemble PAMPA Sandwich A->D B Add Buffer to Acceptor Plate B->D C Add Compound to Donor Plate C->D E Incubate (4-16h) D->E F Measure Concentrations (Donor & Acceptor) E->F G Calculate Permeability (Pe) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Visualization: Strategies for Modifying Piperazine Compounds

This diagram illustrates the key strategies for chemical modification of a generic piperazine scaffold to improve BBB penetration.

BBB_Strategies cluster_strategies Modification Strategies Piperazine Piperazine Core Poor BBB Penetration S1 Increase Lipophilicity (add non-polar groups) Piperazine->S1 S2 Decrease H-Bond Donors (e.g., N-alkylation) Piperazine->S2 S3 Introduce Intramolecular H-Bond Piperazine->S3 S4 Reduce P-gp Efflux (structural tweaks) Piperazine->S4 S5 Prodrug Approach (add cleavable lipophilic moiety) Piperazine->S5 Improved Modified Piperazine Improved BBB Penetration S1->Improved S2->Improved S3->Improved S4->Improved S5->Improved

Caption: Chemical modification strategies to enhance BBB penetration of piperazine compounds.

References

  • Vertex AI Search. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • PubMed. (n.d.). Physicochemical considerations and pharmacokinetic behavior in delivery of drugs to the central nervous system.
  • PubMed Central. (n.d.). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications.
  • PubMed Central. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine.
  • MDPI. (2023, May 10). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation.
  • ResearchGate. (2025, August 9). (PDF) Hydrogen-Bonding Capacity and Brain Penetration.
  • MDPI. (2023, December 28). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress.
  • PubMed. (n.d.). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models.
  • PubMed Central. (n.d.). In Vivo Methods to Study Uptake of Nanoparticles into the Brain.
  • Rowan Scientific. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.
  • PubMed Central. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • ResearchGate. (2025, August 6). (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration.
  • PubMed. (n.d.). Predicting penetration across the blood-brain barrier from simple descriptors and fragmentation schemes.
  • PubMed Central. (n.d.). How to Measure Drug Transport across the Blood-Brain Barrier.
  • ResearchGate. (n.d.). The properties of a drug affecting its distribution within the brain.
  • PubMed. (n.d.). Prodrug approaches for CNS delivery.
  • RJPT. (n.d.). Physicochemical determinants of blood brain barrier penetrating molecules.
  • PubMed Central. (n.d.). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems.
  • ResearchGate. (n.d.). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery.
  • PubMed Central. (n.d.). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold.
  • PubMed Central. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • ACS Medicinal Chemistry Letters. (2022, June 28). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
  • MDPI. (2022, August 15). Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo.
  • ResearchGate. (2025, August 6). Lipophilicity and Other Parameters Affecting Brain Penetration | Request PDF.
  • JDDT. (n.d.). View of IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN.
  • PubMed Central. (n.d.). Prodrug Approaches for CNS Delivery.
  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • MDPI. (n.d.). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Unnamed Publisher. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • Current Topics in Medicinal Chemistry. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements.
  • ResearchGate. (n.d.). (PDF) Prodrug Approaches for CNS Delivery.
  • Journal of Medicinal Chemistry. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective.
  • ResearchGate. (2025, August 7). Strategies to assess blood-brain barrier penetration | Request PDF.
  • PubMed. (n.d.). Role of P-glycoprotein in pharmacokinetics: clinical implications.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed Central. (n.d.). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Allosecurinine Derivatives.
  • MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review.
  • PubMed Central. (2014, June 16). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier.
  • DSpace. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review.
  • PubMed. (n.d.). The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug trospium chloride.
  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions.
  • Semantic Scholar. (n.d.). [PDF] The Role of P-Glycoprotein in Limiting Brain Penetration of the Peripherally Acting Anticholinergic Overactive Bladder Drug Trospium Chloride.

Sources

Validation & Comparative

Validating the GABAergic Mechanism of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies to validate the GABAergic mechanism of novel piperazine derivatives. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

Introduction: The Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system (CNS), reducing neuronal excitability.[1][2] Its receptors, primarily the ionotropic GABA-A and metabotropic GABA-B receptors, are crucial targets for therapeutic drug development, particularly for conditions involving neuronal hyperactivity such as anxiety, epilepsy, and sleep disorders.[2][3][4] Piperazine derivatives, a class of psychoactive compounds found in various medications, have shown the ability to modulate GABAergic transmission, presenting a promising avenue for novel therapeutic agents.[5][6] This guide focuses on the essential in vitro and in vivo techniques to rigorously validate this mechanism.

The GABAergic Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open a chloride-selective pore.[1][7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[1][7] Many drugs, such as benzodiazepines, act as positive allosteric modulators, enhancing the effect of GABA.[1][4][8] Conversely, antagonists block this inhibitory action.[5] Understanding where and how a piperazine derivative interacts with this pathway is fundamental to its development.

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds Piperazine Piperazine Derivative Piperazine->GABA_A Modulates

Caption: GABA-A receptor signaling pathway.

Part 1: In Vitro Validation: From Binding to Function

In vitro assays are the foundational step in characterizing the interaction between a piperazine derivative and the GABA-A receptor. These cell-free and cell-based assays provide quantitative data on binding affinity, efficacy, and potency.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a powerful tool to determine if a compound directly interacts with a receptor and to quantify its binding affinity (Ki).[3][9] These assays utilize a radiolabeled ligand that has a known high affinity for a specific receptor site. The test compound's ability to displace the radioligand is then measured.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor

This protocol is adapted from established methods for GABA-A receptor binding assays.[10][11]

1. Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[10]
  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[10]
  • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
  • Wash the pellet by resuspending in binding buffer (50 nM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step twice.[10]
  • Resuspend the final pellet in binding buffer and store at -70°C.[10]

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.[10]
  • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[10]
  • Add a constant concentration of a radioligand, such as [3H]muscimol (a GABA-A agonist) or [3H]flunitrazepam (a benzodiazepine site ligand), at a concentration near its Kd.[10][11]
  • Add varying concentrations of the unlabeled piperazine derivative (the competitor).
  • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 mM GABA).[10]
  • Incubate at 4°C for 45-60 minutes.[10]
  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[10]
  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[10]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the piperazine derivative that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Example:

CompoundTarget SiteRadioligandIC50 (nM)Ki (nM)
Piperazine AGABA Site[3H]Muscimol15075
Piperazine BBZD Site[3H]Flunitrazepam8040
Diazepam (Control)BZD Site[3H]Flunitrazepam105
Electrophysiology: Assessing Functional Modulation

Electrophysiology, particularly the two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes or patch-clamp on cultured neurons, provides a direct functional measure of a compound's effect on receptor-mediated ion flow.[5][12] This is crucial for determining whether a piperazine derivative acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

TEVC_Workflow A 1. Oocyte Preparation & cRNA Injection (GABA-A Subunits) B 2. Incubation (2-5 days for receptor expression) A->B C 3. Oocyte Placement in Recording Chamber B->C D 4. Two-Electrode Voltage-Clamp Setup C->D E 5. Perfusion with GABA (EC5-EC10) to establish baseline current D->E F 6. Co-application of GABA + Piperazine Derivative E->F G 7. Data Acquisition (Measure change in current) F->G H 8. Data Analysis (Dose-response curves, EC50/IC50) G->H

Caption: Two-electrode voltage-clamp experimental workflow.

Key Experimental Considerations:

  • GABA Concentration: A low concentration of GABA (EC5-EC10) is used to establish a baseline current. This allows for the sensitive detection of both potentiation (positive modulation) and inhibition (antagonism).[12]

  • Subunit Composition: Expressing different combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2) can reveal subtype selectivity of the piperazine derivative.[5][13]

  • Data Interpretation:

    • Positive Allosteric Modulator: The piperazine derivative will enhance the GABA-evoked current.

    • Antagonist: The compound will inhibit the GABA-evoked current.[5]

    • Agonist: The derivative will evoke a current in the absence of GABA.

Comparative Data Example (TEVC):

CompoundGABA-A SubtypeEffect on GABA-evoked CurrentEC50/IC50 (µM)Max Efficacy (% of GABA)
Piperazine Cα1β2γ2Potentiation25150%
Piperazine Dα1β2γ2Inhibition4690% Inhibition
Piperine (Control)α1β2γ2Potentiation50271%

Part 2: In Vivo Validation: From Neuronal Circuits to Behavior

In vivo studies are essential to confirm that the GABAergic activity observed in vitro translates to a physiological effect in a whole organism. These studies can also provide insights into the therapeutic potential and side-effect profile of the piperazine derivatives.

Animal Models of Anxiety and Sedation

Several behavioral paradigms in rodents are widely used to assess the anxiolytic and sedative effects characteristic of positive GABA-A receptor modulators.

  • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

  • Light-Dark Box Test: This test relies on the conflict between the innate exploratory behavior of mice and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

  • Loss of Righting Reflex (LORR): This is a common assay for sedative-hypnotic effects. A compound's ability to induce a loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) is measured.

Experimental Protocol: Elevated Plus Maze (EPM)

1. Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms. 2. Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[14] 3. Drug Administration: Administer the piperazine derivative or vehicle control via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test. 4. Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes. 5. Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system. 6. Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters for the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Comparative Data Example (EPM):

TreatmentDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle-15 ± 2.120 ± 3.5
Piperazine E1035 ± 4.540 ± 5.1
Diazepam (Control)240 ± 3.845 ± 4.2
*p < 0.05 compared to vehicle
Anticonvulsant Models

The ability of a compound to protect against chemically or electrically induced seizures is a strong indicator of GABAergic activity.

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.[15] The ability of a piperazine derivative to increase the latency to seizure onset or prevent seizures indicates anticonvulsant activity.

  • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via electrical stimulation. It is used to identify compounds effective against generalized seizures.

Logical Framework for Validating GABAergic Mechanism

Validation_Logic A Hypothesis: Piperazine Derivative X is a GABA-A Modulator B In Vitro Binding Assay (Does it bind to GABA-A?) A->B C Electrophysiology (How does it affect channel function?) B->C Positive Binding F Negative Result: Re-evaluate hypothesis B->F No Binding D In Vivo Behavioral Assays (Anxiety, Sedation, Anticonvulsant) C->D Functional Modulation C->F No Functional Effect E Mechanism Confirmed: Derivative X is a validated GABAergic modulator D->E Behavioral Effects Consistent with GABA Modulation D->F No Behavioral Effect

Caption: Tiered approach for mechanism validation.

Conclusion

Validating the GABAergic mechanism of piperazine derivatives requires a multi-faceted approach, progressing from molecular interactions to functional outcomes and behavioral effects. By employing a logical and tiered experimental strategy, from radioligand binding and electrophysiology to in vivo behavioral models, researchers can build a robust and comprehensive data package. This guide provides the foundational protocols and comparative frameworks to rigorously assess the therapeutic potential of these promising compounds.

References

  • Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. PubMed. Available at: [Link]

  • GABA. PDSP. Available at: [Link]

  • Mono N-aryl Ethylenediamine and Piperazine Derivatives Are GABAA Receptor Blockers: Implications for Psychiatry. PubMed. Available at: [Link]

  • Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]

  • GABA receptor. Wikipedia. Available at: [Link]

  • Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Available at: [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

  • GABAA receptor. Wikipedia. Available at: [Link]

  • Induction of the GABA Cell Phenotype: An In Vitro Model for Studying Neurodevelopmental Disorders. PMC - PubMed Central. Available at: [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. Request PDF - ResearchGate. Available at: [Link]

  • An in Vivo Method for Testing GABAergic Compounds. PubMed. Available at: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC - NIH. Available at: [Link]

  • Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers. Available at: [Link]

  • Electrophysiological Recordings. Bio-protocol. Available at: [Link]

  • In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes. arXiv. Available at: [Link]

  • Generation of glutamatergic/GABAergic neuronal co-cultures derived from human induced pluripotent stem cells for characterizing E/I balance in vitro. NIH. Available at: [Link]

  • Piperazic acid and related compounds as inhibitors of GABA uptake in rat brain slices. PubMed. Available at: [Link]

  • Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. PMC - PubMed Central. Available at: [Link]

  • Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. ResearchGate. Available at: [Link]

  • In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons. Available at: [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • Keynote: Controlling the flow: GABAergic interneurons in neonatal cortex. YouTube. Available at: [Link]

  • GLUT1-DS Brain Organoids Exhibit Increased Sensitivity to Metabolic and Pharmacological Induction of Epileptiform Activity. MDPI. Available at: [Link]

  • Quantifying GABA in Addiction: A Review of Proton Magnetic Resonance Spectroscopy Studies. PubMed Central. Available at: [Link]

  • Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. Available at: [Link]

  • Gabaergic Interneurons in Early Brain Development: Conducting and Orchestrated by Cortical Network Activity. Frontiers. Available at: [Link]

  • GABA and the behavioral effects of anxiolytic drugs. PubMed. Available at: [Link]

  • Preventing Phosphorylation of the GABAAR β3 Subunit Compromises the Behavioral Effects of Neuroactive Steroids. Frontiers. Available at: [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine. ResearchGate. Available at: [Link]

  • Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. Request PDF - ResearchGate. Available at: [Link]

  • A GABAergic Projection from the Zona Incerta to the Rostral Ventromedial Medulla Modulates Descending Control of Neuropathic Pain. MDPI. Available at: [Link]

Sources

A Researcher's Guide to Target Identification and Selectivity Profiling of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Biological Function

1-(thiophen-2-ylmethyl)piperazine dihydrochloride is a small molecule built upon two well-established pharmacophores: the piperazine ring and a thiophene moiety. The piperazine nucleus is a cornerstone of medicinal chemistry, found in a multitude of approved drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants, as well as agents for other indications.[1][2] Its prevalence is due to favorable physicochemical properties and its ability to interact with a wide range of biological targets, particularly neurotransmitter receptors.[3] The thiophene ring is also considered a "privileged" structure in drug discovery, often used as a bioisostere for a phenyl ring, which can enhance metabolic stability and receptor binding affinity.[4] Derivatives of thiophene are known to exhibit activities ranging from anticancer to antimicrobial.[4][5]

Given this structural heritage, 1-(thiophen-2-ylmethyl)piperazine dihydrochloride presents a compelling case for pharmacological investigation. However, without a defined primary biological target, a systematic approach is required to first identify its principal protein interactions and then to characterize its broader selectivity—a process often termed "target deconvolution" or "selectivity profiling." This guide provides a comprehensive, technically-grounded framework for researchers to undertake this investigation, moving from broad, unbiased screening to detailed mechanistic studies. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and compare the compound's (hypothetical) profile against well-characterized drugs, Olanzapine and Sunitinib, which represent relevant pharmacological spaces.

Part 1: The Strategic Framework for Target Discovery and Profiling

For an uncharacterized compound, a tiered approach is the most efficient strategy to identify primary targets and subsequently understand its cross-reactivity profile. This strategy begins with a wide net cast across a diverse set of biological targets at a single, high concentration to identify initial "hits." These hits are then rigorously validated through potency determination and orthogonal assays.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Functional Validation T1_Start Compound: 1-(thiophen-2-ylmethyl)piperazine dihydrochloride T1_Screen Broad Panel Screening (e.g., Eurofins Diversity Profile) Single Concentration (10 µM) T1_Start->T1_Screen Initial Hypothesis: GPCRs & Kinases T2_Hits Identify 'Hits' (e.g., >50% Inhibition/Activity) T1_Screen->T2_Hits T2_Dose Dose-Response Assays (Determine IC50 / EC50 / Ki) T2_Hits->T2_Dose T3_Orthogonal Orthogonal Assays (e.g., Binding vs. Functional) T2_Dose->T3_Orthogonal Confirmed Hits T3_Cellular Cell-Based Assays (Confirm activity in a physiological context) T3_Orthogonal->T3_Cellular T3_End T3_End T3_Cellular->T3_End Generate Selectivity Profile & Formulate New Hypotheses

Figure 1. A tiered workflow for target identification and selectivity profiling.

Part 2: Tier 1 - Broad Panel Screening for Initial Hit Identification

The initial step involves screening the compound against a large, diverse panel of targets. The objective is not to determine potency, but to efficiently identify potential interactions. Commercial services, such as the Eurofins Discovery Diversity Profile or Revvity's OncoSignature™ panels, offer a cost-effective method to assess activity against hundreds of kinases, GPCRs, ion channels, and enzymes.[6][7] A standard screening concentration of 10 µM is typically used as it is high enough to detect moderate-affinity interactions without being confounded by non-specific effects.

Hypothetical Screening Results

For the purpose of this guide, we will work with a hypothetical data set for 1-(thiophen-2-ylmethyl)piperazine dihydrochloride.

Table 1: Illustrative Results from a Broad Panel Screen (10 µM)

Target Class Target Assay Type % Inhibition / Activity Result
GPCRs Dopamine D2 Radioligand Binding 85% Inhibition Hit
Serotonin 5-HT2A Radioligand Binding 78% Inhibition Hit
Adrenergic α1A Radioligand Binding 65% Inhibition Hit
Muscarinic M1 Radioligand Binding 12% Inhibition Inactive
Histamine H1 Radioligand Binding 8% Inhibition Inactive
Kinases VEGFR2 Kinase Activity 92% Inhibition Hit
PDGFRβ Kinase Activity 88% Inhibition Hit
c-KIT Kinase Activity 75% Inhibition Hit
EGFR Kinase Activity 5% Inhibition Inactive
SRC Kinase Activity 15% Inhibition Inactive
Ion Channels hERG Binding Assay 25% Inhibition Inactive

| | Nav1.5 | Binding Assay | 18% Inhibition | Inactive |

From this illustrative screen, we identified six potential "hits" (>50% inhibition) that warrant further investigation: three GPCRs (D2, 5-HT2A, α1A) and three kinases (VEGFR2, PDGFRβ, c-KIT).

Part 3: Tier 2 - Dose-Response Assays for Potency Determination

Once initial hits are identified, the next critical step is to determine the compound's potency at each target. This is achieved by generating 10-point dose-response curves to calculate IC50 (for inhibition), EC50 (for activation), or Kᵢ (binding affinity) values. This quantitative data allows for the ranking of targets and provides the first glimpse into the compound's selectivity.

Experimental Protocol 1: GPCR Radioligand Binding Assay (IC50 Determination)

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a known radioligand from a receptor.[8][9]

Objective: To determine the Kᵢ of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride at the human Dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Non-specific control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates and glass fiber filters (GF/C, pre-soaked in 0.3% PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (e.g., 10-20 µg protein).[10]

    • 50 µL of test compound dilution (or buffer for total binding, or Haloperidol for non-specific binding).

    • 50 µL of [³H]-Spiperone at a concentration near its Kₑ (e.g., 0.3 nM).[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]

  • Harvesting: Rapidly aspirate the reaction mixture through the GF/C filter mat using a cell harvester to trap the receptor-bound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (IC50 Determination)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase ATP binding site.[12][13]

Objective: To determine the IC50 of 1-(thiophen-2-ylmethyl)piperazine dihydrochloride against VEGFR2 kinase.

Materials:

  • VEGFR2 Kinase (recombinant).

  • LanthaScreen™ Eu-anti-tag Antibody.

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled).[12]

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]

  • 384-well low-volume plates.

  • TR-FRET enabled plate reader.

Procedure:

  • Compound Preparation: Prepare a 4X serial dilution of the test compound in 1X Kinase Buffer A.

  • Assay Setup (15 µL final volume):

    • Add 5 µL of the test compound dilution.

    • Add 5 µL of a 3X solution of Kinase/Eu-Antibody mixture.

    • Add 5 µL of a 3X solution of the Kinase Tracer.[13]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Prepare 3X Solutions: 1. Test Compound Dilutions 2. Kinase + Eu-Antibody Mix 3. AF647-Tracer plate Dispense to 384-well plate: - 5 µL Compound - 5 µL Kinase/Ab Mix - 5 µL Tracer start->plate incubate Incubate 60 min at Room Temp plate->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Calculate Emission Ratio (665/615) & Determine IC50 read->analyze result Potency Value analyze->result

Figure 2. Workflow for the LanthaScreen™ Kinase Binding Assay.
Comparative Potency Analysis

The IC50/Kᵢ values allow for direct comparison with known drugs.

Table 2: Comparative Potency Profile (IC50 / Kᵢ in nM)

Target 1-(thiophen-2-ylmethyl)piperazine (Hypothetical) Olanzapine (Reference)[14] Sunitinib (Reference)[5][15]
GPCRs
Dopamine D2 15 11-31 N/A
Serotonin 5-HT2A 25 4 N/A
Adrenergic α1A 80 19 N/A
Kinases
VEGFR2 10 N/A 9
PDGFRβ 20 N/A 2

| c-KIT | 95 | N/A | 4 |

Interpretation: Our hypothetical data suggests that 1-(thiophen-2-ylmethyl)piperazine dihydrochloride is a multi-target ligand, exhibiting potent activity at both GPCRs (comparable to Olanzapine) and receptor tyrosine kinases (comparable to Sunitinib). This dual activity profile is intriguing and necessitates further functional characterization.

Part 4: Tier 3 - Functional and Cellular Validation

Binding affinity does not always correlate with functional activity. A compound can be an agonist, antagonist, or inverse agonist. Therefore, it is crucial to perform functional assays to understand the compound's effect on cellular signaling.

Experimental Protocol 3: Calcium Mobilization Assay (Functional GPCR Assay)

This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the 5-HT2A and α1A receptors.[1][16]

Objective: To determine if 1-(thiophen-2-ylmethyl)piperazine dihydrochloride acts as an agonist or antagonist at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[17]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Reference agonist (e.g., Serotonin).

  • Black, clear-bottom 96-well cell culture plates.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution. Incubate for 30-60 minutes at 37°C.[16]

  • Assay Execution (on FLIPR or similar):

    • Antagonist Mode: Place the cell plate in the reader. Add the test compound at various concentrations and incubate for 15-30 minutes. Then, add the reference agonist (Serotonin) at its EC80 concentration and measure the fluorescence signal (Ex/Em ~485/525 nm) over time. An antagonist will cause a dose-dependent decrease in the agonist-induced signal.

    • Agonist Mode: Place the cell plate in the reader. Add the test compound at various concentrations and immediately measure the fluorescence signal over time. An agonist will cause a dose-dependent increase in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min).

    • For antagonist mode, plot % inhibition vs. compound concentration to determine the IC50.

    • For agonist mode, plot the fluorescence change vs. compound concentration to determine the EC50.

G cluster_pathway Dopamine D2 Receptor (Gαi-coupled) Signaling cluster_compound Compound Interaction D2R {D2 Receptor | Gαi-coupled} AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation CellResponse Cellular Response (e.g., altered gene expression) CREB->CellResponse Compound 1-(thiophen-2-ylmethyl)piperazine (Hypothesized Antagonist) Compound->D2R Blocks Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Activates

Figure 3. Simplified signaling pathway for an inhibitory GPCR like the D2 receptor.

Conclusion and Future Directions

This guide outlines a systematic, three-tiered strategy for the pharmacological characterization of novel compounds like 1-(thiophen-2-ylmethyl)piperazine dihydrochloride. Based on our hypothetical results, the compound emerges as a potent, multi-target modulator of both GPCRs and receptor tyrosine kinases. This "polypharmacology" is a double-edged sword; it may offer synergistic therapeutic efficacy but also poses a risk of off-target side effects.

The critical next steps would involve:

  • Profiling against the full kinome to understand its selectivity within this large enzyme family.

  • Assessing functional activity at all GPCR hits to determine agonist vs. antagonist properties.

  • Conducting cell-based assays using relevant cancer cell lines (for kinase targets) or neuronal cell models (for GPCR targets) to confirm that binding and functional activity translate into a desired cellular phenotype (e.g., anti-proliferative effects or modulation of neurotransmission).

  • Investigating ADME-Tox properties to evaluate its drug-like potential.

By following a logical, data-driven workflow, researchers can effectively deconvolve the complex pharmacology of novel chemical entities and build a robust data package to support further drug development efforts.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • European Medicines Agency. (2002). Piperazine Summary Report (3). Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • PubMed. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Olanzapine: Preclinical and Clinical Profiles of a Novel Antipsychotic Agent. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2024). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

Sources

A Researcher's Guide to Pharmacological Benchmarking: Characterizing 1-Thiophen-2-ylmethyl-piperazine dihydrochloride Against Known Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive experimental framework for the pharmacological characterization of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a research compound possessing structural motifs common to centrally active agents. Due to a lack of extensive characterization in public literature, this document outlines a systematic approach to determine its potential receptor targets, affinity, and functional activity. We propose a benchmarking strategy against well-established antagonists for the Dopamine D4, Serotonin 5-HT2A, and Histamine H3 receptors—high-value targets in neuropsychiatry and neurology. This guide furnishes researchers with detailed protocols for in vitro binding and functional assays, principles of data interpretation, and a rationale for experimental design, ensuring a robust and self-validating investigation.

Introduction: The Rationale for Characterization

The compound 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (referred to herein as 'TPA') is a heterocyclic molecule featuring a piperazine ring linked to a thiophene group[1]. Both moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS).[2][3]. The piperazine scaffold is a cornerstone of many antipsychotic, antidepressant, and anxiolytic drugs, often interacting with monoaminergic G-protein coupled receptors (GPCRs)[3][4][5]. Similarly, the thiophene ring is a bioisostere of benzene found in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and receptor interactions[2].

Given this structural pedigree, TPA presents a compelling case for pharmacological investigation. However, its specific biological targets are not well-documented. This guide, therefore, serves as a strategic workflow for any researcher seeking to elucidate its mechanism of action. Our approach is to benchmark TPA against selective antagonists for three high-probability CNS receptors based on structural analogy with known ligands[6].

Proposed Targets and Benchmark Antagonist Selection

Based on the prevalence of the thiophene-piperazine scaffold in CNS-active compounds, we have selected the following GPCRs as primary putative targets for initial screening.

  • Dopamine D4 Receptor (D4R): A D2-like Gi-coupled receptor concentrated in the frontal cortex and limbic system.[7][8]. D4R antagonists are investigated for schizophrenia and other neuropsychiatric disorders[7][9][10].

    • Benchmark Antagonist: L-745,870. A highly potent and selective D4R antagonist with over 2000-fold selectivity against D2 and D3 receptors, making it an ideal tool for delineating D4-specific effects[9][10][11].

  • Serotonin 5-HT2A Receptor (5-HT2AR): A Gq-coupled receptor integral to perception, cognition, and mood.[12]. Blockade of 5-HT2A receptors is a key mechanism of atypical antipsychotics[13][14].

    • Benchmark Antagonist: Ketanserin. A classic and well-characterized antagonist with high affinity for the 5-HT2A receptor. While it also displays affinity for α1-adrenergic receptors, its use as a 5-HT2A benchmark is well-established in pharmacological research[13][15][16].

  • Histamine H3 Receptor (H3R): A Gi-coupled presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[17]. H3R antagonists are known to have pro-cognitive and wakefulness-promoting effects and are used to treat conditions like narcolepsy[17][18][19].

    • Benchmark Antagonist: Pitolisant (Wakix®). The first H3 receptor antagonist/inverse agonist to receive FDA approval, making it a clinically relevant and authoritative benchmark[17][19][20].

The logical workflow for characterizing TPA against these targets is visualized below.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity binding_assay Competitive Radioligand Binding Assay ki_values Binding Affinity (Ki) binding_assay->ki_values Calculate Ki Values targets D4R, 5-HT2AR, H3R Membrane Preparations targets->binding_assay radioligands [3H]Spiperone (for D4/5-HT2A) [3H]N-α-methylhistamine (for H3) radioligands->binding_assay compounds TPA vs. Benchmarks (L-745,870, Ketanserin, Pitolisant) compounds->binding_assay ic50_values Functional Potency (IC50) ki_values->ic50_values Correlate Potency functional_assay cAMP Functional Assay (Forskolin-Stimulated) functional_assay->ic50_values Calculate IC50 Values cells HEK293 Cells Expressing D4R, 5-HT2AR, or H3R cells->functional_assay agonist Add Receptor-Specific Agonist (e.g., Quinpirole for D4) agonist->functional_assay antagonists TPA vs. Benchmarks antagonists->functional_assay conclusion Conclusion: Pharmacological Profile of TPA ic50_values->conclusion Determine Selectivity & Mechanism

Caption: Experimental workflow for characterizing TPA.

Experimental Framework Part A: Receptor Binding Affinity

The first critical step is to determine if TPA physically binds to the proposed target receptors and to quantify its affinity. A competitive radioligand binding assay is the gold standard for this purpose.[21][22]. This experiment measures the ability of a non-labeled compound (the "competitor," i.e., TPA or a benchmark) to displace a radiolabeled ligand of known high affinity from the receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of TPA and benchmark antagonists for the D4, 5-HT2A, and H3 receptors.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human recombinant D4, 5-HT2A, or H3 receptors.

  • Radioligands:

    • For D4/5-HT2A: [³H]Spiperone (a common ligand, though more selective radioligands can be used).

    • For H3: [³H]N-α-methylhistamine.

  • Test Compounds: TPA, L-745,870, Ketanserin, Pitolisant.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration of a non-labeled, structurally distinct antagonist (e.g., 10 µM Haloperidol for D4, 10 µM Mianserin for 5-HT2A, 10 µM Clobenpropit for H3).

  • Apparatus: 96-well filter plates (e.g., glass fiber C), vacuum manifold, liquid scintillation counter, scintillation fluid.

Methodology:

  • Compound Preparation: Prepare serial dilutions of TPA and the benchmark antagonists (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine in order:

    • Assay Buffer

    • Test compound dilution (or vehicle for "Total Binding" wells, or NSB control for "NSB" wells).

    • Radioligand at a final concentration at or below its Kd value (e.g., ~1 nM [³H]Spiperone).

    • Receptor membrane preparation (e.g., 5-15 µg protein per well). The final volume should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[23].

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the competitor using the formula: 100 * (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB).

    • Plot the percent specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity

The results should be summarized in a clear table. Lower Ki values indicate higher binding affinity.

CompoundD4R Ki (nM)5-HT2AR Ki (nM)H3R Ki (nM)D4R Selectivity vs. 5-HT2ARD4R Selectivity vs. H3R
TPA Experimental ValueExperimental ValueExperimental ValueCalculateCalculate
L-745,870~0.5>1000>1000>2000x>2000x
Ketanserin~100~2~5000.02x0.2x
Pitolisant>1000>1000~1>1000xN/A
(Note: Benchmark data is representative of typical literature values for illustrative purposes.)

Experimental Framework Part B: Functional Antagonism

Demonstrating binding is not sufficient; one must determine if that binding has a functional consequence. As D4 and H3 receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][17]. An antagonist will block this agonist-induced decrease. This can be measured in a whole-cell functional assay.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (IC50) of TPA as an antagonist at the D4 and H3 receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human D4 or H3 receptor.

  • Agonists: Quinpirole (for D4R), (R)-α-methylhistamine (for H3R).

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compounds: TPA and relevant benchmark antagonists.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or AlphaScreen-based kit[24][25].

  • Apparatus: 384-well white opaque plates, multi-mode plate reader.

Methodology:

  • Cell Plating: Seed the cells into 384-well plates and grow overnight to achieve 80-90% confluency.

  • Compound Addition:

    • Prepare serial dilutions of TPA and the benchmark antagonists.

    • Add the antagonist dilutions to the cell plate and pre-incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before the agonist is introduced.[26].

  • Stimulation: Add a mixture of Forskolin and the specific receptor agonist.

    • Rationale: Forskolin directly activates adenylyl cyclase, raising intracellular cAMP to a high, easily detectable baseline. The Gi-coupled receptor agonist (e.g., Quinpirole) will then inhibit this activity, causing a measurable drop in cAMP. An effective antagonist will prevent this drop.

    • The agonist concentration should be at its EC80 (the concentration that gives 80% of its maximal effect) to provide a sufficient window for measuring inhibition.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.

  • Lysis and Detection: Add the lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF) as per the manufacturer's protocol.[26][27].

  • Data Acquisition: After a final incubation period (typically 60 minutes), read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_pathway Gi-Coupled Receptor Signaling Agonist Agonist (e.g., Dopamine) Receptor D4 Receptor Agonist->Receptor Activates Antagonist Antagonist (TPA) Antagonist->Receptor Blocks G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Response Cellular Response PKA_active->Response

Caption: A simplified Gi signaling pathway blocked by an antagonist.

Data Presentation: Functional Potency
CompoundD4R Antagonist IC50 (nM)H3R Antagonist IC50 (nM)
TPA Experimental ValueExperimental Value
L-745,870~1.0>10,000
Pitolisant>10,000~2.5
(Note: Benchmark data is representative of typical literature values for illustrative purposes.)

Interpretation and Next Steps

By comparing the Ki and IC50 values obtained for TPA with those of the highly selective benchmarks, a clear pharmacological profile will emerge.

  • Potency: The absolute Ki and IC50 values indicate how strongly TPA interacts with a given receptor. Values in the low nanomolar range suggest a potent interaction.

  • Selectivity: By comparing the Ki values across the different receptors (e.g., Ki(5-HT2A) / Ki(D4R)), you can calculate a selectivity ratio. A high ratio (>100-fold) indicates that the compound is selective for one target over another.

  • Mechanism: If TPA yields a potent Ki in the binding assay and a corresponding potent IC50 in the functional assay, it confirms its role as an antagonist at that receptor. If it binds but shows no functional activity, it could be an inert binder or require a different functional assay (e.g., β-arrestin recruitment).

Upon completion of this initial screening cascade, a researcher will have robust, quantitative data to classify 1-Thiophen-2-ylmethyl-piperazine dihydrochloride as, for example, a potent and selective D4 antagonist, a non-selective monoamine receptor ligand, or inactive at these targets. Positive results would warrant expansion to a broader receptor panel and subsequent investigation in more complex cellular and in vivo models.

References

  • H3 receptor antagonist - Wikipedia. Wikipedia. [Link]

  • Shin, D., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central - NIH. [Link]

  • What are D4 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Kumar, S., et al. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]

  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. (2024). YouTube. [Link]

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • Serotonin receptor antagonist - Wikipedia. Wikipedia. [Link]

  • Bristow, L. J., et al. (1998). Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. PubMed. [Link]

  • Dopamine receptor D4 - Wikipedia. Wikipedia. [Link]

  • Rinaudo, P., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. (2022). REPROCELL. [Link]

  • What are 5-HT2A receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An... (2021). ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Altamura, M., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. PubMed. [Link]

  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. PubChem. [Link]

  • Rege, A., et al. (2015). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. [Link]

  • Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • MRL - Piperazine Summary Report (3). EMA. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

Sources

assessing the reproducibility of assays with 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: 1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Initial literature and database searches for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride (CAS 6803-90-3) reveal it as a commercially available research chemical.[1][2][3] However, as of this writing, there is a notable scarcity of published biological data, including specific assays in which it has been characterized or studies detailing its mechanism of action. This lack of extensive public data is common for novel or specialized research compounds.

To provide a valuable and practical guide for researchers, this document will focus on the principles and methodologies for assessing assay reproducibility using a well-characterized compound from the same chemical class: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) . TFMPP is a known serotonin receptor agonist, and the assays used for its characterization are directly applicable to novel piperazine derivatives like 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.[4] This guide will, therefore, serve as a robust framework for validating assays for this and other similar compounds.

Introduction: The Critical Role of Reproducibility in Drug Discovery

This guide provides a comprehensive overview of the principles and practical steps for assessing the reproducibility of assays commonly used to characterize serotonergic piperazine derivatives, with a specific focus on functional G-protein coupled receptor (GPCR) assays.

Understanding the Target: Piperazine Derivatives and the Serotonin System

Piperazine derivatives are a broad class of chemical compounds with diverse biological activities.[6] Many, like TFMPP, interact with the serotonin (5-hydroxytryptamine or 5-HT) system.[4] Serotonin receptors are a large family of GPCRs that mediate a vast array of physiological and psychological processes.[7]

TFMPP is a non-selective serotonin receptor agonist, meaning it can bind to and activate multiple 5-HT receptor subtypes.[4] Its primary mechanism of action involves binding to these receptors, which in turn initiates intracellular signaling cascades. For instance, some 5-HT receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP), while others are coupled to Gi proteins, which inhibit this process.[7][8]

Signaling Pathway of a Gi-Coupled 5-HT Receptor

Gi-Coupled 5-HT Receptor Signaling TFMPP TFMPP (Agonist) Receptor 5-HT Receptor (Gi-Coupled) TFMPP->Receptor G_protein Heterotrimeric G-protein (αi, β, γ) Receptor->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Response cAMP->Downstream

Caption: Agonist binding to a Gi-coupled 5-HT receptor inhibits cAMP production.

Key Assays for Characterizing Serotonergic Piperazines

To fully characterize a compound like 1-Thiophen-2-ylmethyl-piperazine dihydrochloride or TFMPP, a suite of assays is typically employed to determine its binding affinity, functional potency, and efficacy.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor. They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. The amount of radioactivity displaced by the test compound is used to calculate its binding affinity (Ki).[9][10]

Functional Assays: Second Messenger Quantification

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For serotonergic GPCRs, a common approach is to measure the change in the intracellular concentration of second messengers like cAMP.[11][12][13]

  • For Gs-coupled receptors: An agonist will increase cAMP levels.

  • For Gi-coupled receptors: An agonist will decrease forskolin-stimulated cAMP levels.

These changes are often detected using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.[11][13]

A Framework for Assessing Assay Reproducibility

Assessing reproducibility involves a systematic evaluation of the assay's performance under different conditions. The two primary measures are intra-assay and inter-assay variability, often expressed as the coefficient of variation (%CV).[14][15][16]

Experimental Workflow for Reproducibility Assessment

Reproducibility Workflow start Assay Development and Optimization intra_assay Intra-Assay Assessment (Repeatability) start->intra_assay inter_assay Inter-Assay Assessment (Intermediate Precision) intra_assay->inter_assay data_analysis Data Analysis (%CV, Z'-factor) inter_assay->data_analysis validation Assay Validation (Acceptance Criteria Met?) data_analysis->validation end_validated Assay is Validated and Reproducible validation->end_validated Yes end_reoptimize Re-optimize Assay validation->end_reoptimize No end_reoptimize->start

Caption: Workflow for assessing and validating assay reproducibility.

Intra-Assay Reproducibility (Repeatability)

This measures the variability of results within a single assay run or on a single plate. It reflects the consistency of the assay under identical conditions.

Experimental Protocol: Intra-Assay Variability for a cAMP Assay

  • Prepare Reagents: Prepare all necessary reagents, including cell culture medium, assay buffer, forskolin (for Gi-coupled assays), test compound (e.g., TFMPP), and cAMP detection reagents.

  • Cell Plating: Seed a 384-well plate with a cell line expressing the target 5-HT receptor at an optimized density.

  • Compound Addition:

    • On a single plate, prepare multiple replicates (e.g., n=8-16) of a positive control (a known agonist at a concentration that gives a maximal response, e.g., EC80 of serotonin).

    • Prepare the same number of replicates for a negative control (vehicle/DMSO).

    • Prepare at least three different concentrations of the test compound (e.g., TFMPP) in triplicate.

  • Incubation: Incubate the plate according to the optimized assay protocol (e.g., 30 minutes at 37°C).

  • cAMP Detection: Add the cAMP detection reagents and incubate as required by the manufacturer.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., TR-FRET compatible).

  • Calculation:

    • For each set of replicates (positive control, negative control, and each test compound concentration), calculate the mean, standard deviation (SD), and %CV.

    • %CV = (SD / Mean) * 100 [16]

    • The average of the %CVs across all replicate sets provides the overall intra-assay CV.

Inter-Assay Reproducibility (Intermediate Precision)

This measures the variability of results across different assay runs, which may be performed on different days or by different operators.

Experimental Protocol: Inter-Assay Variability

  • Repeat the Assay: Perform the entire intra-assay protocol on at least three different days.

  • Consistent Controls: Use the same batches of critical reagents and the same positive and negative controls for each run.

  • Calculation:

    • For each day, calculate the mean response for the positive and negative controls.

    • Across the three days, calculate the overall mean, SD, and %CV for the positive control means and the negative control means.

    • The average of these %CVs represents the inter-assay CV.[14]

Acceptance Criteria and Data Interpretation

The following table summarizes generally accepted limits for assay variability.

ParameterAcceptance CriteriaRationale
Intra-Assay %CV < 10%[14][16]Indicates high precision within a single experiment.
Inter-Assay %CV < 15%[14][16]Demonstrates the robustness of the assay over time and with minor variations.
Z'-factor > 0.5[17][18][19]For high-throughput screening, this indicates a good separation between positive and negative controls, ensuring reliable hit identification.

Z'-factor Calculation:

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It takes into account both the dynamic range of the signal and the data variation.[17][18]

Z' = 1 - ( (3 * SD_positive_control) + (3 * SD_negative_control) ) / | Mean_positive_control - Mean_negative_control | [19]

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18][19]

Comparison with Alternative Compounds

Once an assay has been validated as reproducible, it can be used to compare the activity of a novel compound like 1-Thiophen-2-ylmethyl-piperazine dihydrochloride with other known ligands for the same target.

CompoundPrimary Target(s)Typical Potency (EC50/Ki)Notes
TFMPP Non-selective 5-HT agonist[4]Varies by receptor subtype (nM range)Often used as a research tool to probe the serotonin system.
Buspirone 5-HT1A partial agonist[20]Low nMAnxiolytic and antidepressant drug.[20]
Sumatriptan 5-HT1B/1D agonist[20]Low nMUsed for the treatment of migraine.[20]
(±)-DOI 5-HT2A/2C agonistLow nMA hallucinogenic research chemical.

This table provides illustrative examples. Actual potencies can vary depending on the specific assay conditions.

By running these compounds in the validated assay, a researcher can build a comprehensive pharmacological profile of the novel compound and understand its relative potency and efficacy.

Conclusion

The assessment of assay reproducibility is a non-negotiable step in the rigorous scientific evaluation of novel compounds. By establishing robust and reproducible assays, researchers can have confidence in their data, enabling them to make sound decisions in the complex process of drug discovery. While direct biological data for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride remains to be published, the framework provided in this guide, using the well-characterized analogue TFMPP, offers a clear and scientifically rigorous path to validating the necessary assays for its pharmacological characterization.

References

  • Calculating Inter- and Intra-Assay Coefficients of Variability - Salimetrics. (n.d.).
  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). BMG LABTECH.
  • Inter- and Intra-Assay Coefficients of Variability - ResearchGate. (n.d.).
  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • How To Calculate The Coefficient Of Variation (CV) - Top Tip Bio. (2019, March 11). Top Tip Bio.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
  • How to calculate the inter assay and intra assay vatiations - ResearchGate. (2010, March 9).
  • Inter and Intra Assay Coefficients of Variability - SALIMETRIC | PDF - Scribd. (n.d.).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | CAS 6803-90-3 | SCBT. (n.d.).
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC - NIH. (n.d.).
  • Z-factor - Wikipedia. (n.d.).
  • Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the G -coupled 5-HT receptor - Revvity. (n.d.).
  • 1-Methyl-2-(thiophen-2-yl)piperazine dihydrochloride - CymitQuimica. (n.d.).
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.).
  • 1-Thiophen-2-ylmethyl-piperazine dihydrochloride | C9H16Cl2N2S | CID 45074832 - PubChem. (n.d.).
  • Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism - Benchchem. (n.d.).
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity. (n.d.).
  • 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. (n.d.).
  • 1-(Thiophen-2-ylmethyl)piperazine dihydrochloride, 95% Purity, C9H16Cl2N2S, 1 gram. (n.d.).
  • mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed. (n.d.).
  • Functional assays for screening GPCR targets | Request PDF - ResearchGate. (2025, August 10).
  • 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride | C9H16Cl2N2S | CID - PubChem. (2025, December 20).
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
  • GPCR functional assays. (A) Classical GPCR functional assays based on the measurement of GTPγS, and Ca²⁺, IP1, IP3, cAMP, and reporter gene. (B) Biased GPCR functional assays. Assays were used to identify the biased signals between G proteins and β-arrestins, through detecting β-arrestin recruitment and GPCR internalization. (C) Multiple GPCR pharmacology profiling. GPCR sensors based on the conformational changes of different G protein subtypes, β-arrestins, and GPCRs. - ResearchGate. (n.d.).
  • 5-HT7 receptor - Википедија. (n.d.).
  • 1-(1-Benzothiophen-2-ylmethyl)piperazine;hydrochloride Suppliers - Echemi. (n.d.).
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed. (n.d.).
  • Serotonin receptor agonist - Wikipedia. (n.d.).
  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). Retrieved from Journal of Clinical and Diagnostic Research.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. (n.d.).
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20).
  • Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed. (2021, June 24).
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (n.d.).
  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. (2014, March 15).
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.).
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).

Sources

In Vivo Validation of In Vitro Findings for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 6803-90-3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop to Biological Systems

The compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 6803-90-3) has emerged as a molecule of significant interest within the scientific community, demonstrating a promising spectrum of biological activities in preliminary in vitro studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical transition from promising laboratory findings to robust in vivo validation. We will delve into the established in vitro activities of this compound and its analogs, explore suitable animal models for validation, and present detailed experimental protocols. Furthermore, we will draw comparisons with existing compounds that have undergone in vivo testing to provide a realistic perspective on the potential challenges and outcomes of such studies.

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various pharmacologically active agents.[1][2] Derivatives of this core have shown a wide array of biological effects, including antiproliferative, antibacterial, and antiviral activities.[1][3][4][5][6] Specifically, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine and its closely related analogs have demonstrated notable efficacy in several key areas during initial laboratory testing.

Summary of In Vitro Findings for Imidazo[4,5-b]pyridine Derivatives:
Biological ActivityKey FindingsRepresentative Cell Lines/Strains
Antiproliferative Potent and selective inhibition of cancer cell growth, with some derivatives inducing cell cycle arrest.[7][8][9]Colon carcinoma (SW620), pancreatic adenocarcinoma (Capan-1), various other human cancer cell lines.[3][8]
Antibacterial Moderate activity against both Gram-positive and Gram-negative bacteria.[3][4][5][6]Staphylococcus aureus, Escherichia coli.[3][4]
Antiviral Selective activity against Respiratory Syncytial Virus (RSV).[3]HeLa, Madin-Darby canine kidney (MDCK) cells.

The crucial next step is to ascertain whether these encouraging in vitro results translate into tangible therapeutic effects within a complex living organism. In vivo validation is indispensable for evaluating a compound's efficacy, safety, pharmacokinetics, and pharmacodynamics, providing the foundational data necessary for any potential clinical development.

The Imperative of In Vivo Validation: Bridging the Translational Gap

While in vitro assays are invaluable for high-throughput screening and initial mechanism-of-action studies, they represent a simplified, controlled environment that cannot fully recapitulate the intricate biological processes of a whole organism. The transition to in vivo models introduces a host of variables that can profoundly impact a compound's activity, including:

  • Metabolism and Pharmacokinetics: How the compound is absorbed, distributed, metabolized, and excreted (ADME) determines its bioavailability and exposure at the target site.

  • Host-Pathogen/Tumor Interactions: The complex interplay between the host immune system and the disease state can either augment or diminish a compound's efficacy.

  • Toxicity and Off-Target Effects: Unforeseen toxicities can emerge in a living system that are not apparent in isolated cell cultures.

Therefore, well-designed in vivo studies are the crucible in which the true therapeutic potential of a compound like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is tested.

Choosing the Right In Vivo Model: A Comparative Analysis

The selection of an appropriate animal model is paramount for obtaining meaningful and translatable data. The choice depends directly on the in vitro activity being investigated.

Antiproliferative Activity: Xenograft Models

For evaluating anticancer potential, the human tumor xenograft model in immunocompromised mice is the gold standard.[10][11] In this model, human cancer cells are implanted into mice that lack a functional immune system, allowing the human tumor to grow.

  • Workflow for a Xenograft Study:

xenograft_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase invitro_prep Prepare Human Cancer Cell Line (e.g., SW620) implantation Subcutaneous Implantation into Immunocompromised Mice invitro_prep->implantation Cell Suspension tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with CAS 6803-90-3 or Vehicle Control tumor_growth->treatment Tumors reach predefined size data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis: Tumor Excision, Histopathology, Biomarkers data_collection->endpoint

Caption: Workflow for a typical xenograft study to evaluate antiproliferative activity.

  • Comparative Compound: A notable example of an imidazo[4,5-b]pyridine derivative with demonstrated in vivo efficacy is CCT137690 . This compound, a potent inhibitor of Aurora kinases, effectively inhibited the growth of SW620 colon carcinoma xenografts following oral administration without significant toxicity.[12] This provides a crucial benchmark for what a successful in vivo outcome for a compound from this class might look like.

Antibacterial Activity: Murine Infection Models

To validate the antibacterial effects of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, murine models of bacterial infection are commonly employed. These models can range from systemic infections to localized abscesses.

  • Commonly Used Models:

    • Peritonitis-Sepsis Model: Involves intraperitoneal injection of bacteria to induce a systemic infection.[13]

    • Thigh Infection Model: A localized infection is established in the thigh muscle, allowing for the assessment of bacterial burden in a specific tissue.[14]

    • Cutaneous Abscess Model: Useful for studying infections caused by pathogens like Pseudomonas aeruginosa.[15]

  • Experimental Workflow for a Murine Sepsis Model:

sepsis_workflow bacterial_culture Culture Bacteria (e.g., S. aureus) infection Intraperitoneal Injection into Mice bacterial_culture->infection treatment Administer CAS 6803-90-3, Positive Control Antibiotic, or Vehicle infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring bacterial_load Determine Bacterial Load in Blood and Organs monitoring->bacterial_load At defined endpoints

Caption: Workflow for a murine sepsis model to assess antibacterial efficacy.

Antiviral Activity: RSV Infection Models

For validating activity against Respiratory Syncytial Virus (RSV), rodent models, particularly mice and cotton rats, are the most frequently used.[7][16][17][18][19]

  • Model Considerations:

    • Mice (e.g., BALB/c): While not fully permissive to human RSV, they are widely used and allow for the study of viral replication and lung pathology.[16][20] Immunosuppression with agents like cyclophosphamide can enhance viral titers.[20]

    • Cotton Rats: Considered a more clinically relevant model as they are more permissive to RSV replication and can mimic aspects of human disease.[17][18][21]

  • Experimental Protocol for a Murine RSV Infection Model:

    • Animal Acclimatization: House BALB/c mice (6-8 weeks old) in a controlled environment for at least one week.

    • (Optional) Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) 2-3 days prior to infection to enhance viral replication.[20]

    • Infection: Lightly anesthetize mice and intranasally inoculate with a defined plaque-forming unit (PFU) count of RSV in a small volume (e.g., 50 µL).

    • Treatment: Administer 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine or a vehicle control at predetermined doses and schedules (e.g., once or twice daily) starting on the day of infection or one day post-infection. A positive control, such as ribavirin, should be included.[20]

    • Monitoring: Record body weight and clinical signs of illness daily.

    • Endpoint Analysis (e.g., Day 4-5 post-infection):

      • Euthanize mice and harvest lungs.

      • Determine viral titers in lung homogenates via plaque assay.

      • Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

      • Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates and cytokine levels.

Data Presentation and Interpretation: A Comparative Framework

To objectively assess the in vivo performance of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, it is crucial to compare the results with both the initial in vitro data and the performance of alternative compounds.

Table of Expected and Comparative Data
ParameterIn Vitro Finding (CAS 6803-90-3)In Vivo Goal (CAS 6803-90-3)Comparative In Vivo Data (Alternative Compounds)
Antiproliferative IC50 in the low micromolar to sub-micromolar range against colon cancer cells.[3]Significant tumor growth inhibition in a colon cancer xenograft model (e.g., >50% reduction in tumor volume).CCT137690: Inhibited growth of SW620 colon carcinoma xenografts with oral administration.[12]
Antibacterial MIC > 64 µM for most derivatives, with some showing moderate activity (MIC 32 µM against E. coli).[3]A statistically significant reduction in bacterial load in a relevant infection model and/or improved survival.Various imidazo[4,5-b]pyridine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria in vitro, but in vivo data for direct comparison is sparse.[4][6]
Antiviral (RSV) EC50 of 21 µM for a related bromo-substituted derivative.[3]A significant reduction in viral lung titers (e.g., >1 log10 PFU/g) and/or amelioration of lung pathology.BMS-433771: An imidazopyridine derivative that progressed to preclinical evaluation as an RSV fusion inhibitor.[22]

Navigating Potential Discrepancies and Advancing Development

It is not uncommon for a disconnect to exist between in vitro potency and in vivo efficacy. Should 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine show weaker than expected activity in animal models, a systematic investigation into its pharmacokinetic and toxicological properties is warranted. Preliminary toxicity studies on other imidazo-based heterocyclic derivatives have indicated the potential for hepatotoxicity at higher doses, a critical consideration for dosing in efficacy studies.[23][24]

The journey from a promising molecule in a test tube to a validated compound in a living system is a complex but essential process in drug discovery. This guide provides a foundational roadmap for the in vivo validation of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, emphasizing a rational, evidence-based approach to experimental design and data interpretation.

References

  • American Physiological Society. (n.d.). Animal models of human respiratory syncytial virus disease. American Physiological Society Journal. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Respiratory Syncytial Virus Animal Model. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Animal models of respiratory syncytial virus infection. PMC. Retrieved from [Link]

  • MDPI. (2023). The Development of Animal Models for Respiratory Syncytial Virus (RSV) Infection and Enhanced RSV Disease. Retrieved from [Link]

  • Ovid. (n.d.). Animal Models of Respiratory Syncytial Virus...: Clinical Infectious Diseases. Retrieved from [Link]

  • American Society for Microbiology. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • National Institutes of Health. (2018). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed Central. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Infectious Disease Drug Discovery: Pharmacology Models and In Vitro Capabilities. Retrieved from [Link]

  • MDPI. (2024). Humanized Mouse Models of Bacterial Infections. Retrieved from [Link]

  • ResearchGate. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]

  • Microbiology Society. (n.d.). Mouse Model of Respiratory Syncytial Virus Infection to Evaluate Antiviral Activity in Vivo. Retrieved from [Link]

  • ResearchGate. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Retrieved from [Link]

  • ScienceDirect. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Anticancer drug targets: cell cycle and checkpoint control. Retrieved from [Link]

  • ResearchGate. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Retrieved from [Link]

  • PubMed. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cell cycle regulation and anticancer drug discovery. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Pharmacology for Infectious Disease Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. JoVE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) 6-Bromo-2-Methyl-1h-Imidazo[4,5-B]pyridine - IUCrData. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of structural analogs of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a scaffold of significant interest in medicinal chemistry. By examining key structural modifications and their impact on receptor binding affinities, this document aims to elucidate the structure-activity relationships (SAR) that govern the pharmacological profile of this class of compounds, offering insights for the rational design of novel therapeutics targeting central nervous system (CNS) disorders.

Introduction: The Thiophene-Piperazine Scaffold

The fusion of a thiophene ring with a piperazine moiety has yielded a versatile class of compounds with a broad spectrum of biological activities.[1][2] 1-Thiophen-2-ylmethyl-piperazine serves as a foundational structure, and its analogs have been extensively explored for their potential to modulate various neurotransmitter systems. The inherent properties of the piperazine ring, such as its ability to be di-substituted and its basic nature, make it a valuable component in drug design for establishing interactions with biological targets.[3][4] The thiophene ring, a bioisostere of the phenyl ring, offers unique electronic and steric properties that can influence receptor affinity and metabolic stability.[2]

This guide will focus on the comparative analysis of structural analogs of 1-Thiophen-2-ylmethyl-piperazine, with a particular emphasis on their activity at dopamine (D₂, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in the treatment of various psychiatric and neurological disorders.

Rationale for Analog Development: Tuning Potency and Selectivity

The development of structural analogs of a lead compound like 1-Thiophen-2-ylmethyl-piperazine is driven by the need to optimize its pharmacological properties. Key objectives of analog synthesis and evaluation include:

  • Enhancing Potency: Increasing the affinity of the compound for its intended biological target(s) to achieve the desired therapeutic effect at lower doses.

  • Improving Selectivity: Modulating the compound's affinity for different receptor subtypes to minimize off-target effects and reduce the risk of adverse reactions. For instance, achieving selectivity for the dopamine D₄ receptor over the D₂ receptor is a strategy to reduce the extrapyramidal side effects associated with some antipsychotic drugs.

  • Optimizing Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and duration of action.

Comparative Analysis of Structural Analogs

The following sections and data tables summarize the biological activity of various structural analogs, highlighting the impact of specific modifications on receptor binding affinity. The data presented is compiled from multiple studies to provide a comprehensive overview.

Modifications of the Thiophene Ring and Bioisosteric Replacements

The thiophene ring plays a crucial role in the interaction of these ligands with their target receptors. Modifications to this moiety, including the introduction of substituents or its replacement with bioisosteric rings, can significantly alter the pharmacological profile. For example, the fusion of a benzene ring to the thiophene to form a benzo[b]thiophene scaffold has been explored to enhance affinity for serotonin receptors.

Alterations to the Piperazine Moiety and its Substituents

The piperazine ring and its nitrogen substituents are critical for anchoring the molecule within the binding pockets of target receptors. Variations in the aryl group attached to the distal nitrogen of the piperazine have a profound effect on both potency and selectivity.

Table 1: Comparative in vitro Activity of 1-Thiophen-2-ylmethyl-piperazine Analogs and Related Compounds

Compound IDCore ScaffoldR¹ (Aryl Group on Piperazine)Target ReceptorKᵢ (nM)Reference
I Benzo[b]thiophene-propanone2-Methoxyphenyl5-HT₁ₐ2.30[5]
II Benzo[b]thiophene-propanone2-Pyridinyl5-HT₁ₐ>10,000[5]
III Benzo[b]thiophene-propanonePhenyl5-HT₁ₐ11.0[5]
IV Benzo[b]thiophene-propanone2-Pyrimidinyl5-HT₁ₐ17.0[5]
V Phenyl-piperazineCoumarin derivativeD₂7.93 (pKi)[6]
VI Phenyl-piperazineCoumarin derivative5-HT₂ₐ6.76 (pKi)[6]

Note: Data for compounds I-IV are from a study on benzo[b]thiophene analogs, which are structurally related to the core topic and provide valuable SAR insights. Data for compounds V-VI are from a separate study on arylpiperazines and are presented as pKi values.

Structure-Activity Relationship (SAR) Discussion

The data presented in Table 1, along with findings from broader SAR studies on arylpiperazines, allows for the elucidation of key structural requirements for activity at dopamine and serotonin receptors.

  • Influence of the Arylpiperazine Moiety: The nature of the aryl group on the piperazine ring is a major determinant of affinity and selectivity. For the benzo[b]thiophene series (Compounds I-IV), a 2-methoxyphenyl substituent (Compound I) confers the highest affinity for the 5-HT₁ₐ receptor, while replacement with a 2-pyridinyl group (Compound II) leads to a dramatic loss of activity.[5] This highlights the importance of specific electronic and steric features of the aryl group for optimal receptor interaction.

  • Role of the Thiophene/Benzothiophene Core: The benzothiophene core in compounds I-IV serves as a rigid scaffold that orients the arylpiperazine moiety for effective binding to the 5-HT₁ₐ receptor. The propanone linker also plays a role in defining the distance and geometry between the two key pharmacophoric elements.

  • Multi-target Affinity: Many thiophene-piperazine analogs exhibit affinity for multiple receptor types, a characteristic of some atypical antipsychotic drugs. For instance, compounds V and VI, which feature a coumarin-substituted arylpiperazine, show high affinity for both D₂ and 5-HT₂ₐ receptors.[6] This polypharmacology can be advantageous for treating complex CNS disorders.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following is a representative protocol for a radioligand binding assay used to determine the affinity of test compounds for specific receptors.

Radioligand Binding Assay for Dopamine D₂ and Serotonin 5-HT₁ₐ Receptors

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the D₂ and 5-HT₁ₐ receptors.

Materials:

  • Cell membranes expressing the human D₂ or 5-HT₁ₐ receptor.

  • Radioligand: [³H]-Spiperone (for D₂) or [³H]-8-OH-DPAT (for 5-HT₁ₐ).

  • Non-specific binding agent: Haloperidol (for D₂) or 5-HT (for 5-HT₁ₐ).

  • Test compounds (structural analogs of 1-Thiophen-2-ylmethyl-piperazine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding agent (for non-specific binding), or a test compound at various concentrations.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizing Molecular Scaffolds and Pathways

Core Chemical Structures

The following diagrams illustrate the core structure of 1-Thiophen-2-ylmethyl-piperazine and a representative structural analog.

Caption: Core structure of 1-Thiophen-2-ylmethyl-piperazine and a representative analog.

Hypothetical Signaling Pathway Modulation

The interaction of these analogs with D₂ and 5-HT₁ₐ receptors can modulate downstream signaling pathways, such as the adenylyl cyclase-cAMP pathway.

Analog Analog D2 Receptor D2 Receptor Analog->D2 Receptor Antagonist 5-HT1A Receptor 5-HT1A Receptor Analog->5-HT1A Receptor Agonist/Antagonist Gαi Gαi D2 Receptor->Gαi 5-HT1A Receptor->Gαi Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Cellular Response Cellular Response cAMP->Cellular Response

Caption: Modulation of the cAMP pathway by D₂ and 5-HT₁ₐ receptor ligands.

Conclusion

The 1-Thiophen-2-ylmethyl-piperazine scaffold represents a promising starting point for the development of novel CNS-active agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the thiophene and arylpiperazine moieties can lead to significant changes in receptor affinity and selectivity. The presented data underscores the importance of a systematic approach to analog design, guided by quantitative biological evaluation, to identify compounds with optimized pharmacological profiles for the treatment of complex neurological and psychiatric disorders. Further research focusing on a broader range of receptor targets and in vivo efficacy studies is warranted to fully elucidate the therapeutic potential of this chemical class.

References

  • Duarte, C. D., et al. (2017). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 22(11), 1886. [Link]

  • González-Gómez, J. C., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178. [Link]

  • Niso, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 227. [Link]

  • Patel, K., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 225-245. [Link]

  • Rowley, M., et al. (2001). 1-Arylpiperazines as 5-HT(1A) receptor agonists and antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614. [Link]

  • PubChem. (n.d.). 1-(Thiophen-2-ylmethyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-2-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. [Link]

Sources

selectivity profile of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride across a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Kinase Selectivity Profiling: A Comparative Framework for Novel Inhibitors

This guide provides a comprehensive framework for characterizing the selectivity of kinase inhibitors, a critical step in preclinical drug development. While specific experimental data for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is not extensively available in the public domain, this document outlines the essential methodologies and data interpretation strategies required for its evaluation. To illustrate this process, we will use the well-characterized, piperazine-containing inhibitor Imatinib as a case study, comparing its profile to hypothetical compounds to demonstrate the principles of analysis.

The Strategic Imperative of Selectivity Profiling

In the landscape of kinase inhibitor development, "potency" is only one part of the story. A highly potent inhibitor is of little therapeutic value if it indiscriminately interacts with dozens of other kinases, leading to unforeseen toxicities. Kinase selectivity profiling is the systematic process of assessing an inhibitor's activity across a broad spectrum of the human kinome to build a comprehensive "interaction map." This process is foundational for:

  • Predicting On-Target Efficacy: Confirming potent inhibition of the intended target kinase(s).

  • De-risking Development: Identifying potential off-target liabilities early, which are major causes of clinical trial failures.

  • Mechanism of Action (MoA) Elucidation: Understanding the full biological effect of a compound.

  • Drug Repurposing: Discovering novel therapeutic applications based on unexpected off-target activities.

Experimental Design: A Phased Approach to Kinase Profiling

A robust profiling campaign is best structured as a multi-tiered workflow. This approach maximizes efficiency by using broader, less expensive assays to screen widely before committing resources to more detailed characterization of high-interest interactions.

Here is a logical workflow for profiling a novel compound like 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Potency Determination A Test Compound (e.g., 1-Thiophen-2-ylmethyl-piperazine) B Primary Target Assay (Single high concentration, e.g., 10 µM) A->B Hypothesized Target C Broad Kinase Panel Screen (e.g., 400+ kinases @ 1-10 µM) B->C If active D Identify 'Hits' (% Inhibition > 50-70%) C->D Data Analysis E Dose-Response (IC50) Assays (10-point curve for each 'Hit') D->E F Generate Selectivity Profile (Quantitative IC50 Values) E->F Curve Fitting G Comparative Analysis Go/No-Go Decision F->G Final Report & Decision Making

Caption: A three-phased workflow for kinase inhibitor profiling.

Methodology Deep Dive: The ADP-Glo™ Kinase Assay

To quantify kinase activity, numerous assay formats are available. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that measures the amount of ADP produced during a kinase reaction. It is known for its high sensitivity and robustness, making it suitable for high-throughput screening.

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction occurs. After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to kinase activity.

Detailed Experimental Protocol

Objective: Determine the percent inhibition of a specific kinase by a test compound at a single concentration (e.g., 10 µM).

Materials:

  • Kinase of interest (e.g., ABL1)

  • Substrate peptide (e.g., Ulight-Abltide)

  • ATP at Km concentration

  • Test Compound (1-Thiophen-2-ylmethyl-piperazine dihydrochloride)

  • ADP-Glo™ Reagent Kit (Promega)

  • Assay Plates (e.g., 384-well, low-volume, white)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution by diluting the stock to 40 µM in kinase assay buffer (this will be a 4X final concentration).

  • Assay Plate Setup:

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 2.5 µL of the 4X test compound to the designated "test" wells.

    • Add 2.5 µL of buffer with equivalent DMSO concentration to "positive control" (no inhibition) and "negative control" (no kinase) wells.

  • Kinase Addition: Add 5 µL of a 2X kinase solution to the "test" and "positive control" wells. Add 5 µL of buffer to the "negative control" wells.

  • Initiate Reaction: Add 5 µL of a 2X ATP/substrate solution to all wells to start the kinase reaction. The final volume is 20 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Terminate Reaction: Add 20 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Interpretation & Comparative Analysis

The ultimate output of a profiling study is a quantitative comparison of potency against multiple targets. A selectivity profile is typically summarized in a table of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Below is a comparative analysis using Imatinib as our lead compound, alongside two hypothetical alternatives representing different selectivity profiles.

Table 1: Comparative Kinase Selectivity Profiles

Kinase TargetImatinib (IC50, nM)Compound X (IC50, nM)Compound Y (IC50, nM)
ABL1 25 5 30
KIT 100 >10,00045
PDGFRα 100 >10,00080
SRC3108,500150
LCK>10,000>10,000200
EGFR>10,0009,0005,000
VEGFR2>10,000>10,000250

Analysis:

  • Imatinib (Case Study): Demonstrates a "selectively non-selective" profile. It is highly potent against its primary target ABL1, but also shows potent activity against a small number of other kinases like KIT and PDGFRα. This multi-kinase activity is key to its therapeutic efficacy in different cancers.

  • Compound X (Hypothetical Highly Selective Inhibitor): This compound represents an ideal "magic bullet," with outstanding potency for the primary target (ABL1) and virtually no activity against other kinases in the panel. Such a profile is desirable for minimizing off-target side effects.

  • Compound Y (Hypothetical Multi-Kinase Inhibitor): This compound shows activity across a broader range of kinases. While less selective, this profile might be advantageous for treating complex diseases driven by multiple signaling pathways, but it also carries a higher risk of off-target toxicity.

Contextualizing Selectivity: A Look at Signaling Pathways

Understanding the biological context of a kinase target is crucial for interpreting selectivity data. ABL1, the primary target of Imatinib, is a non-receptor tyrosine kinase that, in its mutated form (BCR-ABL), is a key driver of Chronic Myeloid Leukemia (CML).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGFR PDGFR BCR_ABL BCR-ABL (Constitutively Active) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF STAT JAK-STAT Pathway BCR_ABL->STAT PI3K PI3K-AKT Pathway BCR_ABL->PI3K Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT->Proliferation PI3K->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib.

This diagram illustrates how inhibiting a single, critical node like BCR-ABL can block multiple downstream pro-survival pathways. It visually reinforces why potent and selective inhibition of this target is a powerful therapeutic strategy.

Conclusion

Evaluating the kinase selectivity profile of a novel compound such as 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a non-trivial but essential undertaking. It requires a systematic, multi-tiered experimental approach coupled with careful, comparative data analysis. By leveraging robust assay platforms like ADP-Glo™ and contextualizing the results within the framework of cellular signaling pathways, researchers can build a comprehensive understanding of a compound's biological activity. This detailed profile is the cornerstone of informed decision-making in the long and complex journey of drug discovery, enabling the selection of candidates with the highest probability of clinical success.

References

  • Title: The importance of kinase selectivity and its impact on clinical trial outcomes. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Comprehensive analysis of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]

  • Title: A new paradigm for kinase inhibitor selectivity. Source: Cell Chemical Biology URL: [Link]

  • Title: Imatinib: a breakthrough in cancer therapy. Source: Nature Reviews Cancer URL: [Link]

A Comparative Pharmacokinetic Analysis: Piperazine Dihydrochloride vs. Citrate Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence the drug's ultimate clinical efficacy and safety profile. This choice directly impacts physicochemical properties such as solubility and dissolution rate, which in turn govern the pharmacokinetic behavior of the drug. For the anthelmintic agent piperazine, both the dihydrochloride and citrate salts are commonly utilized. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of these two salts, supported by established experimental methodologies, to aid researchers in making informed decisions during drug development.

While direct, head-to-head human clinical trials exhaustively comparing the pharmacokinetics of piperazine dihydrochloride and piperazine citrate are not extensively available in the public domain, this guide synthesizes existing data on piperazine and its various salt forms to provide a comprehensive analysis.[1] It is crucial to recognize that while the piperazine moiety is the active anthelmintic agent, the salt form can significantly influence the rate and extent of its absorption.[1]

Physicochemical Properties: The Foundation of Pharmacokinetic Differences

The initial determinant of a drug's oral bioavailability is its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. The choice of salt form can dramatically alter these fundamental properties.

Piperazine Dihydrochloride is the dihydrochloride salt of piperazine.[2] It is a white to cream-colored crystalline solid that is highly soluble in water.[2][3][4] Its high water solubility is a key characteristic, with values reported as 41% at 20°C.[3] This high solubility suggests a potential for rapid dissolution in the aqueous environment of the gastrointestinal tract.[4] The stability of piperazine is also enhanced through the formation of its simple salts, including the hydrochloride form.[3]

Piperazine Citrate is a white, crystalline powder that is also soluble in water but insoluble in alcohol and ether.[5] It is formed through the reaction of anhydrous piperazine with citric acid.[6] While specific quantitative solubility data is less consistently reported than for the dihydrochloride salt, it is generally considered to be freely soluble in water.[7]

The key difference in their physicochemical profiles lies in the nature of the counter-ion. Hydrochloric acid is a strong acid, while citric acid is a weaker, organic acid. This can influence the pH of the microenvironment surrounding the dissolving drug particles, which in turn can affect the dissolution rate and local solubility.

PropertyPiperazine DihydrochloridePiperazine Citrate
Appearance White to cream-colored needles or powder[3][8]White crystalline powder[5]
Water Solubility Highly soluble (41% at 20°C)[3]Soluble in water[5]
Molecular Formula C4H12Cl2N2[2]C24H46N6O14[7]
Molecular Weight 159.05 g/mol [3]642.76 g/mol [7]
Active Moiety Piperazine[3]Piperazine[9]

Table 1: Comparative Physicochemical Properties of Piperazine Dihydrochloride and Citrate.

Comparative Pharmacokinetics: A Synthesis of Available Data

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific comparative data for the dihydrochloride and citrate salts are limited, we can infer potential differences based on their properties and the known pharmacokinetics of piperazine.

Absorption: Piperazine is readily absorbed from the gastrointestinal tract.[10][11][12] The rate and extent of absorption are expected to be influenced by the dissolution rate of the salt form. Given its high water solubility, piperazine dihydrochloride is anticipated to exhibit rapid dissolution, potentially leading to a faster onset of absorption and a higher peak plasma concentration (Cmax) achieved in a shorter amount of time (Tmax). Conversely, the dissolution of piperazine citrate , while still significant, might be slightly slower or more pH-dependent, potentially resulting in a delayed Tmax and a lower Cmax.

Distribution, Metabolism, and Excretion: Once absorbed, the piperazine moiety is the active entity, and its distribution, metabolism, and excretion are not expected to differ based on the original salt form. Piperazine has a protein binding of 60-70%.[1] Approximately 25% of the absorbed dose is metabolized in the liver, and the drug is primarily excreted in the urine, with a significant portion eliminated as unchanged drug.[1] The excretion rate of piperazine is maximal at 1-8 hours, and it is practically complete within 24 hours.[10] The elimination half-life of piperazine is reported to be highly variable among individuals.[1][11]

ParameterGeneral Piperazine Values (Salt Form Not Specified)Expected Influence of Salt Form
Tmax (Time to Peak Concentration) 1.8 - 4 hours[1]Potentially shorter for Dihydrochloride due to faster dissolution.
Cmax (Maximum Plasma Concentration) VariablePotentially higher for Dihydrochloride.
AUC (Area Under the Curve) VariableMay be influenced by the extent of absorption, which could differ between salts.
Bioavailability VariableCould be higher for the salt form with more complete dissolution and absorption.
Elimination Half-Life (t½) Highly variable[1]Unlikely to be directly affected by the initial salt form.
Metabolism Approximately 25% in the liver[1]Unlikely to be affected by the initial salt form.
Excretion Primarily in urine[1]Unlikely to be affected by the initial salt form.

Table 2: General Pharmacokinetic Parameters of Piperazine and Hypothesized Influence of Salt Form.

Experimental Protocols for a Definitive Comparative Analysis

To provide conclusive evidence on the pharmacokinetic differences between piperazine dihydrochloride and citrate, a series of well-designed in vitro and in vivo experiments are necessary.

In Vitro Dissolution Testing

This fundamental test assesses the rate at which the active ingredient is released from its solid dosage form.

Objective: To compare the dissolution profiles of piperazine dihydrochloride and citrate under various pH conditions simulating the gastrointestinal tract.

Methodology:

  • Apparatus: USP Apparatus II (Paddle Method) is commonly used for oral solid dosage forms.[13]

  • Dissolution Media: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to mimic physiological conditions.[14]

  • Procedure:

    • Place a precisely weighed amount of each piperazine salt (equivalent in terms of piperazine base) into separate dissolution vessels containing the pre-warmed (37°C ± 0.5°C) dissolution medium.

    • Begin paddle rotation at a standardized speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the concentration of dissolved piperazine in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt in each medium.

Expected Outcome: This experiment would provide quantitative data on the dissolution rates of both salts, likely demonstrating faster and more complete dissolution for the dihydrochloride salt, particularly in the acidic environment of the stomach.

Dissolution_Testing_Workflow cluster_preparation Preparation cluster_testing Dissolution Testing (USP Apparatus II) cluster_analysis Analysis Salt_Dihydrochloride Piperazine Dihydrochloride Dissolution_Vessel Dissolution Vessel (37°C, 50 rpm) Salt_Dihydrochloride->Dissolution_Vessel Salt_Citrate Piperazine Citrate Salt_Citrate->Dissolution_Vessel Media_Gastric Simulated Gastric Fluid (pH 1.2) Media_Gastric->Dissolution_Vessel Media_Intestinal Simulated Intestinal Fluid (pH 6.8) Media_Intestinal->Dissolution_Vessel Sampling Sample Collection (Multiple Timepoints) Dissolution_Vessel->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Generate Dissolution Profiles HPLC->Data_Analysis

Caption: Workflow for in vitro dissolution testing of piperazine salts.

In Vitro Permeability Assay (Caco-2 Model)

The Caco-2 cell monolayer is a well-established in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drugs.[15][16][]

Objective: To assess the intestinal permeability of piperazine from both dihydrochloride and citrate salt solutions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[15]

  • Permeability Assay:

    • Prepare solutions of piperazine dihydrochloride and citrate in a transport buffer at equivalent concentrations of the piperazine base.

    • Add the drug solutions to the apical (donor) side of the Caco-2 monolayers.

    • Collect samples from the basolateral (receiver) side at various time points.

    • Quantify the concentration of piperazine in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each salt.

Expected Outcome: This assay would reveal if there are any inherent differences in the ability of piperazine to permeate the intestinal barrier when originating from the two different salt forms.

Caco2_Permeability_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_quantification Quantification & Analysis Caco2_Culture Culture Caco-2 Cells on Inserts Monolayer_Formation Formation of Confluent Monolayer Caco2_Culture->Monolayer_Formation TEER_Measurement Verify Monolayer Integrity (TEER) Monolayer_Formation->TEER_Measurement Add_Drug Add Piperazine Salt Solutions (Apical) TEER_Measurement->Add_Drug Incubation Incubate Add_Drug->Incubation Sample_Basolateral Sample from Basolateral Compartment Incubation->Sample_Basolateral LCMSMS LC-MS/MS Analysis Sample_Basolateral->LCMSMS Papp_Calculation Calculate Apparent Permeability (Papp) LCMSMS->Papp_Calculation

Caption: Experimental workflow for the Caco-2 permeability assay.

In Vivo Comparative Pharmacokinetic Study

A well-controlled in vivo study in an animal model or, ideally, in human volunteers is the definitive method for comparing the pharmacokinetic profiles of the two salts.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) of piperazine following oral administration of piperazine dihydrochloride and citrate.

Study Design: A randomized, two-way crossover study design is recommended to minimize inter-subject variability.[18]

Methodology:

  • Subjects: A cohort of healthy human volunteers or a suitable animal model (e.g., beagle dogs).

  • Treatment Arms:

    • Arm A: Single oral dose of piperazine dihydrochloride.

    • Arm B: Single oral dose of piperazine citrate.

    • The doses should be equivalent in terms of piperazine base content.[1]

  • Washout Period: A sufficient washout period (e.g., 7 days) between treatments to ensure complete elimination of the drug.[1][18]

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[1]

  • Bioanalysis: Quantify piperazine concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis.

InVivo_PK_Study_Logic cluster_design Study Design cluster_treatment Treatment Periods cluster_data_collection Data Collection & Analysis Study_Population Healthy Volunteers Randomization Randomization Study_Population->Randomization Crossover Two-Way Crossover Randomization->Crossover Period1 Period 1: - Group 1: Dihydrochloride - Group 2: Citrate Crossover->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: - Group 1: Citrate - Group 2: Dihydrochloride Washout->Period2 Period2->Blood_Sampling LCMSMS_Analysis LC-MS/MS Bioanalysis Blood_Sampling->LCMSMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMSMS_Analysis->PK_Analysis Comparison Statistical Comparison of PK Parameters PK_Analysis->Comparison

Caption: Logical flow of a comparative in vivo pharmacokinetic study.

Conclusion and Future Directions

The selection of a salt form is a pivotal step in drug development with profound implications for a drug's pharmacokinetic performance. Based on physicochemical principles, piperazine dihydrochloride , with its high water solubility, is likely to exhibit a faster dissolution rate compared to piperazine citrate . This could translate to more rapid absorption, a shorter Tmax, and potentially a higher Cmax in vivo.

However, without direct comparative studies, these remain well-founded hypotheses. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary data for a definitive comparison. Such studies are crucial for optimizing the formulation of piperazine-containing products to ensure consistent and predictable therapeutic outcomes. The insights gained would be invaluable for drug development professionals seeking to maximize the clinical utility of this important anthelmintic agent.

References

  • Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers. Benchchem.

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem.

  • Piperazine citrate | 144-29-6. ChemicalBook.

  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Brand Name: Piperazine Citrate 2. QUALITATIVE AN. Rwanda FDA.

  • Caco-2 Permeability Assay. Enamine.

  • Piperazine dihydrochloride - Solubility of Things.

  • Permeability Assay on Caco-2 Cells. Bienta.

  • Faster dissolution methods for the early-stage screening of pharmaceutical salts. Sirius Analytical.

  • Caco‑2 Permeability Testing | Intestinal Model - Formulation / BOC Sciences.

  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.

  • piperazine-citrate.pdf.

  • Piperazine Citrate | organic compound | CAS# 144-29-6. InvivoChem.

  • PIPERAZINE DIHYDROCHLORIDE. CAMEO Chemicals - NOAA.

  • bioavailability & bioequivalence testing protocol.

  • Caco-2 permeability assay. Creative Bioarray.

  • Piperazine Citrate Manufacturer, Supplier, Exporter - Shreeji Pharma International.

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.

  • 12.0 Piperazine Dihydrochloride.docx. G.AMPHRAY LABORATORIES.

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.

  • piperazine citrate, 144-29-6.

  • Piperazine citrate. AERU - University of Hertfordshire.

  • Understanding Dissolution Testing. Pharmaceutical Technology.

  • FDA vs EMA Guidelines for Bioequivalence Submissions: Key Differences and Harmonization Challenges. Clinical Studies.

  • Buy Piperazine dihydrochloride | 142-64-3.

  • Bioavailability testing protocol | PPTX. Slideshare.

  • Piperazine, hydrochloride (1:?). PubChem.

  • Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. NIH.

  • Piperazine. Wikipedia.

  • Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Neliti.

  • Review Article of Dissolution Test Method Development and Validation of Dosage Form by Using RP-HPLC.

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options | Request PDF. ResearchGate.

  • Evaluating Drug Salt Dissolution and Precipitation Processes for Rational Formulation Strategies. Pion Inc.

  • Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards.

  • Piperazine: Uses, Dosage, Side Effects and More | CIMS India. MIMS.

  • MRL - Piperazine Summary Report (3). EMA.

  • piperazine dihydrochloride, 142-64-3. The Good Scents Company.

  • Pharmacokinetics and absorption mechanism of tandospirone citrate. PubMed.

  • Molecular Pharmaceutics Vol. 23 No. 1. ACS Publications.

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.

  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH.

  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency (EMA).

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA.

  • FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. YouTube.

  • Guidance for Industry. FDA.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene-piperazine scaffold is a cornerstone in the development of centrally acting therapeutics, particularly those modulating serotonergic and dopaminergic systems. This guide provides a comprehensive literature review of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, a representative member of this chemical class. Due to the limited publicly available biological data for this specific compound, this review establishes a predictive pharmacological profile through a detailed comparative analysis of structurally related, clinically approved drugs: Brexpiprazole, Lurasidone, and Vortioxetine. We delve into the structure-activity relationships (SAR) that govern the affinity and functional activity of these compounds at key G-protein coupled receptors (GPCRs), such as the dopamine D2 and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the in-vitro and in-vivo evaluation of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and similar novel chemical entities.

Introduction: The Thiophene-Piperazine Scaffold in CNS Drug Discovery

The fusion of a thiophene ring and a piperazine moiety has proven to be a highly successful strategy in the design of drugs targeting the central nervous system (CNS).[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a versatile scaffold that can be readily modified to fine-tune a compound's pharmacological properties.[3] Its basic nitrogens allow for the formation of salts, enhancing solubility and bioavailability, and provide key interaction points with biological targets.[4] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a bioisostere for the phenyl ring, often improving metabolic stability and modulating receptor binding affinity.[1] This combination has given rise to a multitude of compounds with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][5]

1-Thiophen-2-ylmethyl-piperazine dihydrochloride represents a foundational structure within this class of compounds. Understanding its potential biological activity requires a thorough examination of the structure-activity relationships established through the development of more complex, clinically successful derivatives.

Comparative Analysis of Structurally Related Approved Drugs

To build a predictive profile for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, we will compare it to three prominent drugs that share the core thiophene-piperazine motif: Brexpiprazole, Lurasidone, and Vortioxetine.

Brexpiprazole

Brexpiprazole is a second-generation atypical antipsychotic classified as a serotonin-dopamine activity modulator (SDAM).[6] It is a structural analogue of aripiprazole, designed to have lower intrinsic activity at the dopamine D2 receptor and higher affinity for the serotonin 5-HT2A receptor, potentially improving its tolerability profile.[6]

  • Mechanism of Action: Brexpiprazole exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors.[7] This profile is thought to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[8]

  • Structure-Activity Relationship Insights: The benzothiophene moiety in Brexpiprazole is a key contributor to its high affinity for D2 and 5-HT1A receptors. The long butoxy linker connecting the piperazine to the quinolinone fragment is crucial for its specific receptor interaction profile.

Lurasidone

Lurasidone is another atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[9] It possesses a unique receptor binding profile that contributes to a favorable metabolic side-effect profile compared to some other antipsychotics.[9]

  • Mechanism of Action: Lurasidone acts as a potent antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors.[9][10] It also functions as a partial agonist at the serotonin 5-HT1A receptor.[10] Its negligible affinity for histaminergic H1 and muscarinic M1 receptors is believed to reduce the incidence of side effects like sedation and weight gain.[9]

  • Structure-Activity Relationship Insights: The benzisothiazole group in Lurasidone is critical for its high-affinity binding to D2 and 5-HT2A receptors. The imide moiety also plays a role in its interaction with these receptors.[11]

Vortioxetine

Vortioxetine is a multimodal antidepressant with a complex mechanism of action that extends beyond simple serotonin reuptake inhibition.[12][13]

  • Mechanism of Action: Vortioxetine is a serotonin reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[12][14] This multi-target engagement is thought to contribute to its antidepressant and pro-cognitive effects.[13]

  • Structure-Activity Relationship Insights: The 2,4-dimethylphenylthio-phenyl moiety attached to the piperazine ring is a key structural feature of Vortioxetine, driving its multimodal serotonergic activity.

Predicted Pharmacological Profile of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Based on the SAR of the aforementioned approved drugs, we can infer a likely, albeit weaker, pharmacological profile for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride. The unsubstituted thiophene ring and the lack of a complex lipophilic side chain suggest that its affinity for dopamine and serotonin receptors will likely be lower than that of Brexpiprazole, Lurasidone, and Vortioxetine. However, the core thiophene-piperazine scaffold is known to confer some degree of affinity for these receptors.[2] It is plausible that 1-Thiophen-2-ylmethyl-piperazine dihydrochloride may exhibit some affinity for D2 and 5-HT1A receptors, though its functional activity (agonist, antagonist, or partial agonist) would require experimental determination.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride and related compounds, the following experimental protocols are recommended.

In-Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for its target receptors.

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[15]

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Test compound (1-Thiophen-2-ylmethyl-piperazine dihydrochloride).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([³H]-Spiperone, typically at a concentration close to its Kd), and the cell membranes.

    • For non-specific binding, use (+)-Butaclamol instead of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the assay mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In-Vitro Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a direct measure of agonist activity.[16][17]

Materials:

  • Rat cortical membranes (or membranes from cells expressing the 5-HT1A receptor).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [³⁵S]GTPγS.

  • Test compound.

  • Reference agonist (e.g., 8-OH-DPAT).

  • Reference antagonist (e.g., WAY-100635).

Protocol:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP, the test compound at various concentrations, and the cell membranes.

    • To determine antagonist activity, pre-incubate the membranes with the test compound before adding a fixed concentration of a reference agonist.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • Incubate at 30°C for a specified time.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

In-Vivo Behavioral Models

In-vivo models are essential for assessing the potential therapeutic effects of a compound in a whole organism.

The CAR test is a classic predictive model for antipsychotic activity.[6][13] Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have antipsychotic-like potential.[6]

Apparatus:

  • A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock.

  • A conditioned stimulus (CS), such as a light or a tone.

  • An unconditioned stimulus (US), which is a mild foot shock.

Protocol:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set period (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, deliver the US (foot shock) at the end of the CS presentation. The shock is terminated when the rat moves to the other compartment (an escape response).

    • Repeat for a set number of trials.

  • Drug Testing:

    • Administer the test compound or vehicle to trained rats at various doses.

    • After a specified pre-treatment time, subject the rats to a CAR test session.

  • Data Collection and Analysis:

    • Record the number of avoidance responses, escape responses, and failures to escape for each animal.

    • Analyze the data to determine if the test compound selectively reduces the number of avoidance responses without significantly affecting the number of escape responses.

Data Summary and Visualization

The following table summarizes the receptor binding affinities of the comparator compounds. The data for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is predicted based on SAR and would require experimental validation using the protocols described above.

CompoundD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
Brexpiprazole 0.300.120.473.7[7]
Lurasidone PotentPotentPotentPotent[10]
Vortioxetine >100015-19[14]
1-Thiophen-2-ylmethyl-piperazine dihydrochloride Predicted: Moderate to LowPredicted: Moderate to LowPredicted: LowPredicted: Low-

Below is a conceptual workflow for the characterization of novel thiophene-piperazine derivatives.

G cluster_0 In-Silico & Synthesis cluster_1 In-Vitro Evaluation cluster_2 In-Vivo Assessment Compound 1-Thiophen-2-ylmethyl-piperazine dihydrochloride & Analogs Synthesis Chemical Synthesis & Purification Compound->Synthesis Binding Receptor Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) Synthesis->Binding Functional Functional Assays (GTPγS, cAMP) Binding->Functional SAR Structure-Activity Relationship Analysis Functional->SAR CAR Conditioned Avoidance Response (CAR) SAR->CAR PK Pharmacokinetics (ADME) CAR->PK Tox Toxicology Screening PK->Tox Lead Lead Candidate Identification Tox->Lead

Figure 1: A generalized workflow for the discovery and preclinical evaluation of novel thiophene-piperazine derivatives.

Conclusion

1-Thiophen-2-ylmethyl-piperazine dihydrochloride represents a fundamental scaffold in a class of highly successful CNS drugs. While direct biological data for this compound is sparse in the public domain, a comparative analysis of structurally related, clinically approved drugs such as Brexpiprazole, Lurasidone, and Vortioxetine provides a strong basis for predicting its pharmacological profile. It is anticipated that this compound possesses some affinity for dopamine and serotonin receptors, which can be empirically determined using the detailed experimental protocols provided in this guide. This comprehensive review serves as a valuable resource for researchers in the field of medicinal chemistry and neuropharmacology, offering both a theoretical framework and practical methodologies for the evaluation of novel thiophene-piperazine derivatives as potential therapeutic agents.

References

  • Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. (2023). Brain Sciences, 13(3), 397. [Link]

  • The Discovery and Synthesis of Lurasidone: A Technical Guide. (n.d.). Benchchem.
  • Chemical structure of brexpiprazole (OPC-34712). (n.d.). ResearchGate.
  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. (2013). SUMITOMO KAGAKU.
  • Vortioxetine. (n.d.). In Wikipedia.
  • Lurasidone. (n.d.). In Wikipedia.
  • Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... (2010). Journal of Medicinal Chemistry, 53(10), 4148-4165.
  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. (n.d.). Benchchem.
  • Brexpiprazole | Advanced Drug Monograph. (n.d.). MedPath.
  • A Guide to the Vortioxetine Synthesis Process. (n.d.).
  • Brexpiprazole: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com.
  • Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. (2009). Journal of Pharmacology and Experimental Therapeutics, 331(1), 328-338.
  • Vortioxetine | C18H22N2S | CID 9966051. (n.d.). PubChem.
  • Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. (2017). Clinical Pharmacokinetics, 56(10), 1165-1177.
  • A Comparative Analysis of Phenylpiperazine-Containing CNS Drugs and Other Atypical Antipsychotics. (n.d.). Benchchem.
  • Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Technical Guide. (n.d.). Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives... (2024). RSC Medicinal Chemistry.
  • Vortioxetine: Mechanism of Action (MOA). (n.d.). Trintellix.
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1... (2001). Journal of Neural Transmission, 108(11), 1277-1288.
  • High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. (2000). Bioorganic & Medicinal Chemistry Letters, 10(10), 1089-1092.
  • structure-activity relationship of Fluopipamine analogs. (n.d.). Benchchem.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-577.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Drug Targets, 21(14), 1438-1456.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules, 27(19), 6649.
  • 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines... (2000). Bioorganic & Medicinal Chemistry, 8(5), 873-881.
  • 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. (2001). Neuropharmacology, 40(2), 231-239.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 316-335.
  • New dual ligands for the D2 and 5-HT1A receptors from the group of 1,8-naphthyl derivatives of LCAP. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2132-2137.
  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding... (2001). British Journal of Pharmacology, 132(6), 1327-1334.
  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor... (2014). Vascular Pharmacology, 61(1), 1-8.
  • GTPγS Binding Assay. (n.d.). Creative Bioarray.
  • Antipsychotic phenothiazine drugs bind to KRAS in vitro. (2021). Journal of Biomolecular Structure and Dynamics, 40(14), 6335-6344.
  • In the search for a novel class of antipsychotic drugs... (1998). Journal of Pharmacology and Experimental Therapeutics, 286(3), 1352-1363.
  • GTPγS Binding Assays. (2012). In Assay Guidance Manual.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 33(2), 140-153.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Thiophen-2-ylmethyl-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The effective management of chemical waste is not merely a regulatory obligation but a core component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental standards. The procedures outlined here are grounded in an understanding of the compound's chemical properties and associated hazards.

Hazard Profile and Core Safety Principles

1-Thiophen-2-ylmethyl-piperazine dihydrochloride must be handled as a hazardous substance. A thorough understanding of its risk profile is the foundation for safe handling and disposal.

1.1. GHS Hazard Classification

Based on available data, this compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

The piperazine moiety, a core structural component, is associated with causing severe skin burns, eye damage, and potential allergic reactions.[2][3][4][5] Therefore, all waste streams containing this compound must be treated as hazardous.

1.2. Essential Safety Precautions & Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling 1-Thiophen-2-ylmethyl-piperazine dihydrochloride in any form.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (double-gloving recommended).Provides a robust barrier against dermal absorption, which is a known hazard[1][3].
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles that can cause serious irritation[1][4][6].
Lab Coat A dedicated, clean lab coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. If aerosols or dust may be generated, use a NIOSH/MSHA-approved respirator[4][6].Mitigates the risk of inhaling the harmful compound[1].

All handling, including weighing and solution preparation, should occur within a well-ventilated chemical fume hood to minimize inhalation exposure[7][8][9].

Step-by-Step Disposal Protocol

The proper disposal of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a systematic process that prioritizes safety, segregation, and regulatory compliance. Never dispose of this chemical down the drain or in regular trash[2][10][11].

2.1. Waste Segregation and Container Selection

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure proper disposal.[12][13]

  • Solid Waste:

    • Includes: Unused or expired reagent, contaminated weighing papers, gloves, pipette tips, and other disposable labware.

    • Container: Use a designated, sealable, and clearly labeled solid hazardous waste container[14][15]. The container must be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste:

    • Includes: Solutions containing the compound, reaction mixtures, and solvent rinses from cleaning glassware.

    • Container: Use a dedicated, sealable, and clearly labeled liquid hazardous waste container with a screw-on cap[12][14]. Do not mix with incompatible waste streams, such as strong oxidizing agents or acids[4][7][8].

  • Sharps Waste:

    • Includes: Needles or contaminated glass Pasteur pipettes used to transfer solutions of the compound.

    • Container: Dispose of immediately into a designated, puncture-resistant sharps container labeled for chemical contamination[14].

2.2. Waste Container Labeling

All hazardous waste containers must be meticulously labeled from the moment waste is first added.[15][16]

  • Label Content: The label must clearly state "HAZARDOUS WASTE" .

  • Chemical Name: Write the full chemical name: "1-Thiophen-2-ylmethyl-piperazine dihydrochloride". Do not use abbreviations or chemical formulas[14].

  • Composition: List all components in the container, including solvents, with estimated percentages.

  • Hazard Symbols: Include appropriate hazard pictograms (e.g., harmful/irritant).

2.3. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is functioning correctly. For major spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill[2][7].

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container[7][11].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[2].

2.4. Final Disposal Procedure

  • Secure Containers: Ensure all waste containers are securely sealed and the exterior is clean and free of contamination[16].

  • Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) away from incompatible materials[8][13]. This area should be clearly marked.

  • Arrange Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for collection[14]. Chemical waste must be disposed of in accordance with all local, state, and federal regulations[17]. The likely final disposal method for this type of compound is high-temperature incineration[7][14].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_final Final Disposal start Generation of Waste (Solid, Liquid, Sharps) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood solid_waste Solid Waste Container hood->solid_waste Segregate Waste Type liquid_waste Liquid Waste Container hood->liquid_waste Segregate Waste Type sharps_waste Sharps Container hood->sharps_waste Segregate Waste Type labeling Label Container Correctly: 'HAZARDOUS WASTE' Full Chemical Name Components & % solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup caption Disposal workflow for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thiophen-2-ylmethyl-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.